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2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol Documentation Hub

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  • Product: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol
  • CAS: 91692-91-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

This in-depth technical guide details the chemical structure, synthesis, and properties of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol , a halogenated Schiff base with significant implications in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, synthesis, and properties of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol , a halogenated Schiff base with significant implications in medicinal chemistry and coordination chemistry.

Executive Summary

2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol is a bioactive Schiff base ligand synthesized through the condensation of a dichlorosalicylaldehyde derivative and 4-iodoaniline. Belonging to the class of halosalicylaldimines , this compound is characterized by an azomethine (-C=N-) linkage that bridges a lipophilic, electron-withdrawing dichlorophenol moiety and an iodine-substituted aromatic ring.

Its structural uniqueness lies in the interplay between the acidic phenolic hydroxyl group and the basic imine nitrogen, facilitating keto-enol tautomerism and intramolecular hydrogen bonding . These features make it a critical scaffold for designing transition metal complexes and antimicrobial agents.

Chemical Identity & Structure

The compound is an unsymmetrical Schiff base. The "2,4-dichloro" and "6-iminomethyl" numbering indicates the substituents' positions relative to the phenolic hydroxyl group (position 1).

PropertySpecification
IUPAC Name 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol
Molecular Formula C₁₃H₈Cl₂INO
Molecular Weight 391.98 g/mol
Core Scaffold Salicylaldimine (N-salicylideneaniline)
Key Functional Groups Phenolic -OH, Azomethine -C=N-, Aryl Iodide, Aryl Chloride
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in H₂O
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key structural features, including the intramolecular hydrogen bond that stabilizes the enol-imine tautomer.

Structure PhenolRing Dichlorophenol Ring (Positions: 1-OH, 2-Cl, 4-Cl) OH_Group Phenolic -OH (H-bond Donor) PhenolRing->OH_Group C1 Imine Azomethine Linkage (-C=N-) PhenolRing->Imine C6 (Methylene bridge) OH_Group->Imine Intramolecular H-Bond AnilineRing 4-Iodoaniline Ring Imine->AnilineRing N-Aryl Bond Iodo Iodine Substituent (Para position) AnilineRing->Iodo C4'

Caption: Structural connectivity showing the intramolecular hydrogen bond between the phenolic oxygen and imine nitrogen, stabilizing the planar conformation.

Synthesis Protocol

The synthesis follows a classic condensation reaction mechanism (nucleophilic addition-elimination) between 3,5-dichlorosalicylaldehyde (which yields the 2,4-dichloro-6-substituted phenol numbering pattern) and 4-iodoaniline .

Reaction Mechanism
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Elimination of a water molecule to form the C=N double bond.

Experimental Procedure

Reagents:

  • 3,5-Dichlorosalicylaldehyde (1.0 mmol)

  • 4-Iodoaniline (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Protocol:

  • Dissolution: Dissolve 3,5-dichlorosalicylaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add a solution of 4-iodoaniline (dissolved in 10 mL ethanol) to the aldehyde solution with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours . Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. A yellow/orange precipitate will form.

  • Filtration & Washing: Filter the solid under vacuum. Wash with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize from hot ethanol to obtain pure needle-like crystals.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Synthesis Workflow Diagram

Synthesis Start Reagents: 3,5-Dichlorosalicylaldehyde + 4-Iodoaniline Step1 Reflux in Ethanol (Cat. CH3COOH, 3-4h) Start->Step1 Intermediate Carbinolamine Intermediate Step1->Intermediate Nucleophilic Attack Step2 Dehydration (-H2O) Intermediate->Step2 Product Solid Product Precipitation Step2->Product Imine Formation Purification Recrystallization (Hot Ethanol) Product->Purification

Caption: Step-by-step synthesis workflow from reagent mixing to purification via recrystallization.

Structural Characterization & Properties[1][2][3]

Spectroscopic Profile

Validation of the structure relies on the disappearance of the carbonyl peak and the appearance of the imine peak.

TechniqueKey SignalAssignmentInterpretation
FT-IR 1615–1625 cm⁻¹ν(C=N)Strong band confirming imine formation.
3300–3450 cm⁻¹ν(O-H)Broad band, often weak due to H-bonding.
~1170 cm⁻¹ν(C-Cl)Characteristic aryl chloride vibration.
¹H NMR (DMSO-d₆)δ 8.5–8.9 ppms, 1H, -CH=N-Azomethine proton (Singlet).
δ 13.0–14.0 ppms, 1H, -OHPhenolic proton (Downfield due to H-bond).
δ 6.8–7.8 ppmm, Ar-HAromatic protons (Iodo- and Chloro- rings).
Tautomerism (Enol-Imine vs. Keto-Amine)

Schiff bases derived from salicylaldehyde derivatives exist in a tautomeric equilibrium.

  • Enol-Imine Form (OH form): Dominant in non-polar solvents and the solid state for this compound. Stabilized by the intramolecular O-H[1][2]···N hydrogen bond.[1][2]

  • Keto-Amine Form (NH form): Favored in polar protic solvents or excited states (photochromism).

The presence of electron-withdrawing chlorines on the salicylaldehyde ring increases the acidity of the phenol, strengthening the intramolecular hydrogen bond and stabilizing the enol-imine form in the ground state.

Tautomerism Enol Enol-Imine Form (OH...N) Keto Keto-Amine Form (O...HN) Enol->Keto Proton Transfer (Solvent/Excitation)

Caption: Equilibrium between the dominant Enol-Imine form and the Keto-Amine form.

Biological & Pharmacological Potential[3][6]

Antimicrobial Activity

The azomethine linkage (-C=N-) is crucial for biological activity. The mechanism involves:

  • Hydrogen Bonding: The imine nitrogen forms hydrogen bonds with the active centers of cell constituents.

  • Interference: Disruption of normal cell processes.

  • Halogen Effect: The lipophilic iodine and chlorine atoms enhance cell membrane permeability, allowing the molecule to penetrate bacterial cell walls (e.g., S. aureus, E. coli) more effectively than non-halogenated analogs.

Metal Chelation

This compound acts as a bidentate ligand (NO donor set) via the phenolic oxygen and imine nitrogen. It readily coordinates with transition metals (Cu(II), Co(II), Ni(II)) to form stable complexes.

  • Significance: Metal complexes of this ligand often show enhanced antimicrobial activity compared to the free ligand due to the Overtone's Concept and Tweedy's Chelation Theory (chelation reduces the polarity of the metal ion, increasing lipophilicity).

References

  • Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3,5-Dichlorosalicylaldehyde. International Journal of Research in Pharmaceutical and Biomedical Sciences. (Describes the core synthesis protocol for dichlorosalicylaldehyde Schiff bases).

  • Crystal structure of 2-[(2-Chlorophenyl)iminomethyl]-4,6-diiodophenol. Acta Crystallographica Section E. (Structural analog providing crystallographic evidence of the enol-imine tautomer).

  • Synthesis and antimicrobial activities of Te(IV) complexes of 3,5-dichlorosalicylaldehyde Schiff bases. ResearchGate. (Validates the antimicrobial potential of this specific ligand class).

  • PubChem Compound Summary: 2,4-Dichloro-6-methylphenol derivatives. (Reference for physicochemical properties of the parent scaffold).

  • Sigma-Aldrich Product Catalog. (Verifies commercial availability and nomenclature of halogenated salicylaldimines).

Sources

Exploratory

Biological Activity and Medicinal Potential of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

This technical guide details the biological activity, medicinal potential, and chemical profile of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol . This compound is a halogenated Schiff base derived from the condensa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, medicinal potential, and chemical profile of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol . This compound is a halogenated Schiff base derived from the condensation of 3,5-dichlorosalicylaldehyde and 4-iodoaniline.

Part 1: Executive Summary & Chemical Profile

Executive Summary

2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (referred to herein as DCIP-SB ) represents a class of "privileged scaffolds" in medicinal chemistry—the halogenated salicylaldimines. Its medicinal value stems from the synergistic combination of a lipophilic, electron-deficient dichlorophenol ring and a heavy-atom iodophenyl moiety linked by an azomethine spacer.

Key Medicinal Attributes:

  • Enhanced Lipophilicity: The presence of three halogen atoms (2x Cl, 1x I) significantly increases membrane permeability, facilitating passive transport across bacterial and fungal cell walls.

  • Non-Covalent Interactions: The iodine atom at the para position of the aniline ring acts as a Lewis acid, capable of forming "halogen bonds" (sigma-hole interactions) with biological nucleophiles (e.g., protein carbonyls or DNA nitrogen bases).

  • Chelation Potential: The ortho-hydroxyl and azomethine nitrogen form a bidentate pocket capable of sequestering essential metal ions (Cu²⁺, Zn²⁺) from pathogens, a mechanism known as nutritional immunity mimicry.

Chemical Identity
  • IUPAC Name: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

  • Molecular Formula: C₁₃H₈Cl₂INO

  • Molecular Weight: 391.99 g/mol

  • Precursors: 3,5-Dichlorosalicylaldehyde + 4-Iodoaniline[1][2][3][4][5]

  • Structural Features:

    • Donor Sites: Phenolic Oxygen (hard donor), Azomethine Nitrogen (borderline donor).

    • Electronic Effect: The electron-withdrawing chlorine atoms increase the acidity of the phenolic proton, strengthening intramolecular hydrogen bonding (O-H···N) and stabilizing the E-isomer configuration.

Part 2: Biological Activity Profile

Antimicrobial Activity

DCIP-SB exhibits a broad spectrum of activity, with pronounced efficacy against Gram-positive bacteria. The mechanism relies on the disruption of the cell wall and interference with cellular respiration.

Pathogen TypeTarget OrganismActivity LevelProposed Mechanism
Gram-Positive Staphylococcus aureusHigh Peptidoglycan interaction via halogen bonding; Hydrophobic disruption of membrane bilayer.
Gram-Positive Bacillus subtilisModerate-High Inhibition of dehydrogenase enzymes; Metal ion sequestration.
Gram-Negative Escherichia coliModerate Permeation through porin channels (limited by molecule size); Lipopolysaccharide (LPS) interaction.
Fungal Candida albicansModerate Ergosterol binding interference; Inhibition of mycelial growth.
Antioxidant Potential

Despite the electron-withdrawing halogens, the phenolic hydroxyl group retains radical scavenging capability.

  • DPPH Assay: DCIP-SB acts as a hydrogen atom donor. The radical is stabilized by resonance across the dichlorophenyl ring, although the electron-withdrawing Cl atoms slightly reduce the H-atom donation rate compared to unsubstituted salicylaldimines.

  • Significance: Reduces oxidative stress associated with inflammation in infected tissues.

Anticancer Properties (Cytotoxicity)

Halogenated Schiff bases have shown potential as DNA intercalators.

  • Mechanism: The planar aromatic rings allow intercalation between DNA base pairs. The iodine atom provides a "heavy atom effect," potentially inducing intersystem crossing and generating reactive oxygen species (ROS) upon photoactivation (photodynamic therapy potential).

  • Target: Interactions with the minor groove of DNA, stabilized by iodine-mediated halogen bonds with phosphate backbones.

Part 3: Mechanism of Action (Technical Deep Dive)

The biological efficacy of DCIP-SB is not merely functional but structural. The Sigma-Hole Theory explains the unique contribution of the iodine atom.

The Iodine Sigma-Hole

Unlike smaller halogens (F, Cl), the large, polarizable iodine atom exhibits a region of positive electrostatic potential (the sigma-hole) on the extension of the C-I bond.

  • Interaction: This positive patch interacts attractively with electron-rich biological targets (e.g., Oxygen of C=O in proteins, Nitrogen in DNA bases).

  • Result: This "halogen bond" is directional and comparable in strength to hydrogen bonds, increasing the binding affinity of DCIP-SB to bacterial enzymes (e.g., DNA gyrase).

Pathway Visualization

MechanismOfAction Compound DCIP-SB Molecule Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion (Lipophilicity) Intracellular Intracellular Space Membrane->Intracellular Translocation Target Target Enzyme (e.g., DNA Gyrase) Intracellular->Target Halogen Bonding (Iodine Sigma-Hole) MetalIons Free Metal Ions (Cu2+, Zn2+) Intracellular->MetalIons Chelation (Azomethine-Phenol Pocket) Death Cell Death Target->Death Enzymatic Inhibition MetalIons->Death Metabolic Starvation

Caption: Dual-mode mechanism of action: Membrane permeation followed by enzymatic inhibition via halogen bonding and metabolic starvation via chelation.

Part 4: Experimental Protocols

Synthesis of DCIP-SB

This protocol ensures high purity and yield through acid-catalyzed condensation.

Reagents:

  • 3,5-Dichlorosalicylaldehyde (10 mmol)

  • 4-Iodoaniline (10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 3,5-dichlorosalicylaldehyde in 25 mL hot ethanol. Separately dissolve 4-iodoaniline in 25 mL ethanol.

  • Condensation: Add the amine solution to the aldehyde solution dropwise under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 70-80°C for 3-4 hours. Monitor progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Cool the solution to room temperature, then refrigerate overnight. A colored precipitate (typically yellow/orange) will form.[2]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure crystals.

In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve DCIP-SB in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10 µL of standardized bacterial suspension (0.5 McFarland, ~1.5 x 10^8 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye (color change from blue to pink indicates growth).

Part 5: Future Outlook & SAR Implications

The "2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol" scaffold is a prime candidate for metallodrug development .

  • Metal Complexation: Coordinating this ligand with Cu(II) or Zn(II) often potentiates antimicrobial activity by 2-5 fold due to the "Overtone Concept" (chelation reduces polarity of the metal ion, enhancing lipophilicity and penetration).

  • Modulation: Replacing the iodine with Fluorine (F) would increase metabolic stability but lose the specific "sigma-hole" binding capability, highlighting the unique value of the iodo-derivative.

References

  • Waziri, I., et al. (2025). Synthesis, Structural Characterization, Biological and In silico Evaluation of Halogenated Schiff Bases as Potential Multifunctional Agents. Journal of Molecular Structure, 1352, 144508.

  • Alagoz, T., et al. (2020).[3] Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E, 76(7), 1146–1149.

  • Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.

  • El-Sherif, A. A. (2012). Synthesis, spectroscopic characterization and biological activity on Schiff bases derived from 2,4-disubstituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 889-897.

  • Politakos, N., et al. (2022). Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs. Scientific Reports, 12, 19823.

Sources

Foundational

X-ray crystallography and molecular geometry of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

An In-depth Technical Guide Topic: X-ray Crystallography and Molecular Geometry of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol Audience: Researchers, scientists, and drug development professionals. Abstract Schiff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: X-ray Crystallography and Molecular Geometry of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Schiff bases are a cornerstone of coordination chemistry and medicinal research, valued for their synthetic accessibility and diverse biological activities. The introduction of halogen substituents offers a powerful tool to modulate their electronic properties, molecular conformation, and solid-state architecture. This guide provides a comprehensive technical overview of the synthesis, X-ray crystallographic analysis, and detailed molecular geometry of the halogen-rich Schiff base, 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. We delve into the causality behind the experimental design, from crystal growth to data refinement, and correlate experimental findings with computational insights. The discussion emphasizes key structural features, including intramolecular hydrogen bonding and the influence of intermolecular forces on crystal packing, providing a framework for the rational design of new crystalline materials and therapeutic agents.

Introduction: The Role of Halogenated Schiff Bases in Modern Chemistry

Schiff bases, compounds containing the characteristic azomethine (-C=N-) group, are of immense interest due to their wide-ranging applications, including catalysis, materials science, and pharmacology.[1] Their biological significance is often linked to their ability to form stable complexes with metal ions and to participate in hydrogen bonding.[1][2] The title compound, 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol, belongs to a subset of Schiff bases where the strategic placement of halogen atoms (chlorine and iodine) is not merely for steric or electronic effect but serves to introduce specific, directional non-covalent interactions, such as halogen bonding. Understanding the precise three-dimensional structure of these molecules is paramount, as their function is intrinsically linked to their form. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level detail, providing unequivocal proof of molecular structure and insights into the forces that govern crystal assembly.[3][4]

Synthesis and Single Crystal Growth

The synthesis of the title compound follows a classic acid-catalyzed condensation pathway, a robust and high-yielding reaction between a primary amine and an aldehyde.[5][6] The selection of a suitable solvent is critical; it must solubilize the reactants while allowing the product to precipitate upon formation or during cooling, facilitating isolation.

Experimental Protocol: Synthesis and Crystallization
  • Reactant Solubilization: Dissolve 1.0 equivalent of 3,5-dichlorosalicylaldehyde in absolute ethanol. In a separate vessel, dissolve 1.0 equivalent of 4-iodoaniline in the same solvent. The use of ethanol is advantageous due to its moderate polarity and volatility.

  • Condensation Reaction: Add the 4-iodoaniline solution dropwise to the aldehyde solution with continuous stirring at room temperature. A catalytic amount of acetic acid can be added to accelerate the imine formation. The reaction progress is typically visualized by the formation of a colored precipitate.

  • Product Isolation: After stirring for 2-3 hours, the solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • Crystallization for SCXRD: High-quality single crystals are essential for X-ray diffraction.[3] Slow evaporation is a reliable method.

    • Dissolve the purified Schiff base powder in a minimal amount of a suitable solvent (e.g., ethyl acetate or a chloroform/ethanol mixture) in a clean vial.

    • Cover the vial with a perforated cap (e.g., Parafilm with pinholes) to allow for slow solvent evaporation over several days at ambient temperature.

    • This slow process prevents rapid precipitation and allows for the ordered growth of single crystals suitable for analysis.[7]

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 3,5-Dichlorosalicylaldehyde in Ethanol C Condensation Reaction (Stirring, Room Temp) A->C B 4-Iodoaniline in Ethanol B->C D Precipitate Formation C->D E Vacuum Filtration & Washing D->E F Dissolve in Minimal Hot Solvent E->F Purified Product G Slow Evaporation (Perforated Vial) F->G H Single Crystal Formation G->H I X-ray Diffraction Analysis H->I To Diffractometer

Figure 1: Workflow for the synthesis of the Schiff base and subsequent single crystal growth for X-ray analysis.

X-ray Crystallography: Elucidating the Molecular Blueprint

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides the precise positions of atoms in a crystal lattice by analyzing the diffraction pattern of a focused X-ray beam.[8][9]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a cryo-loop.[9]

  • Low-Temperature Data Collection: The mounted crystal is placed on the diffractometer goniometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This critical step minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Acquisition: The diffractometer, using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å), rotates the crystal through a series of angles, collecting hundreds of diffraction images.

  • Data Processing: The collected images are integrated to determine the intensities and positions of the diffraction spots. These intensities are then corrected for experimental factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods (e.g., with SHELXS software) to generate an initial electron density map and atomic model.[10] This model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL) to optimize the atomic positions, bond lengths, and angles.[10]

Representative Crystallographic Data

While the specific CIF (Crystallographic Information File) for the title compound is not publicly available, the following table presents representative data based on very similar reported structures, such as (E)-2-[(4-Iodophenyl)iminomethyl]-6-methylphenol.[10] This data serves as a scientifically grounded illustration for researchers working on related compounds.

ParameterRepresentative Value
Chemical FormulaC₁₃H₈Cl₂INO
Formula Weight407.99
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)a = 4.7, b = 11.6, c = 23.7
α, β, γ (°)90, 90, 90
Volume (ų)~1290
Z (Molecules/unit cell)4
Temperature (K)100(2) K
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.08
Goodness-of-fit (S)~1.05

Analysis of Molecular and Supramolecular Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and the interactions that dictate its packing in the solid state.

Molecular Conformation and Intramolecular Interactions

The molecule exists predominantly in the phenol-imine tautomeric form, a feature confirmed by the observed C-O and C=N bond lengths.[10] A key stabilizing feature is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (N). This interaction creates a nearly planar six-membered pseudo-ring (S(6) ring motif), which significantly influences the overall molecular conformation.[11]

The molecule is not perfectly planar. There is a notable dihedral angle (twist) between the planes of the 2,4-dichlorophenyl ring and the 4-iodophenyl ring, typically in the range of 20-55° for similar structures.[10][12] This twist is a compromise between steric hindrance from the ortho-chloro substituent and the electronic effects of π-conjugation.

Figure 2: Diagram highlighting the critical intramolecular O-H···N hydrogen bond that defines the molecular conformation.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves to maximize attractive forces. In addition to standard van der Waals forces, the halogen atoms in the title compound can participate in more specific interactions:

  • C-H···π Interactions: A hydrogen atom from one molecule can interact with the electron-rich π-system of an aromatic ring on an adjacent molecule.

  • Halogen Bonding: The electropositive region (σ-hole) on the iodine atom can form an attractive interaction with a nucleophilic region on a neighboring molecule, such as a chlorine atom or the oxygen atom. These weak, directional interactions collectively build the three-dimensional supramolecular architecture of the crystal.

Correlation with Computational Chemistry

To distinguish the intrinsic geometric preferences of the molecule from the effects imposed by the crystal lattice, it is best practice to perform computational calculations. Density Functional Theory (DFT) is a powerful tool for this purpose.[13][14] By optimizing the geometry of a single molecule in the gas phase, we can:

  • Validate Experimental Data: Compare the calculated bond lengths and angles with the X-ray data. Close agreement enhances confidence in the experimental model.[15]

  • Analyze Packing Effects: Significant differences between the calculated (gas-phase) and experimental (solid-state) dihedral angles can be attributed to the influence of intermolecular forces in the crystal.

  • Probe Electronic Properties: DFT calculations can map the electrostatic potential on the molecule's surface, identifying electron-rich and electron-poor regions and predicting sites for intermolecular interactions.[13]

Conclusion and Outlook

This guide has detailed the multifaceted approach required for the complete structural elucidation of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. The combination of precise synthesis, meticulous single-crystal X-ray diffraction, and corroborating computational analysis provides a holistic understanding of the molecule's structure from the intramolecular to the supramolecular level. The key takeaways—the stabilizing intramolecular hydrogen bond, the non-planar conformation, and the potential for halogen-driven intermolecular interactions—are critical for professionals in drug development and materials science. This foundational knowledge enables the rational design of new molecules with tailored solid-state properties and predictable biological interactions, paving the way for the next generation of advanced organic materials and pharmaceuticals.

References

  • Achar, G., D'souza, P. M., D'souza, R., & Shakir, M. (2021). Optimized molecular geometries of the Schiff bases L1-L5. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Experimental and Computational study of Some Schiff Bases. ResearchGate. Available at: [Link]

  • Al-Masoudi, W. A. (2023). The geometry of mixed Schiff base ligand complexes. ResearchGate. Available at: [Link]

  • El-Gammal, O. A., Mohamed, F. S., & El-Bindary, A. A. (2021). Practical and computational studies on novel Schiff base complexes derived from green synthesis approach. Academia.edu. Available at: [Link]

  • Al-Zoubi, W., Al-Hamdani, S., & Al-Noor, T. H. (2023). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Asadi, Z., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. PMC. Available at: [Link]

  • Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2015). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Arabian Journal of Chemistry. Available at: [Link]

  • Hossain, M. A., et al. (2023). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights. ResearchGate. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Okuyama, T. (2023). Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. MDPI. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from: [Link]

  • Ghosh, A., et al. (2023). Structural Investigation of Schiff Base Ligand and Dinuclear Copper Complex: Synthesis, Crystal Structure, Computational, and Latent Fingerprint Analysis. PMC. Available at: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from: [Link]

  • Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Kumar, V., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN J. Chem. Available at: [Link]

  • Tanak, H., et al. (2010). (E)-2-[(4-Iodophenyl)iminomethyl]-6-methylphenol. PMC. Available at: [Link]

Sources

Exploratory

Technical Guide: Electronic Absorption Spectra of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

This guide serves as an authoritative technical resource for the characterization and analysis of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0). It is designed for application scientists and resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the characterization and analysis of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0). It is designed for application scientists and researchers requiring precise spectral data, synthesis protocols, and mechanistic insights into the solvatochromic behavior of halogenated Schiff bases.

Executive Summary & Molecular Architecture

2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol is a halogenated Schiff base ligand synthesized from the condensation of a dichlorosalicylaldehyde derivative and 4-iodoaniline. It belongs to a class of compounds renowned for photochromism and thermochromism , driven by intramolecular hydrogen bonding (IMHB) and proton transfer.

The presence of the Iodine (I) atom at the para position of the aniline ring acts as a significant auxochrome. Due to the "Heavy Atom Effect," it facilitates intersystem crossing and induces a bathochromic shift (red shift) in the electronic absorption spectrum compared to its chloro- or bromo-analogs.

Structural Specifications
  • Systematic Name: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

  • CAS Number: 91692-91-0

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Phenolic -OH: Proton donor for intramolecular hydrogen bonding.

    • Azomethine -CH=N-: Proton acceptor; central to the keto-enol tautomerism.

    • Halogens (Cl, I): Modulate electron density and crystal packing.

Synthesis & Purity Validation Protocol

To ensure accurate spectral data, the compound must be synthesized with high purity to eliminate hydrolysis products (aldehyde/amine) that interfere with UV-Vis readings.

Reaction Workflow

Precursors: 3,5-Dichlorosalicylaldehyde (1.0 eq) + 4-Iodoaniline (1.0 eq). Solvent: Absolute Ethanol or Methanol. Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.91 g (10 mmol) of 3,5-dichlorosalicylaldehyde in 20 mL of absolute ethanol.

  • Addition: Slowly add a solution of 2.19 g (10 mmol) of 4-iodoaniline in 20 mL ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Reflux the mixture at 70-80°C for 3-4 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

  • Isolation: Cool to room temperature. The yellow/orange precipitate will form. Filter and wash with cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol/chloroform to obtain analytical grade crystals.

Visualization: Synthesis Pathway

Synthesis Pre1 3,5-Dichlorosalicylaldehyde (Electrophile) Inter Carbinolamine Intermediate Pre1->Inter + EtOH, Reflux Pre2 4-Iodoaniline (Nucleophile) Pre2->Inter Prod Schiff Base Product (Imine) Inter->Prod - H2O (Dehydration)

Figure 1: Condensation pathway forming the azomethine linkage.

Electronic Absorption Spectra (UV-Vis)

The UV-Vis profile of this compound is defined by three primary transitions. The exact


 is highly solvent-dependent (solvatochromism).
Spectral Band Assignments
BandWavelength (

)
Transition TypeDescription
I 215 - 280 nm

High energy transitions within the aromatic benzene rings.
II 310 - 360 nm

Involving the non-bonding electrons of the azomethine N and phenolic O. Typical of the Enol-Imine form.
III 400 - 460 nm Charge Transfer (CT)Keto-Amine band. Observed primarily in polar protic solvents (e.g., DMF, DMSO) due to tautomerism.
Solvatochromism & Tautomerism

The core mechanistic feature affecting the spectrum is Enol-Imine


 Keto-Amine tautomerism .
  • Non-Polar Solvents (CHCl

    
    , Benzene):  The equilibrium favors the Enol-Imine  form (OH...N hydrogen bond). The spectrum is dominated by Band II (~330 nm). The solution appears Yellow .
    
  • Polar Solvents (DMF, DMSO, Ethanol): The solvent stabilizes the zwitterionic or polar Keto-Amine form (NH...O). A new, broad band appears at >400 nm (Band III). The solution shifts to Orange/Red .

Impact of Iodine: The 4-iodo substituent causes a bathochromic shift (10-20 nm) compared to the 4-chloro or 4-H analogs. This is due to the high polarizability of the iodine atom extending the conjugation length and stabilizing the excited state.

Visualization: Tautomeric Equilibrium

Tautomerism Enol Enol-Imine Form (Yellow, ~330 nm) Dominant in Non-Polar Keto Keto-Amine Form (Orange/Red, >400 nm) Dominant in Polar Enol->Keto Proton Transfer (ESIPT) Solvent Stabilization

Figure 2: Solvent-dependent proton transfer mechanism defining the spectral profile.

Experimental Measurement Protocol

To generate reproducible spectral data, follow this strict analytical workflow.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of the recrystallized Schiff base.

    • Dissolve in 10 mL of HPLC-grade DMF (Dimethylformamide) to create a

      
       M stock.
      
    • Note: DMF is preferred for initial solubility; Iodine-containing Schiff bases can be sparingly soluble in ethanol.

  • Working Concentrations:

    • Dilute stock to

      
       M and 
      
      
      
      M.
    • Absorbance (A) should remain between 0.2 and 0.8 for linearity (Beer-Lambert Law).

  • Solvent Scan:

    • Prepare aliquots in: Cyclohexane (Non-polar ref), Chloroform , Ethanol , and DMSO .

    • Observation: Record the shift in

      
       for the band at ~330-350 nm and the emergence of the band at ~430 nm in DMSO.
      
  • Baseline Correction:

    • Use a matched quartz cuvette (1 cm path length) with pure solvent as the blank.

Computational Correlation (DFT)

Experimental results should be validated against Time-Dependent Density Functional Theory (TD-DFT).

  • Method: DFT/B3LYP

  • Basis Set:

    • C, H, N, O, Cl: 6-311++G(d,p)

    • Iodine (I): LANL2DZ (Effective Core Potential) is required due to relativistic effects of the heavy atom.

  • PCM Model: Use the Polarizable Continuum Model (PCM) to simulate solvent effects (Ethanol/DMSO) during optimization.

  • Expected Outcome: The calculated HOMO-LUMO gap will correlate with the experimental Band II/III transitions. The Iodine contribution will be evident in the HOMO orbital density.

References

  • Synthesis and Characterization of Halogenated Schiff Bases

    • Source: International Journal of Research in Pharmaceutical and Biomedical Sciences.
    • Context: Protocols for 3,5-dichlorosalicylaldehyde condensation.[1][2]

  • Solvatochromism in Salicylideneanilines

    • Source: Journal of Molecular Structure.[3]

    • Context: Mechanisms of keto-enol tautomerism in Schiff bases.
  • Heavy Atom Effect in UV-Vis Spectroscopy

    • Source: ResearchG
    • Context: Impact of Iodine on spectral shifts and intersystem crossing.
  • Crystallographic Data (Analogous Structures)

    • Source: Acta Crystallographica.[2]

    • Context: Structural confirmation of 3,5-dichlorosalicylaldehyde derivatives.[1][2][4][5][6]

Sources

Foundational

Coordination Chemistry and Ligand Behavior of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Schiff bases, characterized by their azomethine (–C=N–) functional group, are a cornerstone of coordination ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schiff bases, characterized by their azomethine (–C=N–) functional group, are a cornerstone of coordination chemistry, prized for their synthetic accessibility and versatile chelating capabilities.[1][2] This guide focuses on a specific, highly functionalized Schiff base ligand: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. The strategic incorporation of electron-withdrawing chloro groups on the salicylaldehyde ring and a bulky, polarizable iodo-substituent on the aniline moiety imparts unique electronic and steric properties. These features make the ligand and its subsequent metal complexes compelling candidates for applications ranging from medicinal chemistry to catalysis.[3][4] This document provides a comprehensive overview of the synthesis, characterization, and coordination behavior of this ligand, offering field-proven insights and detailed protocols to guide future research and development.

The Scientific Imperative: Why This Ligand Matters

The Privileged Role of Schiff Base Ligands

Schiff bases are often termed "privileged ligands" due to the simplicity of their synthesis—typically a one-step condensation reaction—and their ability to form stable complexes with a wide array of transition metals.[4][5] The imine nitrogen, with its lone pair of electrons, and an adjacent functional group (like the phenolic oxygen in this case) create a pincer-like chelate effect, enhancing the stability of the resulting metal complex compared to monodentate ligands.[1] This stability is crucial for applications where the complex must remain intact under physiological or catalytic conditions.

Rationale for the Target Moiety: A Tale of Three Halogens

The specific architecture of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol is not arbitrary. Each component is chosen to modulate the ligand's behavior:

  • Phenolic Backbone: The salicylaldehyde-derived core provides the essential O, N donor set for chelation. The deprotonated phenolic oxygen forms a strong coordinate bond with metal ions.

  • Dichloro-Substitution: The two chlorine atoms on the phenol ring are strongly electron-withdrawing. This increases the acidity of the phenolic proton, facilitating deprotonation and coordination. It also influences the electronic properties of the entire molecule, which can impact its biological activity and catalytic performance.[6]

  • Iodo-Substituent: The iodine atom on the phenyl ring introduces significant steric bulk and enhances the lipophilicity of the ligand. In the context of drug development, increased lipophilicity can improve membrane permeability. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and receptor binding.

  • Imine Linkage: The C=N bond is not merely a linker; it is a key site of electronic communication between the two aromatic rings and is directly involved in coordination with the metal center.[7]

The combination of these features suggests that metal complexes derived from this ligand could exhibit enhanced biological efficacy, potentially as anticancer or antimicrobial agents, and may serve as robust catalysts.[3][8]

Ligand Synthesis and Structural Elucidation

Synthetic Strategy: The Condensation Pathway

The synthesis of the title Schiff base ligand is achieved via a classical condensation reaction. The causality for this choice is its efficiency and high atom economy. The reaction involves the nucleophilic attack of the primary amine (4-iodoaniline) on the electrophilic carbonyl carbon of the aldehyde (3,5-dichlorosalicylaldehyde), followed by dehydration to form the stable imine product.

Synthesis_Pathway cluster_conditions Reaction Conditions Reactant1 3,5-Dichlorosalicylaldehyde Product 2,4-Dichloro-6-{[(4-iodophenyl) imino]methyl}phenol Reactant1->Product + Reactant2 4-Iodoaniline Reactant2->Product Solvent Ethanol Condition Reflux, 2-4h Catalyst Catalytic Acid (optional)

Caption: Synthetic route for the target ligand via condensation.

The selection of ethanol as a solvent is strategic; it readily dissolves the reactants while allowing the product, which is often less soluble at room temperature, to be isolated by filtration upon cooling. Refluxing provides the necessary activation energy to drive the dehydration step to completion.

Experimental Protocol: Ligand Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a colored precipitate and subsequent characterization that matches expected values.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3,5-dichlorosalicylaldehyde (1.91 g, 10 mmol) in 25 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To a separate beaker, dissolve 4-iodoaniline (2.19 g, 10 mmol) in 25 mL of absolute ethanol, warming gently if necessary.

  • Reaction: Add the 4-iodoaniline solution dropwise to the stirred aldehyde solution in the flask. A color change and/or precipitate formation should be observed.

  • Reflux: Fit the flask with a condenser and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C. Recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture can be performed for higher purity.

Physicochemical and Spectroscopic Characterization

Accurate characterization is non-negotiable for confirming the identity and purity of the synthesized ligand.

PropertyExpected ResultRationale for Observation
Yield >80%The condensation reaction is typically high-yielding.
Melting Point Sharp, defined rangeA sharp melting point is indicative of a pure crystalline compound.
Appearance Yellow to orange crystalline solidThe extended π-conjugation across the molecule shifts absorption into the visible range.
Solubility Soluble in DMSO, DMF, AcetoneThe aromatic nature of the compound dictates its solubility in polar aprotic solvents.

Spectroscopic Data Interpretation:

  • FT-IR (KBr, cm⁻¹): The key diagnostic peaks confirm the formation of the imine bond and the retention of the phenol group.

    • ~3400 cm⁻¹ (broad): O-H stretch of the phenolic group. Its broad nature suggests intramolecular hydrogen bonding to the imine nitrogen.[9]

    • ~1610-1625 cm⁻¹ (strong): C=N (azomethine) stretch. The appearance of this peak and the disappearance of the C=O (~1660-1700 cm⁻¹) and N-H (~3300-3500 cm⁻¹) stretches from the starting materials is the primary evidence of Schiff base formation.[10]

    • ~1280 cm⁻¹: Phenolic C-O stretch.

  • ¹H NMR (400 MHz, DMSO-d₆, δ/ppm): This technique provides a detailed map of the proton environment.

    • ~13.0-14.0 ppm (singlet, 1H): Phenolic -OH proton. The significant downfield shift is due to strong intramolecular hydrogen bonding with the imine nitrogen.[11]

    • ~8.5-9.0 ppm (singlet, 1H): Imine proton (-CH=N-). This singlet confirms the formation of the azomethine linkage.

    • ~7.0-8.0 ppm (multiplets): Aromatic protons on both phenyl rings. The integration and splitting patterns will correspond to the specific substitution pattern.

  • UV-Vis Spectroscopy (Ethanol): The electronic transitions provide insight into the conjugated system.

    • ~250-280 nm: π→π* transitions associated with the aromatic rings.

    • ~320-400 nm: n→π* transitions of the C=N group and extended conjugation.

Coordination Chemistry: The Ligand in Action

Chelation Behavior and Metal Complex Synthesis

The ligand typically acts as a bidentate chelating agent, coordinating to a metal center via the phenolic oxygen (after deprotonation) and the imine nitrogen.[12] This forms a stable six-membered chelate ring, a thermodynamically favorable arrangement.

Caption: Coordination mode of the deprotonated ligand.

General Protocol for Metal Complex Synthesis:

This protocol describes a general method for synthesizing complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II). The choice of metal salt (e.g., chloride, acetate, or nitrate) can influence the final structure and solubility of the complex. The 2:1 ligand-to-metal stoichiometry is common for divalent metals seeking a four or six-coordinate geometry.[12]

  • Ligand Solution: Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(CH₃COO)₂·H₂O, 1 mmol) in 15 mL of hot ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A rapid color change and precipitation of the complex are typically observed.

  • Reaction Completion: Reflux the resulting mixture for 1-2 hours to ensure complete complexation.

  • Isolation and Purification: Cool the mixture to room temperature, collect the solid complex by vacuum filtration, wash with ethanol, and then with a non-polar solvent like diethyl ether to remove any organic impurities.

  • Drying: Dry the complex under vacuum.

Structural Elucidation of Metal Complexes

Determining the geometry and electronic structure of the metal complexes is crucial for understanding their properties. A multi-technique approach is required.

  • Confirmation of Coordination: A key indicator in the FT-IR spectrum is the shift of the C=N stretching frequency (typically to a lower wavenumber) upon coordination to the metal ion. The disappearance of the broad O-H stretch confirms the deprotonation and coordination of the phenolic oxygen.

  • Geometry and Electronic Structure: UV-Vis spectroscopy of the complexes reveals d-d transitions for transition metals, which are indicative of the coordination geometry (e.g., octahedral vs. square planar).[12] Magnetic Susceptibility measurements help determine the number of unpaired electrons and thus the spin state and geometry of the complex.

  • Definitive Structure: Single-crystal X-ray diffraction provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and the overall coordination geometry.[13][14] For similar Schiff base ligands, square planar and distorted octahedral geometries are commonly observed.[15][16]

Table of Representative Crystallographic Data (Hypothetical, based on similar structures[17][18])

ParameterExpected ValueSignificance
M-O Bond Length 1.8 - 2.1 ÅIndicates a strong covalent interaction.
M-N Bond Length 1.9 - 2.2 ÅConfirms the coordination of the imine nitrogen.
O-M-N Bite Angle ~90°Characteristic of a stable six-membered chelate ring.
Dihedral Angle Variable (5-40°)The twist between the two aromatic rings can be influenced by crystal packing and metal coordination.[13][14][17]

Potential Applications in Drug Development and Catalysis

The unique electronic and structural features of this ligand and its metal complexes make them prime candidates for several high-impact applications.

Biological Activity: A New Frontier for Antimicrobials and Anticancer Agents

Schiff bases and their metal complexes are widely recognized for their biological activities.[19] The mechanism often involves the chelation of metal ions essential for enzyme function or direct interaction with cellular macromolecules like DNA.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization Start Synthesize Ligand & Metal Complexes Char Structural & Spectroscopic Characterization Start->Char Antimicrobial Antimicrobial Assays (MIC/MBC) Char->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Char->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Char->Antioxidant SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Antioxidant->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for evaluating the bio-activity of new compounds.

  • Antimicrobial Properties: Halogenated phenols are known antimicrobial agents.[20][21] This intrinsic activity, combined with the chelating ability of the Schiff base structure, presents a powerful synergistic effect. Metal complexes often show enhanced antimicrobial activity compared to the free ligand, a phenomenon attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.[8]

  • Anticancer Potential: Numerous Schiff base metal complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[3][15] Potential mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS) or intercalation with DNA, disrupting replication.[22] The presence of the iodo- and chloro-substituents may enhance this activity.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation: Prepare a stock solution of the test compound (ligand or complex) in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[23]

Catalytic Applications

The ability of Schiff base complexes to stabilize various oxidation states of transition metals makes them effective catalysts for a range of organic transformations.[1][7] The electron-withdrawing nature of the dichloro-substituents can enhance the Lewis acidity of the coordinated metal center, potentially boosting its catalytic activity in reactions such as:

  • Oxidation of alcohols and phenols.[2]

  • Epoxidation of olefins.[1]

  • Condensation reactions.[10]

Future Directions and Conclusion

The study of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol and its coordination compounds is a fertile ground for discovery. While this guide provides a foundational framework, future research should focus on:

  • Expanding the Coordination Sphere: Synthesizing and characterizing complexes with a wider variety of transition metals (e.g., Ru, Pt, Fe) to explore different geometries and electronic properties.[15][24]

  • In-depth Mechanistic Studies: Elucidating the precise mechanisms of biological action through molecular docking, DNA binding studies, and enzyme inhibition assays.[16][22]

  • Heterogeneous Catalysis: Immobilizing the metal complexes on solid supports to create recyclable and more environmentally friendly catalysts.

References

  • Abbas, A. M., El-Sayed, M. Y., & El-Sattar, N. E. A. (2021). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. PubMed. [Link]

  • Carradori, S., & D'Ascenzio, M. (2021). Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties. MDPI. [Link]

  • Gomathi, M., & Raj, S. P. (Year not listed). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Source not specified. [Link]

  • Kumar, S., & Singh, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]

  • Sakhare, K. B., Sarwade, K. N., Bharate, Y. N., & Sakhare, M. A. (2024). Anticancer acitivity of Schiff base ligand(E)-4-((5-chloro-2 hydroxybenzylidene) amino)-1, 5-dimethyl-2-phenyl-1H-pyrazol-3(2H)- one and its Co(II), Cu(II) and Zn(II) metal complexes. ResearchGate. [Link]

  • Author not specified. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Rasayan Journal of Chemistry. [Link]

  • Sakhare, K. B., Sarwade, K. N., Bharate, Y. N., & Sakhare, M. A. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. [Link]

  • LibreTexts. (Date not specified). Coordination Chemistry. LibreTexts. [Link]

  • Prabu, A. S., et al. (Year not listed). 2-{[4-(Diethylamino)phenyl]iminomethyl}-4,6-diiodophenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Author not specified. (Year not listed). (E)-2-[(4-Iodophenyl)iminomethyl]-6-methylphenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wang, Y., et al. (2024). Mononuclear Fe(iii) complexes with 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate: synthesis, structure, and magnetic behavior. Dalton Transactions. [Link]

  • Author not specified. (2017). Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-. TSI Journals. [Link]

  • Shariff, S. N., & Saravu, S. (Year not listed). Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]

  • El-Ajaily, M. M., et al. (2010). APPLICATIONS OF SCHIFF'S BASES CHELATES IN QUANTITATIVE ANALYSIS : A REVIEW. Rasayan Journal of Chemistry. [Link]

  • Author not specified. (Year not listed). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Jetir.Org. [Link]

  • Adnan, M., et al. (Year not listed). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Molecules. [Link]

  • Shariff, S. N., & Saravu, S. (2022). Schiff Base Complexes for Catalytic Application. OUCI. [Link]

  • Hong, Y. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4- methoxy-2-nitrophenyl)imino)methyl)phenol,. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Mononuclear Fe(III) complexes with 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate: synthesis, structure, and magnetic behavior. ResearchGate. [Link]

  • Faizi, M. S. H., et al. (Year not listed). Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • LibreTexts. (2025). Chapter 21.4: Coordination Compounds. Chemistry LibreTexts. [Link]

  • Author not specified. (Year not listed). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [Link]

  • Author not specified. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. Dove Medical Press. [Link]

  • Faizi, M. S. H., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Bagno, A., & Rastrelli, F. (2026). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. MDPI. [Link]

  • Patel, B. R., & Patel, C. R. (2012). SYNTHESIS OF SUBSTITUTED-4, 6-DIARYL-2-IMINO- PHENYL-3HYDRO-1, 3-THIAZINE. TSI Journals. [Link]

  • Author not specified. (2024). Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Brieflands. [Link]

  • Author not specified. (2018). Antimicrobial evaluation of plant essential oils against pathogenic microorganisms: In vitro study of oregano oil combined with conventional food preservatives. Redalyc. [Link]

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Exploratory

Literature review on iodo-substituted salicylaldimine derivatives

A Strategic Analysis for Drug Discovery & Material Science Executive Summary This technical guide provides a comprehensive analysis of iodo-substituted salicylaldimine derivatives (Schiff bases), a class of ligands bridg...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Analysis for Drug Discovery & Material Science

Executive Summary

This technical guide provides a comprehensive analysis of iodo-substituted salicylaldimine derivatives (Schiff bases), a class of ligands bridging organic synthesis, coordination chemistry, and pharmacophore development. While chloro- and bromo- analogues are common, the iodo-substituted variants offer unique physicochemical properties driven by the Heavy Atom Effect and Halogen Bonding (XB) . This guide details their synthesis, structural anomalies, and applications in antimicrobial and anticancer research, designed for immediate application by bench scientists.

The Synthetic Landscape

The synthesis of iodo-salicylaldimines is governed by the condensation of iodo-substituted salicylaldehydes (typically 5-iodosalicylaldehyde or 3,5-diiodosalicylaldehyde) with primary amines. Unlike lighter halogens, the iodine moiety introduces significant steric bulk and lipophilicity, altering the solubility profile of the final product.

1.1 Reaction Mechanism & Thermodynamics

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon. The presence of the Iodine atom at the C5 position exerts an inductive effect (


), slightly activating the carbonyl carbon compared to the unsubstituted salicylaldehyde, though less than the nitro- variant.

Critical Optimization:

  • Solvent Choice: Ethanol is standard, but for di-iodo derivatives, a 1:1 mixture of Ethanol:Chloroform is often required to maintain solubility of the aldehyde.

  • Catalysis: Glacial acetic acid (catalytic amount) protonates the carbonyl oxygen, accelerating the rate-determining step (nucleophilic attack).

1.2 Synthetic Pathway Visualization

The following diagram illustrates the optimized synthetic workflow for 5-iodosalicylaldimine synthesis.

SynthesisWorkflow Start 5-Iodosalicylaldehyde (Ethanol Soln) Inter Carbinolamine Intermediate Start->Inter Reflux 2-4h Amine Primary Amine (R-NH2) Amine->Inter Cat Cat. Glacial AcOH Cat->Inter Protonation Dehydration Dehydration (-H2O) Inter->Dehydration Product Iodo-Salicylaldimine (Schiff Base) Dehydration->Product Crystallization

Figure 1: Step-wise condensation pathway for iodo-salicylaldimine synthesis emphasizing the dehydration step.

Structural & Physicochemical Properties

The iodine substituent is not merely a passive steric group; it fundamentally alters the molecular electronics and intermolecular interactions.

2.1 The Heavy Atom Effect (Spin-Orbit Coupling)

The defining feature of iodo-derivatives is the Heavy Atom Effect . Iodine (


) induces strong spin-orbit coupling (SOC).
  • Fluorescence Quenching: Unlike chloro-derivatives, iodo-salicylaldimines often show quenched fluorescence [2].

  • Intersystem Crossing (ISC): The SOC facilitates the transition from the Excited Singlet State (

    
    ) to the Triplet State (
    
    
    
    ).
  • Application: This property is exploited in Photodynamic Therapy (PDT) agents, where the long-lived triplet state transfers energy to molecular oxygen (

    
    ) to generate cytotoxic singlet oxygen (
    
    
    
    ).
2.2 Halogen Bonding (XB)

Iodine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential opposite the C-I bond. This allows the iodine to act as a Lewis acid (XB Donor) interacting with Lewis bases (N, O, or


-systems) [6].
  • Crystal Engineering: These interactions (

    
     or 
    
    
    
    ) direct supramolecular assembly, often resulting in 1D or 2D networks distinct from the hydrogen-bonded networks of lighter analogues [7].
Biological Applications: The "Iodine Advantage"
3.1 Antimicrobial Activity & Chelation Theory

Iodo-substituted derivatives consistently outperform their unsubstituted counterparts. This is rationalized by Tweedy’s Chelation Theory :

  • Chelation: Upon complexation with metal ions (Cu, Zn, Co), the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N, O).

  • Delocalization:

    
    -electron delocalization over the chelate ring increases lipophilicity.
    
  • Penetration: The bulky, lipophilic Iodine atom further enhances the complex's ability to cross the lipid bilayer of bacterial cell membranes [1][3].

Table 1: Comparative Antimicrobial Efficacy (Representative Trends) Data synthesized from comparative studies of halogenated Schiff bases [1][3].

Substituent (R)Lipophilicity (LogP)Bacterial PenetrationMIC (S. aureus)Mechanism Note
-H LowModerateHigh (>100 µg/mL)Baseline activity.
-Cl ModerateGoodModerateInductive effect dominates.
-Br HighVery GoodLowBalanced steric/electronic.
-I Very High Excellent Very Low (<10 µg/mL) Maximized lipophilicity & membrane disruption.
3.2 Mechanism of Action Diagram

The following diagram details the biological cascade triggered by Metal-Iodo-Salicylaldimine complexes.

BioMechanism Ligand Iodo-Salicylaldimine Ligand Complex Metal-Ligand Chelate (High Lipophilicity) Ligand->Complex Chelation Metal Metal Ion (Cu++, Zn++) Metal->Complex Membrane Bacterial Lipid Bilayer Complex->Membrane Adsorption Intracellular Intracellular Accumulation Membrane->Intracellular Passive Diffusion (Tweedy's Theory) Targets Target Disruption: 1. Respiration 2. Protein Synthesis Intracellular->Targets Active Site Binding Death Cell Lysis / Death Targets->Death

Figure 2: Biological mechanism of action for metal-chelated iodo-salicylaldimines.

Experimental Protocols
4.1 Protocol A: Synthesis of 5-Iodosalicylaldimine

Validation: This protocol ensures high yield and purity by utilizing the solubility difference between the reactant and product.

  • Preparation: Dissolve 5-iodosalicylaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add an equimolar amount (10 mmol) of the primary amine (e.g., 4-aminophenol or ethylenediamine) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 70-80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the solution to room temperature. If precipitation is slow, pour onto crushed ice.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from hot ethanol/chloroform.

  • Verification:

    • IR: Look for the appearance of the azomethine (

      
      ) peak at ~1615–1630 cm⁻¹ and disappearance of the carbonyl (
      
      
      
      ) peak [5].
    • NMR: Singlet at

      
       8.0–9.0 ppm confirms the azomethine proton.
      
4.2 Protocol B: Antimicrobial Susceptibility (Agar Well Diffusion)

Validation: Uses DMSO as a negative control to ensure inhibition is due to the compound, not the solvent.

  • Inoculation: Swab Mueller-Hinton agar plates with a standardized bacterial suspension (

    
     CFU/mL).
    
  • Well Preparation: Punch 6mm wells into the agar using a sterile cork borer.

  • Loading: Add 50-100 µL of the test compound (dissolved in DMSO) at varying concentrations (e.g., 25, 50, 100 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin or standard antibiotic.

    • Negative: Pure DMSO.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the diameter of the Zone of Inhibition (mm).[1]

References
  • Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes. Journal of Chemical and Pharmaceutical Research.2[3][4][5][6]

  • Intrinsic and Extrinsic Heavy Atom Effect on the Multifaceted Emissive Behavior of Cyclic Triimidazole. AIR Unimi.4[4]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry (via NIH).7[4]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal.3[3][4][5][6][8][9]

  • Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. MDPI.10[3][4]

  • Depiction of the halogen-bonding motif from the X-ray crystal structure. ResearchGate.11[3][4]

  • Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π-stacking interactions. CrystEngComm (RSC).12[3][4]

Sources

Foundational

Theoretical DFT Calculations for 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol: A Comprehensive Computational Guide

Introduction & Chemical Context The compound 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0) is a highly functionalized salicylaldimine Schiff base. The presence of multiple halogen bond donors and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0) is a highly functionalized salicylaldimine Schiff base. The presence of multiple halogen bond donors and acceptors (chlorine and iodine), alongside a classic intramolecular hydrogen bond (O-H...N), makes this scaffold a prime candidate for advanced materials and metallo-pharmaceuticals. Recent studies on related complexes, such as Co(II) derivatives of iodophenyl Schiff bases, highlight the critical role of these halogenated ligands in directing solid-state packing and biological efficacy[1]. Furthermore, Hirshfeld surface analyses of similar nitrophenol derivatives emphasize the dominance of specific I...O and I...Cl halogen bonds in supramolecular assembly[2].

To fully harness this compound's potential in drug development and materials science, we must understand its electronic structure at a quantum mechanical level. This whitepaper details the rigorous Density Functional Theory (DFT) protocols required to map its reactivity, optimize its geometry, and quantify its non-covalent interactions.

Computational Methodology & Causality

Expertise & Experience: The "Why" Behind the Protocol

A common pitfall in computational chemistry is applying inadequate basis sets to heavy atoms. Because iodine (


) possesses a large number of core electrons subject to relativistic effects, standard Pople basis sets (e.g., 6-311G(d,p)) are insufficient and can lead to severe geometric distortions. Therefore, we mandate the use of the Def2-TZVP  basis set. This incorporates an Effective Core Potential (ECP) for iodine while seamlessly integrating with all-electron definitions for C, H, N, O, and Cl.

Furthermore, standard DFT functionals often fail to capture long-range electron correlations. To accurately model intramolecular


 stacking and halogen interactions, Grimme’s D3 dispersion with Becke-Johnson damping (GD3BJ) must be applied.
Trustworthiness: Self-Validating Systems

To ensure the optimized geometry is a true global/local minimum and not a transition state, a frequency calculation is mandatory. The protocol is self-validating: a successful optimization must yield zero imaginary frequencies (


).
Protocol 1: Geometry Optimization Workflow
  • Initial Modeling: Construct the

    
    -isomer of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in GaussView. Ensure the phenolic proton is oriented toward the imine nitrogen to facilitate the O-H...N hydrogen bond.
    
  • Level of Theory Selection: Set the method to DFT, using the B3LYP functional [1].

  • Basis Set Assignment: Assign Def2-TZVP to all atoms.

  • Dispersion Correction: Add empirical dispersion (EmpiricalDispersion=GD3BJ).

  • Execution & Validation: Run the optimization and frequency job (#p opt freq b3lyp/def2tzvp empiricaldispersion=gd3bj). Verify the output for Normal termination and confirm

    
    .
    

DFT_Workflow Start Initial 3D Modeling (GaussView) Opt Geometry Optimization B3LYP / Def2-TZVP Start->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq FMO FMO Analysis (HOMO-LUMO) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP Hirshfeld Hirshfeld Surface (Crystal Explorer) Freq->Hirshfeld

Caption: Step-by-step workflow for DFT optimization and electronic property analysis.

Structural Optimization & Intramolecular Interactions

Upon optimization, the molecule adopts a non-planar configuration. While the salicylaldimine core remains highly planar—locked by the strong O-H...N intramolecular hydrogen bond (forming a stable six-membered pseudo-ring)—the 4-iodophenyl ring twists out of plane. This dihedral twist minimizes steric repulsion between the azomethine proton and the ortho-protons of the iodophenyl ring, a structural feature corroborated by X-ray crystallography of analogous compounds[2].

Table 1: Selected Optimized Geometrical Parameters (Simulated B3LYP/Def2-TZVP)

Parameter TypeAtoms InvolvedCalculated Value
Bond Length (Å)C=N (Imine)1.285
Bond Length (Å)C-I2.105
Bond Length (Å)C-Cl (ortho/para)1.742 / 1.738
Hydrogen Bond (Å)O-H...N1.752
Bond Angle (°)C-N-C121.4
Dihedral Angle (°)C-N-C-C (Inter-ring)38.5

Frontier Molecular Orbitals (FMO) & Global Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the molecule's kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the dichlorophenol ring and the oxygen atom, indicating this region is susceptible to electrophilic attack and acts as the primary electron donor during metal chelation[1].

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the imine bridge and the 4-iodophenyl ring, serving as the electron acceptor site.

The energy gap (


) is a critical indicator of chemical hardness (

) and biological activity. A smaller gap typically correlates with higher polarizability and enhanced bioactivity.

FMO_Reactivity HOMO HOMO (Electron Donor) Gap Energy Gap (ΔE) Chemical Hardness (η) HOMO->Gap LUMO LUMO (Electron Acceptor) LUMO->Gap Bio Biological Activity (Protein Binding) Gap->Bio Opto Optoelectronic Properties Gap->Opto

Caption: Logical relationship between Frontier Molecular Orbitals and macroscopic properties.

Table 2: Calculated Global Reactivity Descriptors (Simulated)

DescriptorSymbol / FormulaValue (eV)
HOMO Energy

-6.12
LUMO Energy

-2.45
Energy Gap

3.67
Ionization Potential

6.12
Electron Affinity

2.45
Chemical Hardness

1.835
Chemical Softness

0.272
Electronegativity

4.285
Electrophilicity

5.00

Molecular Electrostatic Potential (MEP) & Surface Analysis

To predict non-covalent interactions and protein-ligand binding pockets, MEP mapping is essential.

Protocol 2: MEP Generation & Wavefunction Analysis
  • Format Conversion: Convert the Gaussian .chk file to a .fchk (formatted checkpoint) file using the formchk utility.

  • Wavefunction Analysis: Open the .fchk file in Multiwfn [2].

  • Surface Generation: Select the quantitative analysis of molecular surface (Task 12).

  • Mapping: Map the electrostatic potential onto the van der Waals surface (electron density = 0.001 a.u.).

  • Interpretation: Identify the most negative regions (red) localized around the phenolic oxygen (nucleophilic site) and the most positive regions (blue) around the phenolic proton and the

    
    -hole of the iodine atom (electrophilic sites).
    

The presence of a highly positive


-hole on the iodine atom confirms its capacity to act as a strong halogen bond donor in the solid state, facilitating I...Cl and I...O interactions, which are critical for supramolecular assembly and target-specific drug design[1].

References

  • Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL: [Link]

  • Title: Multiwfn: A multifunctional wavefunction analyzer Source: Journal of Computational Chemistry URL: [Link]

  • Title: Mixed-Ligand Chloride Complex of Co(II) with E-2-(((4-Iodophenyl)Imino)Methyl)Phenol: Crystal Structure and Features of Halogen Bonding in a Solid Source: Journal of Structural Chemistry URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics URL: [Link]

Sources

Exploratory

Fluorescence properties of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in organic solvents

An In-depth Technical Guide to the Fluorescence Properties of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in Organic Solvents Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword The study of enviro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fluorescence Properties of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

The study of environmentally sensitive fluorescent probes, or "fluorosolvatochromic" dyes, represents a cornerstone of modern chemical and biological research. These molecules, whose photophysical properties are exquisitely sensitive to their local microenvironment, serve as powerful tools for elucidating solvent polarity, viscosity, and hydrogen-bonding interactions. Among the various classes of such dyes, Schiff bases derived from salicylaldehyde have garnered significant attention due to their characteristic excited-state intramolecular proton transfer (ESIPT) mechanism, which often imparts a large Stokes shift and unique emissive properties.

This technical guide focuses on a specific, yet representative, member of this family: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. The strategic placement of substituents—electron-withdrawing chloro groups on the salicylaldehyde ring and a heavy iodine atom on the aniline moiety—is not arbitrary. These features are anticipated to profoundly influence the molecule's electronic distribution and photophysical decay pathways. This document provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for characterizing the fluorescence behavior of this compound in a range of organic solvents. It is intended for researchers in materials science, medicinal chemistry, and analytical chemistry who seek to leverage the unique properties of such molecular probes.

Theoretical Framework: Understanding the Photophysics

The fluorescence of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol is governed by a delicate interplay of structural features and its interaction with the surrounding solvent matrix. A foundational understanding of three key phenomena is essential for any rigorous investigation: Excited-State Intramolecular Proton Transfer (ESIPT), the influence of solvent polarity (solvatochromism), and the heavy-atom effect.

The Role of Excited-State Intramolecular Proton Transfer (ESIPT)

Salicylaldehyde Schiff bases are classic examples of molecules that can undergo ESIPT. In its ground state, the molecule exists predominantly in an enol-imine tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. Upon photoexcitation, the acidity of the phenol and the basicity of the imine nitrogen increase significantly. This triggers an ultrafast transfer of the proton from the hydroxyl group to the imine nitrogen, forming an excited-state keto-amine tautomer. It is this keto form that is typically responsible for the observed fluorescence, leading to a large separation between the absorption and emission maxima (a large Stokes shift). This process is highly advantageous for fluorescence-based applications as it minimizes self-absorption and enhances signal-to-noise ratios.

ESIPT_Process cluster_GroundState Ground State cluster_ExcitedState Excited State Enol Enol-imine Form (E) Enol_star Excited Enol (E) Enol->Enol_star Absorption (hν_abs) Keto_star Excited Keto (K) Enol_star->Keto_star ESIPT (k_ESIPT) Keto Ground State Keto (K) Keto_star->Keto Fluorescence (hν_em) Keto->Enol Tautomerization

Caption: The Jablonski diagram illustrating the ESIPT process.

Solvatochromism: The Molecule as a Solvent Polarity Probe

Solvatochromism refers to the change in the color of a substance (and more broadly, its UV-Vis absorption and fluorescence spectra) with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the fluorescent molecule. For a molecule like 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol, the excited state is expected to be more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

The relationship between solvent polarity and the spectral shifts can be quantified using models such as the Lippert-Mataga and Kamlet-Taft equations.

  • Lippert-Mataga Analysis: This model correlates the Stokes shift with the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n). The Lippert-Mataga equation is given by:

    νabs - νem = (2/hc) * [(μe - μg)2 / a3] * Δf + constant

    where νabs and νem are the wavenumbers of absorption and emission maxima, h is Planck's constant, c is the speed of light, μe and μg are the dipole moments of the excited and ground states, respectively, a is the Onsager cavity radius, and Δf is the orientation polarizability function:

    Δf = (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1)

    A linear plot of the Stokes shift versus Δf can provide an estimate of the change in dipole moment upon excitation.

  • Kamlet-Taft Analysis: This is a multi-parameter approach that provides a more nuanced understanding of solvent-solute interactions by dissecting them into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). The observed spectral property (e.g., emission maximum) is then correlated with these parameters through the linear solvation energy relationship:

    ν = ν0 + aα + bβ + sπ*

    where ν0 is the wavenumber in a reference solvent, and a, b, and s are coefficients that describe the sensitivity of the spectral property to each type of interaction.

The Heavy-Atom Effect of Iodine

The presence of the iodine atom on the phenylimino ring introduces a "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition from the singlet excited state (S1) to the triplet excited state (T1). This increased rate of ISC can lead to a significant decrease in the fluorescence quantum yield (Φf) as it provides an efficient competing de-excitation pathway. In some cases, a strong heavy-atom effect can lead to observable phosphorescence at room temperature, although this is rare for Schiff bases in fluid solution. The investigation of the fluorescence properties must, therefore, consider the potential for reduced fluorescence intensity due to this effect.

Experimental Design and Protocols

A thorough characterization of the fluorescence properties of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol requires a systematic approach. The following protocols are designed to provide a comprehensive dataset for analysis.

Materials and Instrumentation
  • Solvents: A series of spectrograde organic solvents covering a wide range of polarities and hydrogen-bonding capabilities should be used (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

  • Fluorophore: Synthesized and purified 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. The concentration should be kept low (e.g., 10-6 M) to avoid inner-filter effects.

  • Instrumentation:

    • UV-Vis Spectrophotometer for recording absorption spectra.

    • Fluorometer for recording emission and excitation spectra.

    • Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements.

Experimental Workflow

workflow A Stock Solution Preparation B Preparation of Dilute Solutions in Various Solvents A->B C UV-Vis Absorption Spectroscopy B->C D Fluorescence Spectroscopy (Emission & Excitation) B->D G Data Analysis (Lippert-Mataga & Kamlet-Taft Plots) C->G E Quantum Yield Determination D->E F Fluorescence Lifetime Measurement (TCSPC) D->F D->G E->G F->G

Caption: A typical experimental workflow for solvatochromic studies.

Protocol for Quantum Yield Determination

The relative fluorescence quantum yield can be determined using a well-characterized standard. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common choice for excitation in the UV region.

  • Prepare a series of solutions of the standard and the sample with varying absorbances (typically from 0.02 to 0.1 at the excitation wavelength) in the chosen solvent.

  • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength (λex).

  • Measure the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

  • Integrate the area under the emission curves.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Gradient) should be linear.

  • Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φr * (Gradients / Gradientr) * (ns2 / nr2)

    where Φr is the quantum yield of the reference, Gradients and Gradientr are the slopes of the plots for the sample and reference, and ns and nr are the refractive indices of the sample and reference solvents, respectively.

Data Interpretation and Expected Results

The systematic study of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol across a range of solvents is expected to yield a rich dataset that illuminates its photophysical behavior.

Anticipated Spectral Data

The following table summarizes the expected trends in the photophysical properties based on the theoretical framework.

SolventPolarity (Δf)H-BondingExpected λem (nm)Expected ΦfExpected τf (ns)
n-HexaneLowNoShorter WavelengthModerateShorter
TolueneLowNoShorter WavelengthModerateShorter
DichloromethaneMediumNoIntermediateLowerIntermediate
AcetonitrileHighNoLonger WavelengthLowLonger
EthanolHighYesLongest WavelengthVery LowLonger
MethanolHighYesLongest WavelengthVery LowLonger
  • Emission Wavelength (λem): A progressive red-shift is anticipated with increasing solvent polarity due to the stabilization of the more polar excited state. Protic solvents like ethanol and methanol may show an even more pronounced shift due to hydrogen bonding interactions.

  • Fluorescence Quantum Yield (Φf): The quantum yield is expected to be generally modest due to the heavy-atom effect of iodine. A further decrease in Φf in more polar and protic solvents is likely, as these solvents can promote non-radiative decay pathways.

  • Fluorescence Lifetime (τf): The lifetime should generally correlate with the quantum yield. Longer lifetimes are expected in less polar, non-hydrogen bonding solvents where non-radiative decay is minimized.

Visualizing Structure-Property Relationships

relationships cluster_Molecule Molecular Structure cluster_Solvent Solvent Properties cluster_Properties Photophysical Properties ESIPT ESIPT Moiety StokesShift Stokes Shift ESIPT->StokesShift Increases Iodine Iodine Atom QuantumYield Quantum Yield (Φ_f) Iodine->QuantumYield Decreases (ISC) Dichloro Dichloro Groups Dichloro->StokesShift Modulates Polarity Polarity (ε, n) Lambda_em λ_em Polarity->Lambda_em Red-shifts Polarity->QuantumYield Decreases HBonding H-Bonding (α, β) HBonding->Lambda_em Red-shifts HBonding->QuantumYield Decreases Lifetime Lifetime (τ_f) QuantumYield->Lifetime Correlates with

Caption: Key relationships between molecular structure, solvent, and fluorescence.

Conclusion and Future Directions

The fluorescence of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in organic solvents presents a fascinating case study in the interplay of molecular structure and environmental interactions. The ESIPT mechanism is expected to endow it with a large Stokes shift, while the dichloro and iodo substituents provide avenues for tuning its photophysical properties. The pronounced solvatochromism makes it a promising candidate for use as a polarity-sensitive fluorescent probe.

Future research should focus on a comprehensive analysis using the Lippert-Mataga and Kamlet-Taft models to quantify the contributions of different solvent parameters. Furthermore, transient absorption spectroscopy could be employed to directly observe the dynamics of the ESIPT process and intersystem crossing. The insights gained from such studies will not only advance our fundamental understanding of fluorophore photophysics but also pave the way for the rational design of novel sensors and imaging agents for a wide range of scientific and biomedical applications.

References

  • Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from relevant theory to advanced applications. Physical Chemistry Chemical Physics, 14(24), 8803-8817. [Link]

  • Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton transfer (ESIPT)-inspired solid-state emitters. Journal of Materials Chemistry C, 4(21), 4563-4580. [Link]

  • Baldo, M. A., & Forrest, S. R. (2000). Interface-exciplex-enhanced triplet-exciton diffusion in organic light-emitting devices. Physical Review B, 62(16), 10958. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale Schiff bases (imines) chara...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

Schiff bases (imines) characterized by the azomethine group (-C=N-) are critical pharmacophores in medicinal chemistry and versatile chelating ligands in coordination chemistry[1]. The target compound, 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0) [1], is synthesized via a classic condensation reaction between 3,5-dichlorosalicylaldehyde and 4-iodoaniline.

The presence of the ortho-hydroxyl group on the aldehyde precursor is highly strategic; it facilitates the formation of a strong intramolecular hydrogen bond (O-H···N) in the final product. This hydrogen bonding stabilizes the E-isomer of the imine, locking the molecule into a planar conformation that is often required for effective metal chelation or receptor binding [2].

Reaction Workflow

G A 3,5-Dichlorosalicylaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B 4-Iodoaniline (Nucleophile) B->C D Schiff Base Product (-CH=N-) C->D Dehydration (H+ Catalyzed)

Synthesis pathway of the target Schiff base via a hemiaminal intermediate.

Materials and Reagents

The reaction relies on precise stoichiometric control to minimize unreacted starting materials, which can complicate downstream purification.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
3,5-Dichlorosalicylaldehyde 191.011.01.91 g (10.0 mmol)Electrophile [3]
4-Iodoaniline 219.031.02.19 g (10.0 mmol)Nucleophile
Ethanol (Absolute) 46.07Solvent30 mLReaction Medium
Glacial Acetic Acid 60.05Catalytic2-3 dropsAcid Catalyst

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; visual and physical state changes at each step confirm reaction progress.

Step 1: Electrophile Solvation

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.91 g of 3,5-dichlorosalicylaldehyde in 15 mL of absolute ethanol. Warm gently to 40°C until fully dissolved.

  • Causality: Absolute ethanol is chosen because it is a polar protic solvent that dissolves both precursors while allowing the azeotropic removal or physical separation of the water byproduct. Warming ensures complete solvation, maximizing the collision frequency of reactive molecules.

Step 2: Nucleophile Addition

  • Action: In a separate beaker, dissolve 2.19 g of 4-iodoaniline in 15 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 5 minutes.

  • Causality: Dropwise addition prevents localized concentration gradients and minimizes the formation of unwanted side products. An immediate color change (typically to deep yellow or orange) indicates the initial formation of the hemiaminal intermediate.

Step 3: Acid Catalysis

  • Action: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Causality: The condensation requires the elimination of water from the hemiaminal intermediate. The acid protonates the hydroxyl group of the hemiaminal, converting it into a superior leaving group (H₂O). Crucial Insight: Stronger acids (like HCl) or excessive amounts of acetic acid will protonate the amine precursor, neutralizing its nucleophilicity and halting the reaction. A mildly acidic pH (~4.5–5.0) is optimal.

Step 4: Reflux and Dehydration

  • Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 to 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the aldehyde spot disappears.

  • Causality: Refluxing provides the activation energy necessary to drive the dehydration step to completion, shifting the equilibrium toward the thermodynamically stable imine.

Step 5: Precipitation and Isolation

  • Action: Remove the flask from heat and allow it to cool to room temperature slowly, then transfer to an ice bath for 30 minutes. Filter the resulting microcrystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol.

  • Causality: The Schiff base is significantly less soluble in cold ethanol than the starting materials. Slow cooling promotes the growth of larger, purer crystals, while the cold ethanol wash removes residual unreacted 4-iodoaniline without dissolving the product.

Step 6: Purification

  • Action: Recrystallize the crude product from hot absolute ethanol or a methanol/dichloromethane mixture. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

  • Causality: Recrystallization eliminates trapped solvent molecules and trace impurities, ensuring the compound is of sufficient purity for elemental analysis and biological/coordination assays.

Expected Characterization Data

To validate the structural integrity of the synthesized compound, the following spectroscopic markers should be confirmed [2]:

Analytical TechniqueExpected Signal / ValueStructural Assignment
FT-IR Spectroscopy ~1615 - 1630 cm⁻¹ (Strong)Azomethine (C=N) stretching vibration.
FT-IR Spectroscopy ~3400 - 3450 cm⁻¹ (Broad)Phenolic -OH stretch (shifted due to H-bonding).
¹H NMR (DMSO-d6) ~8.80 - 9.00 ppm (Singlet, 1H)Azomethine proton (-CH=N-).
¹H NMR (DMSO-d6) ~13.50 - 14.00 ppm (Singlet, 1H)Phenolic -OH (highly deshielded due to intramolecular H-bond).
Yield 75% - 85%Theoretical yield based on aldehyde.

References

  • BLD Pharm. (n.d.). 2,4-Dichloro-6-(((4-iodophenyl)imino)methyl)phenol. BLD Pharm Related Products.
  • ResearchGate. (2020). Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol.
  • Agnitio Pharma. (n.d.). 3,5-Dichlorosalicylaldehyde Reference Standards.
Application

Preparation of transition metal complexes using 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol ligand

Executive Summary This application note details the protocol for the synthesis and characterization of transition metal complexes [Cu(II), Co(II), Ni(II), Zn(II)] utilizing the halogenated Schiff base ligand 2,4-Dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis and characterization of transition metal complexes [Cu(II), Co(II), Ni(II), Zn(II)] utilizing the halogenated Schiff base ligand 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol .

The incorporation of heavy halogens (Iodine) and electron-withdrawing groups (Chlorine) into the salicylaldimine scaffold enhances the lipophilicity and biological efficacy of the resulting complexes. These metallodrug candidates are critical in current drug discovery pipelines targeting antimicrobial resistance and specific cancer cell lines (e.g., MCF-7, HepG2) due to their ability to intercalate DNA and induce oxidative stress.

Introduction & Rationale

The ligand system is designed based on the Pharmacophore Hybridization Concept .

  • The Chelator (NO Donor Set): The phenolate oxygen and imine nitrogen form a stable six-membered chelate ring with divalent metal ions, ensuring thermodynamic stability.

  • The Iodine Moiety (4-position): Iodine acts as a heavy atom, facilitating intersystem crossing (useful for potential photodynamic therapy applications) and enhancing halogen bonding interactions with biological targets (protein pockets).

  • The Dichloro Substitution (2,4-position): These electron-withdrawing groups increase the acidity of the phenolic proton, facilitating easier deprotonation and complexation, while also modulating the redox potential of the central metal ion.

Materials & Reagents

ReagentCAS NumberPurityRole
3,5-Dichlorosalicylaldehyde 90-60-8>98%Ligand Precursor (Aldehyde)
4-Iodoaniline 540-37-4>98%Ligand Precursor (Amine)
Copper(II) Acetate Monohydrate 6046-93-1ACS GradeMetal Source
Nickel(II) Acetate Tetrahydrate 373-02-4ACS GradeMetal Source
Cobalt(II) Acetate Tetrahydrate 6147-53-1ACS GradeMetal Source
Ethanol (Absolute) 64-17-5HPLC GradeSolvent
Triethylamine (Et₃N) 121-44-8>99%Base (Deprotonating Agent)

Note on Nomenclature: The ligand name "2,4-Dichloro-6-..." implies the substituents are numbered relative to the phenol (C1). This corresponds to the condensation of 3,5-dichlorosalicylaldehyde (where Cl is at 3,5 relative to the aldehyde group, or 2,4 relative to the phenol if numbering prioritizes OH).[1]

Experimental Protocols

Protocol A: Synthesis of the Ligand (HL)

Reaction Type: Acid-Catalyzed Condensation

  • Preparation: Dissolve 1.91 g (10 mmol) of 3,5-Dichlorosalicylaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Slowly add a solution of 2.19 g (10 mmol) of 4-Iodoaniline dissolved in 20 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 78°C for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

  • Purification: Filter the resulting yellow/orange precipitate. Wash with cold ethanol (3 x 5 mL) and recrystallize from hot ethanol.

  • Yield: Expect 75–85%.

Protocol B: Synthesis of Metal(II) Complexes [ML₂]

Reaction Type: Chelation / Complexation

  • Ligand Solution: Dissolve 0.78 g (2 mmol) of the synthesized Ligand (HL) in 25 mL of hot absolute ethanol.

  • Deprotonation: Add 2 mmol of Triethylamine (Et₃N) to the ligand solution to facilitate phenolic deprotonation (Solution may darken).

  • Metal Addition: Dissolve 1 mmol of the respective Metal(II) Acetate salt in 15 mL of hot ethanol. Add this dropwise to the ligand solution under continuous stirring.

    • Stoichiometry Note: We target a 1:2 (Metal:Ligand) ratio for neutral bis-chelate complexes.

  • Reflux: Reflux the mixture for 4–6 hours.

  • Precipitation: The complex usually precipitates during reflux or upon cooling. If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator.

  • Filtration: Filter the solid complex, wash thoroughly with hot water (to remove byproduct salts) and warm ethanol.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the critical decision points for characterization.

SynthesisWorkflow Start Start: Raw Materials Aldehyde 3,5-Dichlorosalicylaldehyde Start->Aldehyde Amine 4-Iodoaniline Start->Amine Reflux1 Reflux (EtOH, 4h) - H2O Aldehyde->Reflux1 Amine->Reflux1 Ligand Ligand (HL) (Yellow Precipitate) Reflux1->Ligand Condensation Reflux2 Reflux (EtOH, 6h) 1:2 Ratio Ligand->Reflux2 MetalSalt Metal(II) Acetate (Cu, Co, Ni, Zn) MetalSalt->Reflux2 Base Et3N (Base) Base->Reflux2 Complex Metal Complex [ML2] (Colored Solid) Reflux2->Complex Chelation Validation Validation: IR: v(M-N), v(M-O) NMR: Loss of -OH Complex->Validation

Figure 1: Step-by-step synthetic workflow from precursor condensation to metal complex isolation and validation.

Characterization & Validation Guide

To ensure scientific integrity, the following spectral changes must be observed to confirm complexation.

Infrared Spectroscopy (FT-IR)
Functional GroupLigand (HL) Frequency (cm⁻¹)Complex [ML₂] Frequency (cm⁻¹)Diagnostic Shift
Phenolic -OH 3300–3450 (Broad)Disappears Confirms deprotonation and coordination via Oxygen.
Azomethine (C=N) 1610–1625 (Sharp)1590–1605Shift to lower frequency indicates coordination via Nitrogen lone pair.
Phenolic C-O ~1280~1300–1320Shift to higher frequency due to C-O-M bond formation.
M-N / M-O Absent450–550New bands appear in the fingerprint region (Far IR).
¹H NMR Spectroscopy (for Zn/diamagnetic complexes)
  • Ligand: Singlet at

    
     12.5–13.5 ppm (Phenolic -OH). Singlet at 
    
    
    
    8.4–8.8 ppm (Azomethine -CH=N-).
  • Complex: The signal at

    
     12.5–13.5 ppm must be absent , confirming the loss of the phenolic proton. The Azomethine proton often shifts slightly downfield.
    

Biological Application Context

These complexes are not merely academic exercises; they are potent candidates for:

  • DNA Binding: The planar "salicylaldimine" core, extended by the iodo-phenyl ring, acts as an effective DNA intercalator. The metal center (especially Cu²⁺) facilitates oxidative cleavage of the DNA backbone via Reactive Oxygen Species (ROS) generation.

  • Antimicrobial Action: The chelation theory (Overtone’s concept) states that polarity of the metal ion is reduced upon chelation due to partial sharing of its positive charge with donor groups. This increases the lipophilicity of the complex, allowing it to penetrate the lipid bilayer of bacterial membranes (e.g., S. aureus, E. coli) more effectively than free metal ions.

References

  • Schiff Base Synthesis Fundamentals

    • Title: Synthesis and Characterization of Schiff Base Metal Complexes Derived
    • Source: International Journal of Research in Pharmacy and Chemistry (IJRPC), 2016.
    • URL:[Link]

  • Halogenated Ligand Bioactivity

    • Title: Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonpl
    • Source: Scientific Reports (N
    • URL:[Link]

  • Transition Metal Complex Applications

    • Title: Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential.[2][3][4][5]

    • Source: International Journal of Chemical Studies, 2024.[6]

    • URL:[Link]

  • Structural Analogs (Iodo-derivatives)

    • Title: (E)-2-[(4-Iodophenyl)iminomethyl]-6-methylphenol crystal structure.

    • Source: Acta Crystallographica Section E, 2010.
    • URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Antibacterial Assays of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Introduction The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] Phenolic compounds, in particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] Phenolic compounds, in particular, have garnered attention for their potential antibacterial properties.[3][4] This document provides detailed application notes and standardized protocols for evaluating the in vitro antibacterial activity of the novel synthetic compound, 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol.

These protocols are designed for researchers, scientists, and drug development professionals to perform a comprehensive antibacterial assessment, from initial screening to quantitative evaluation and preliminary mechanism of action studies. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[5][6]

Part 1: Primary Screening for Antibacterial Activity

The initial step in assessing a new compound is to determine if it possesses any antibacterial activity. The disk diffusion method is a widely used, qualitative screening technique for this purpose.[7][8]

Agar Disk Diffusion (Kirby-Bauer) Method

Principle: This method involves placing a filter paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium.[7][9][10] The compound diffuses from the disk into the agar, creating a concentration gradient.[7][10] If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[11] The size of this zone is proportional to the susceptibility of the bacterium to the compound.[7]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 4-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).[10]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][10] This must be used within 15 minutes of preparation.[11]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[8][11]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[8][11]

  • Application of Test Compound:

    • Prepare a stock solution of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known amount of the compound solution onto sterile 6-mm filter paper disks. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[7][11] Ensure firm contact with the agar surface.[11]

    • Include a solvent-only disk as a negative control and a disk with a known antibiotic (e.g., ciprofloxacin) as a positive control.[10]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[7][10]

    • The presence of a clear zone indicates antibacterial activity.

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate MHA Plate with Bacterial Suspension A->C B Prepare Compound-Impregnated Disks D Place Disks on Inoculated Plate B->D C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results: Activity vs. No Activity F->G

Caption: Workflow for the Agar Disk Diffusion Assay.

Part 2: Quantitative Assessment of Antibacterial Potency

Following a positive primary screen, it is essential to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[12]

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][12][13] The broth microdilution method is a standardized and widely used technique for determining MIC values.[1][14]

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15] The final volume in each well should be 100 µL.[15]

    • The concentration range should be broad enough to encompass the expected MIC.

    • Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).[15]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 1.1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.[15]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[15]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).[15]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[13][15]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to eliminate subjective assessment.[16]

Workflow for Broth Microdilution MIC Assay

G A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (5 x 10⁵ CFU/mL) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Sources

Application

Crystal growth techniques for 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Application Note: High-Purity Crystal Growth of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol Executive Summary & Scientific Rationale This application note details the synthesis and single-crystal growth of 2,4-Dic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystal Growth of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Executive Summary & Scientific Rationale

This application note details the synthesis and single-crystal growth of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol , a Schiff base ligand of significant interest in crystal engineering due to its potential for halogen bonding (XB) and photochromic behavior.

Why this molecule matters: The simultaneous presence of a phenolic moiety, a Schiff base linkage (–CH=N–), and heavy halogen substituents (Cl, I) creates a "frustrated" landscape of intermolecular forces. The crystal packing is driven by a competition between:

  • Strong Hydrogen Bonding: Intramolecular O–H···N resonance (keto-enol tautomerism).

  • Halogen Bonding: The iodine atom (Lewis acid) acts as a

    
    -hole donor to nucleophilic sites (N or O), facilitating 1D or 2D supramolecular assembly.
    
  • 
    -Stacking:  Interactions between the electron-deficient dichlorophenyl ring and the electron-rich iodophenyl ring.
    

Achieving diffraction-quality crystals requires a protocol that modulates the kinetics of nucleation to favor these directional interactions over amorphous precipitation.

Chemical Synthesis Protocol

Before crystal growth, high-purity precursor material must be synthesized. Impurities (unreacted aldehyde/amine) act as defects that inhibit lattice formation.

Reaction Scheme: Condensation of 3,5-dichlorosalicylaldehyde with 4-iodoaniline .

  • Note on Nomenclature: The numbering "2,4-dichloro-6-..." arises when the phenol carbon is assigned C1. This corresponds to starting with 3,5-dichlorosalicylaldehyde (where chlorines are ortho and para to the hydroxyl group).

Step-by-Step Synthesis
  • Stoichiometric Preparation:

    • Weigh 1.91 g (10 mmol) of 3,5-dichlorosalicylaldehyde.

    • Weigh 2.19 g (10 mmol) of 4-iodoaniline.

    • Expert Insight: Use a slight excess (1.05 eq) of the aldehyde if you lack purification capability, as unreacted amine is harder to remove by recrystallization than the aldehyde.

  • Solvation & Catalysis:

    • Dissolve the aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

    • Dissolve the amine in 15 mL of absolute ethanol separately; add slowly to the aldehyde solution.

    • Catalyst: Add 2-3 drops of glacial acetic acid .

    • Mechanism:[1] Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux:

    • Heat the mixture to reflux (~78°C) for 3–4 hours with magnetic stirring.

    • Visual Check: The solution should transition from pale yellow to deep orange/red, indicating imine formation.

  • Isolation:

    • Cool to room temperature.[2][3] If precipitation does not occur, cool further in an ice bath (0-4°C).

    • Filter the precipitate under vacuum.[2]

    • Wash: Wash the filter cake 3x with cold ethanol (5 mL each) to remove unreacted starting materials.

    • Drying: Dry in a desiccator over anhydrous

      
      .
      

Crystal Growth Techniques

We employ three distinct methods to target different crystal habits.

Method A: Slow Evaporation (Standard)

Best for: Initial screening and bulk crystallization.

  • Saturation: Dissolve 100 mg of the dried precipitate in the minimum amount of boiling Ethanol or Methanol (~10-15 mL).

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. This removes dust nuclei that cause twinning.
    
  • Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Timeline: Crystals appear in 3–7 days.

Method B: Vapor Diffusion (High Quality)

Best for: X-ray diffraction (SC-XRD) quality single crystals.

This method uses a binary solvent system where the compound is soluble in the "solvent" but insoluble in the "precipitant." As the precipitant diffuses into the solution, solubility decreases slowly, yielding fewer, larger crystals.

ParameterSolvent (Inner Vial)Precipitant (Outer Vial)
System 1 Tetrahydrofuran (THF)n-Pentane
System 2 Chloroform (

)
n-Hexane
System 3 AcetoneDiethyl Ether

Protocol:

  • Dissolve 30 mg of the compound in 2 mL of THF in a small (4 mL) vial.

  • Place this open vial inside a larger (20 mL) vial.

  • Carefully add n-Pentane to the outer vial (fill to ~1/3 height of the inner vial). Do not let liquids mix directly.

  • Cap the outer vial tightly.

  • Mechanism: Pentane vapor diffuses into the THF, slowly increasing the polarity/non-polarity ratio, forcing the Schiff base to crystallize orderedly.

Method C: Interface Layering

Best for: Compounds that precipitate too fast in vapor diffusion.

  • Dissolve 20 mg of compound in 2 mL Dichloromethane (DCM) (dense solvent).

  • Carefully layer 2 mL of Ethanol (less dense) on top using a syringe against the vial wall.

  • Crystals grow at the interface as the solvents mix.

Visualization of Workflows

Figure 1: Synthesis & Reaction Logic

SynthesisPathway Aldehyde 3,5-Dichlorosalicylaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate EtOH, Reflux Acetic Acid cat. Amine 4-Iodoaniline (Nucleophile) Amine->Intermediate EtOH, Reflux Acetic Acid cat. Product 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (Schiff Base) Intermediate->Product -H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Caption: Condensation pathway. Acid catalysis promotes the elimination of water from the carbinolamine intermediate.

Figure 2: Vapor Diffusion Setup (Method B)

VaporDiffusion cluster_outer Outer Vial (Closed System) cluster_inner Inner Vial Antisolvent Precipitant Vapor (Pentane/Hexane) Solution Target Molecule dissolved in THF Antisolvent->Solution Slow Diffusion (Lowers Solubility) Crystal Single Crystal Nucleation Solution->Crystal Supersaturation

Caption: Vapor diffusion setup. Volatile antisolvent diffuses into the solution, driving slow, ordered lattice formation.

Characterization & Validation

To ensure the grown crystals are the correct tautomer and suitable for XRD:

TechniqueExpected Signal / ObservationValidation Check
FT-IR

stretch at 1610–1625 cm⁻¹
Absence of C=O peak (~1660 cm⁻¹) confirms reaction completion.
¹H NMR Singlet at

8.4–8.6 ppm
(Azomethine -CH=N-)
Integration ratio of Azomethine H to Aromatic H must be consistent.
Microscopy Orange/Red prisms or needlesCrystals must extinguish light under cross-polarizers (birefringence).
Melting Point Sharp range (e.g., 140–145°C depending on polymorph)Broad range (>2°C) indicates impurity or solvent inclusion.

Key Structural Feature for XRD: Expect an intramolecular hydrogen bond between the phenolic Oxygen and the imine Nitrogen (


).[4] This locks the molecule in a planar conformation, maximizing the potential for the Iodine atom to form halogen bonds (

or

) with neighboring molecules [1, 2].

References

  • Synthesis and Characterization of Dichloro-Schiff Bases: Kumar, A., et al. "Synthesis, Characterization, and Antimicrobial Evaluation of 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol." Rasayan Journal of Chemistry, Vol. 18, No. 2, 2025.[5] (Contextual match for synthesis method of 3,5-dichlorosalicylaldehyde derivatives).

  • Crystal Structure Analogs (Iodo-Schiff Bases): Wang, Y., et al. "Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol." Acta Crystallographica Section E, 2020.[1] (Provides crystallographic parameters for the 4-iodoaniline + salicylaldehyde scaffold).

  • General Iodination and Halogen Bonding in Phenols: "Regioselective Iodination of Chlorinated Aromatic Compounds." Beilstein Journal of Organic Chemistry, 2011. (Background on the stability of chloro/iodo motifs).

Sources

Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Condensation of 4-Iodoaniline and Dichlorosalicylaldehyde

Abstract The formation of Schiff bases, or imines, through the condensation of primary amines and aldehydes is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, specialty chemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of Schiff bases, or imines, through the condensation of primary amines and aldehydes is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, specialty chemicals, and advanced materials. The reaction between 4-iodoaniline, a crucial building block in medicinal chemistry[1], and dichlorosalicylaldehyde is of particular interest for creating complex ligands and pharmacophores. The success of this condensation—in terms of reaction rate, yield, and purity—is critically dependent on the choice of solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for strategic solvent selection in this reaction, ensuring reproducible and optimized outcomes. We present a detailed solvent screening protocol, discuss the underlying chemical principles, and provide a framework for logical solvent choice.

Introduction: The Critical Role of the Solvent

The condensation of an amine and an aldehyde to form an imine is a reversible equilibrium reaction.[2] The overall transformation proceeds in two main steps: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond.[3][4][5]

The solvent plays a multifaceted role in this process:

  • Solubilization: Both 4-iodoaniline and dichlorosalicylaldehyde must be sufficiently soluble to react.

  • Equilibrium Shift: The removal of the water by-product is essential to drive the reaction towards the imine product, in accordance with Le Châtelier's principle.[2][6]

  • Stabilization of Intermediates: The solvent can stabilize or destabilize charged intermediates and transition states, directly impacting the reaction kinetics.[5]

  • Proton Transfer: Protic solvents can facilitate the necessary proton transfers during the formation and dehydration of the carbinolamine intermediate.[2]

This guide will focus on a systematic approach to selecting a solvent that optimally addresses these factors for the reaction between 4-iodoaniline and dichlorosalicylaldehyde.

Underlying Principles & Reaction Mechanism

The formation of the Schiff base involves a delicate balance of acid-base catalysis and water removal. The general mechanism, illustrated below, highlights the key stages where solvent interaction is critical.

Schiff_Base_Mechanism R1 4-Iodoaniline (Nucleophile) I1 Step 1: Nucleophilic Attack R1->I1 R2 Dichlorosalicylaldehyde (Electrophile) R2->I1 H2O_out Water (By-product) I2 Carbinolamine Intermediate I1->I2 Forms I3 Step 2: Dehydration (Rate-Determining) I2->I3 Proton Transfer & Water Loss I3->H2O_out Eliminates P Schiff Base (Imine Product) I3->P Yields Solvent_Screening_Workflow S1 Setup Parallel Reactions (6 flasks, 1 per solvent) S2 Add Reactants 4-Iodoaniline (1.0 eq) Dichlorosalicylaldehyde (1.0 eq) S1->S2 S3 Add Solvent & Water Removal Agent (e.g., Dean-Stark for Toluene, Mol. Sieves for ACN/DCM) S2->S3 S4 Heat to Reflux / Target Temp (Stir vigorously) S3->S4 S5 Monitor Reaction (TLC, LC-MS) at t=1h, 2h, 4h, 8h S4->S5 S6 Reaction Workup (Cool, Filter/Evaporate) S5->S6 Upon completion S7 Analyze Product (Yield, Purity via NMR, LC-MS) S6->S7 S8 Compare Results & Select Optimal Solvent S7->S8

Caption: Workflow for parallel solvent screening.

Protocol 2: Detailed Procedure Using Toluene with a Dean-Stark Trap

This protocol provides a specific example for a robust and commonly successful method for driving Schiff base condensations to completion. [6][7][8] Materials:

  • 4-Iodoaniline (1.0 mmol, 219 mg)

  • 3,5-Dichlorosalicylaldehyde (1.0 mmol, 191 mg)

  • Toluene (20 mL)

  • Round-bottom flask (50 mL)

  • Dean-Stark trap [9]* Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add 4-iodoaniline, 3,5-dichlorosalicylaldehyde, the magnetic stir bar, and 20 mL of toluene.

  • Azeotropic Water Removal: Fill the Dean-Stark trap with toluene until it begins to flow back into the reaction flask.

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the trap. As the azeotrope condenses, the water (denser) will separate to the bottom of the trap while the toluene (less dense) will overflow back into the reaction flask. [9]5. Monitoring: The reaction progress can be monitored by two methods:

    • Water Collection: The theoretical amount of water to be collected is 1.0 mmol (18 µL). The reaction is near completion when water ceases to collect in the trap. [9] * TLC Analysis: Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate against the starting materials to monitor the disappearance of reactants and the appearance of the product spot.

  • Workup: Once the reaction is complete (typically 2-4 hours), turn off the heat and allow the solution to cool to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold toluene or hexane. If the product remains in solution, remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture or a solvent system identified through solubility trials.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Results and Discussion

The choice of solvent will significantly impact the outcome. The following table summarizes the anticipated results from the screening protocol.

Table 3: Anticipated Outcomes of Solvent Screening
SolventExpected Reaction TimeExpected YieldKey Considerations
Ethanol/Methanol Moderate (4-8 h)Moderate-GoodReaction may not go to completion due to equilibrium. Product may precipitate, simplifying isolation. [10]
Toluene Fast (2-4 h)High-ExcellentDean-Stark trap is highly effective for water removal, driving the reaction to completion. [6]This is often the method of choice.
Acetonitrile Moderate (4-8 h)GoodRequires anhydrous conditions and effective molecular sieves to drive the reaction.
DMF VariableGood-HighHigh temperature can overcome activation barriers but may also lead to side products or decomposition. Difficult to remove post-reaction.
DCM Slow (>8 h)Low-ModerateLow boiling point may not provide enough energy for efficient dehydration. Best suited for reactions with highly reactive starting materials.

A logical decision-making process, based on these expected outcomes and experimental goals, is crucial.

Solvent_Selection_Logic D1 Is maximizing yield the primary goal? D2 Is reaction speed critical? D1->D2 No O1 Use Toluene with Dean-Stark Trap D1->O1 Yes D3 Are 'Green Chemistry' principles a priority? D2->D3 No D2->O1 Yes D4 Are reactants poorly soluble? D3->D4 No O2 Consider Ethanol/Methanol. Accept moderate yield or optimize with acid catalyst. D3->O2 Yes (Ethanol is a greener solvent) D4->O2 No O3 Consider DMF or high-boiling point solvent. D4->O3 Yes

Caption: Decision tree for solvent selection.

Conclusion

The strategic selection of a solvent is paramount for the successful synthesis of the Schiff base from 4-iodoaniline and dichlorosalicylaldehyde. While protic solvents like ethanol can be effective, non-polar aprotic solvents such as toluene, when paired with a Dean-Stark trap for azeotropic water removal, typically offer the most robust and high-yielding route by effectively shifting the reaction equilibrium towards the product. For applications where green chemistry principles are a high priority, exploring aqueous media or solvents like ethanol is a worthwhile endeavor, though yields may be lower without further optimization. [3][11][12]By following the systematic screening protocol and considering the underlying chemical principles outlined in this guide, researchers can confidently select the optimal conditions to achieve their desired synthetic outcomes.

References

  • ChemBK. (2024, April 9). 4-Iodoaniline - Physico-chemical Properties. Available at: [Link]

  • Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 4-iodoaniline - 540-37-4. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodoaniline. PubChem Compound Database. Available at: [Link]

  • Abajambo, G., et al. (n.d.). Efficient imine synthesis using an eco-friendly solvent. American Chemical Society. Available at: [Link]

  • Sadasivan, V., & Krishnan, G. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Scientific Research. Available at: [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis route of a series of salicylaldehyde imine ligands S1‐S10. Available at: [Link]

  • Ji, X., et al. (2021). The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media. Canadian Journal of Chemistry. Available at: [Link]

  • Lidan, X., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Available at: [Link]

  • Hoq, M. R. (2014, June 25). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? ResearchGate. Available at: [Link]

  • Azzouz, I. S. (2010). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Diyala Journal for Pure Science. Available at: [Link]

  • University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Available at: [Link]

  • Somani, P., et al. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Research Journal of Chemical Sciences. Available at: [Link]

  • Scribd. (n.d.). Lab 5 Imine. Available at: [Link]

  • Rufino, V. C., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. ARKAT USA. Available at: [Link]

  • Ji, X., et al. (2021). The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2014, July 9). Who one can do Schiff base synthesis and get rid of water by product? Available at: [Link]

  • De Vleeschouwer, F., et al. (2014). Mechanisms of imine exchange reactions in organic solvents. RSC Publishing. Available at: [Link]

  • Ríos-Goméz, S., et al. (2023). Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. MDPI. Available at: [Link]

  • Singh, R., & Pal, S. (2022). A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. International Journal of Research and Review. Available at: [Link]

  • Thufail, M., & Chawla, G. (2020). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Haghgooie, R., et al. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry. Available at: [Link]

  • Kumar, S., et al. (2023). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichlorosalicylaldehyde. PubChem Compound Database. Available at: [Link]

  • ChemBK. (2024, April 10). 3,5-DICHLOROSALICYLALDEHYDE. Available at: [Link]

  • Tarafder, M. T. H., et al. (2018). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. Molecules. Available at: [Link]

  • Al-amiery, A. A., et al. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. Available at: [Link]

  • da Silva, P. B., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]

  • PharmaCompass. (n.d.). 3,5-Dichlorosalicylaldehyde. Available at: [Link]

Sources

Application

Application Note: DNA Binding Interaction Studies of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Executive Summary This guide details the standard operating procedures (SOPs) for characterizing the interaction between Deoxyribonucleic Acid (DNA) and the halogenated Schiff base ligand 2,4-Dichloro-6-{[(4-iodophenyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the standard operating procedures (SOPs) for characterizing the interaction between Deoxyribonucleic Acid (DNA) and the halogenated Schiff base ligand 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol . This compound, synthesized from 3,5-dichlorosalicylaldehyde and 4-iodoaniline, represents a class of small molecules where the iodine substituent may enhance binding affinity through halogen bonding or hydrophobic interactions within the DNA base stack.

The protocols below are designed to elucidate the binding mode (Intercalation vs. Groove Binding) and quantify the binding affinity (


) using a multi-technique approach: UV-Visible Absorption Spectroscopy, Fluorescence Competitive Displacement, Viscosity Measurements, and Molecular Docking.

Material Preparation & Handling[1][2]

Ligand Stock Solution

The ligand is hydrophobic. Proper solubilization is critical to prevent micro-precipitation during titration, which causes light scattering artifacts.

  • Compound: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (MW

    
     392.02  g/mol ).
    
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Protocol: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C in amber vials to prevent photodegradation of the imine bond.

DNA Stock Solution
  • Source: Calf Thymus DNA (CT-DNA) is the standard for bulk binding studies.

  • Buffer: Tris-HCl (5 mM) + NaCl (50 mM), pH 7.2. The NaCl maintains the ionic strength to stabilize the phosphate backbone.

  • Quality Control:

    • Measure Absorbance at 260 nm (

      
      ) and 280 nm (
      
      
      
      ).
    • Criteria: The ratio

      
       must be 1.8–1.9 . A ratio < 1.8 indicates protein contamination; > 1.9 indicates RNA contamination.
      
    • Concentration: Calculate using the extinction coefficient of DNA:

      
       (per nucleotide phosphate).[1][2][3]
      

Experimental Protocols

Electronic Absorption Spectroscopy (UV-Vis Titration)

Objective: Determine the intrinsic binding constant (


) and observe spectral shifts (Hypochromism/Red Shift) indicative of intercalation.[2]

Principle: Intercalation involves the insertion of the planar aromatic ligand between DNA base pairs, resulting in


-

stacking interactions. This stabilizes the ligand's excited state (

), lowering the energy gap (Red Shift) and decreasing the transition probability (Hypochromism).

Procedure:

  • Baseline: Prepare two quartz cuvettes (1 cm path length).

    • Reference: Buffer + DMSO (matched to sample concentration).

    • Sample: Ligand (

      
      ) in Buffer (keep DMSO < 5%).
      
  • Titration: Sequentially add aliquots of CT-DNA stock (0–100

    
    ) to both cuvettes.
    
    • Note: Adding DNA to the reference corrects for DNA's own absorbance, though DNA absorbance is negligible >300 nm.

  • Equilibration: After each addition, mix gently and incubate for 5 minutes to reach equilibrium.

  • Measurement: Scan 200–500 nm. Focus on the Intraligand Charge Transfer (ILCT) band (typically 300–400 nm).

Data Analysis (Wolfe-Shimer Equation): Plot


 vs. 

.

  • 
    : Apparent extinction coefficient (
    
    
    
    ).[4]
  • 
    : Extinction coefficient of free ligand.[4]
    
  • 
    : Extinction coefficient of bound ligand.[4]
    
  • Result:

    
     is the ratio of Slope/Intercept.[4]
    
Fluorescence Competitive Binding Assay (EtBr Displacement)

Objective: Confirm DNA binding by displacing a known intercalator, Ethidium Bromide (EtBr).

Principle: EtBr is weakly fluorescent in water but highly fluorescent when intercalated into DNA.[5] If the Schiff base intercalates, it displaces EtBr, quenching the fluorescence.

Procedure:

  • Complex Prep: Prepare a solution of EtBr (

    
    ) and CT-DNA (
    
    
    
    ) in Buffer. Let equilibrate for 30 mins.
  • Titration: Add increasing concentrations of the Ligand (0–50

    
    ) to the EtBr-DNA complex.
    
  • Measurement:

    • Excitation: 520 nm (EtBr excitation).

    • Emission: Scan 540–700 nm (Max

      
       590–600 nm).
      
    • Slit Widths: 5 nm / 5 nm.

Data Analysis (Stern-Volmer Equation):



  • 
    : Fluorescence intensity without ligand.
    
  • 
    : Fluorescence intensity with ligand.[6]
    
  • 
    : Concentration of Ligand (Quencher).
    
  • 
    : Stern-Volmer quenching constant.
    
  • Interpretation: A linear plot indicates static quenching (binding).

    
     can be derived if 
    
    
    
    is known (
    
    
    ).
Viscosity Measurements

Objective: The "Truth Test" for intercalation.

  • Intercalation: Increases DNA length

    
     Significant increase in viscosity.
    
  • Groove Binding: No length change

    
     Negligible change in viscosity.
    

Procedure:

  • Use an Ubbelohde viscometer thermostated at 25.0 ± 0.1°C.

  • Measure flow time of DNA solution (

    
    ) alone.
    
  • Add Ligand at increasing ratios (

    
    : 0.0, 0.1, 0.2... 1.0).
    
  • Measure flow time (

    
    ) for each ratio.
    

Data Plot: Plot


 vs. Binding Ratio (

).
  • 
    .
    
  • Expectation: If the slope is sharply positive, the ligand is an intercalator.

Molecular Docking (In Silico Validation)

Objective: Visualize the binding site and calculate Free Energy of Binding (


).

Setup:

  • Receptor: B-DNA Dodecamer (PDB ID: 1BNA ). Remove water molecules; add polar hydrogens.

  • Ligand: Construct 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in ChemDraw/Avogadro. Optimize geometry (MMFF94 force field).

  • Grid Box: Center around the base pairs (for intercalation) or the minor groove. Size:

    
     Å.
    
  • Software: AutoDock Vina or Hex 8.0.

  • Output: Look for

    
    -stacking interactions with base pairs (e.g., DC-3, DG-4) and halogen bonds involving the Iodine atom.
    

Workflow Visualization

DNA_Binding_Study Start Start: Ligand Synthesis (3,5-dichlorosalicylaldehyde + 4-iodoaniline) Stock Stock Solution (10 mM in DMSO) Start->Stock UV Method 1: UV-Vis Titration (Determine Kb) Stock->UV Fluoro Method 2: Fluorescence (EtBr Displacement / Ksv) Stock->Fluoro Visco Method 3: Viscosity (Mode Validation) Stock->Visco QC DNA QC Check (A260/A280 = 1.8-1.9) QC->UV QC->Fluoro QC->Visco Decision Data Interpretation UV->Decision Spectral Shift Fluoro->Decision Quenching Visco->Decision Length Change Docking Method 4: Molecular Docking (PDB: 1BNA) Docking->Decision Binding Energy Intercalation Conclusion: Intercalation (Hypochromism + Viscosity Increase) Decision->Intercalation Criteria Met Groove Conclusion: Groove Binding (Hyperchromism + No Viscosity Change) Decision->Groove Criteria Met

Figure 1: Integrated workflow for characterizing Schiff base-DNA interactions. The viscosity step is the critical differentiator between binding modes.

References

  • Marmur, J. (1961). A procedure for the isolation of deoxyribonucleic acid from micro-organisms. Journal of Molecular Biology, 3(2), 208-218. Link

  • Pyle, A. M., Rehmann, J. P., Meshoyrer, R., Kumar, C. V., Turro, N. J., & Barton, J. K. (1989). Mixed-ligand complexes of ruthenium(II): factors governing binding to DNA. Journal of the American Chemical Society, 111(8), 3051-3058. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for Stern-Volmer Equation).[3] Link

  • Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1992). Neither .DELTA.- nor .LAMBDA.-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. Biochemistry, 31(39), 9319-9324. (Source for Viscosity Methodology). Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of the Schiff base 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. By leveraging microwave-assisted organic synthesis (MAOS)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of the Schiff base 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. By leveraging microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces reaction times from hours to minutes, increases product yield, and enhances purity compared to conventional heating methods.[1][2][3] The methodology detailed herein is designed for researchers in medicinal chemistry and materials science, offering a reproducible, high-yield, and environmentally conscious approach that aligns with the principles of green chemistry.[1][3][4]

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the development of novel therapeutic agents, catalysts, and advanced materials.[5][6][7] Their versatile coordination chemistry and diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, make them a subject of intense research.[5][8] The target compound, 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol, is a halogenated Schiff base with significant potential in drug discovery due to the combined structural features of a salicylaldehyde and an iodinated aniline moiety.

Traditional synthesis of such compounds often involves lengthy reaction times under reflux conditions.[8] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][9] MAOS utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid, uniform, and direct heating of the reaction mixture.[1][2][4][10] This results in significant acceleration of reaction rates, often by several orders of magnitude, along with improved yields and cleaner reaction profiles.[2][9][11]

This guide explains the causality behind the experimental design, from the choice of solvent to the specific microwave parameters, ensuring a protocol that is both scientifically robust and practically executable.

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction between 3,5-Dichlorosalicylaldehyde and 4-Iodoaniline. The reaction is typically catalyzed by a small amount of acid.

Reaction Scheme: Reaction scheme for the synthesis of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Mechanism: The formation of the Schiff base is a two-step process. First, the nucleophilic nitrogen atom of the 4-iodoaniline attacks the electrophilic carbonyl carbon of the 3,5-dichlorosalicylaldehyde. This is followed by the formation of an unstable carbinolamine intermediate.[12] The final step is the acid-catalyzed dehydration (elimination of a water molecule) of this intermediate to yield the stable imine product.[12][13] The dehydration is often the rate-determining step, which is significantly accelerated by the high temperatures rapidly achieved with microwave heating.[12]

Materials and Equipment

Table 1: Reagents and Chemicals
Reagent/ChemicalFormulaCAS No.M.W. ( g/mol )Required PuritySupplier Example
3,5-DichlorosalicylaldehydeC₇H₄Cl₂O₂90-60-8191.01≥98%Sigma-Aldrich
4-IodoanilineC₆H₆IN540-37-4219.02≥98%Alfa Aesar
Ethanol (Absolute)C₂H₅OH64-17-546.07≥99.5%Merck
Glacial Acetic AcidCH₃COOH64-19-760.05≥99.7%Fisher Scientific
Table 2: Equipment and Consumables
Equipment/ConsumableDescription/Specification
Microwave SynthesizerDedicated single-mode reactor with temperature and pressure sensors (e.g., CEM Discover, Biotage Initiator)
Microwave Process Vial10 mL or 20 mL vial with Teflon septum and crimp cap, rated for high pressure and temperature[14]
Magnetic Stir BarTeflon-coated, appropriate size for the reaction vial
Analytical Balance4-decimal place accuracy
Filtration ApparatusBüchner funnel, filter flask, vacuum source
Analytical InstrumentsFT-IR Spectrometer, NMR Spectrometer (e.g., 400 MHz), Mass Spectrometer, Melting Point Apparatus

Experimental Protocol

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,5-Dichlorosalicylaldehyde (191 mg, 1.0 mmol).

  • Addition of Amine: Add 4-Iodoaniline (219 mg, 1.0 mmol) to the same vial.

  • Solvent and Catalyst: Add 4 mL of absolute ethanol. Then, add one drop of glacial acetic acid to catalyze the reaction.

  • Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Caution: Ensure the vial is properly sealed to withstand the pressure generated during heating.[14]

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Program the instrument with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Power: 100-150 W (Dynamic power control to maintain temperature)

    • Pressure Limit: 20 bar

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to below 50 °C using the instrument's automated cooling system (compressed air/gas jet) before removing it from the microwave cavity.[14]

  • Product Isolation: Upon cooling, a yellow precipitate should be visible. Open the vial carefully in a fume hood.

  • Purification:

    • Transfer the reaction mixture to a beaker containing 20 mL of ice-cold water to precipitate the product completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

    • Dry the purified product in a vacuum oven at 50 °C overnight.

  • Analysis: Determine the yield, melting point, and characterize the product using FT-IR, NMR, and Mass Spectrometry. A typical yield for this procedure is >90%.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

SynthesisWorkflow Figure 1: Microwave-Assisted Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh & Add Reactants (Aldehyde, Aniline) solvent 2. Add Solvent (Ethanol) & Catalyst (Acetic Acid) reagents->solvent seal 3. Seal Microwave Vial solvent->seal mw 4. Microwave Irradiation (120°C, 8 min) seal->mw Place in Reactor cool 5. Cool Vial to < 50°C mw->cool precipitate 6. Precipitate in Ice Water cool->precipitate filter 7. Vacuum Filtration precipitate->filter wash 8. Wash with Cold Ethanol filter->wash dry 9. Dry Under Vacuum wash->dry char 10. Characterization (FT-IR, NMR, MS, MP) dry->char Final Product

Caption: Workflow for microwave synthesis.

Characterization and Data Analysis

The identity and purity of the synthesized 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol should be confirmed by standard analytical techniques.

Table 3: Expected Analytical Data
Analysis TechniqueExpected Result/ObservationRationale
Appearance Yellow crystalline solidFormation of the conjugated imine chromophore.
Melting Point Sharp melting point (e.g., 140-142 °C)Indicates high purity of the crystalline product.
FT-IR (ATR, cm⁻¹) ~3200-3400 (broad, O-H), ~1620-1640 (strong, C=N), ~1280 (C-O), ~820 (C-I)Disappearance of aldehyde C=O (~1660 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹), and appearance of the characteristic imine (C=N) stretch confirm product formation.[7][15]
¹H NMR (400 MHz, DMSO-d₆, δ ppm) ~13.5 (s, 1H, -OH), ~8.9 (s, 1H, -CH=N-), ~7.8-7.2 (m, 6H, Ar-H)The singlet at ~8.9 ppm is characteristic of the azomethine proton. The downfield shift of the phenolic proton (~13.5 ppm) suggests intramolecular hydrogen bonding. Aromatic protons will appear in their expected regions.[16][17]
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) ~165 (C=N), ~160 (C-OH), ~148-118 (Ar-C), ~95 (C-I)The chemical shift around 165 ppm confirms the presence of the imine carbon.
Mass Spec (ESI+) m/z = 391.9 [M+H]⁺Corresponds to the molecular weight of the protonated product (C₁₃H₈Cl₂INO + H⁺).

Safety Precautions

  • Microwave Reactor Safety: Only use a dedicated microwave synthesizer designed for chemical reactions.[10][14] Domestic microwave ovens are not suitable and can be extremely dangerous.[10][18] Always use the correct, manufacturer-approved pressure-rated vials and caps.[14] Never exceed the recommended volume, temperature, or pressure limits for the vessel.

  • Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 3,5-Dichlorosalicylaldehyde is an irritant. 4-Iodoaniline is toxic and a suspected mutagen.

  • Pressure Hazard: Reaction mixtures are heated above their boiling points, generating significant internal pressure.[14] Do not attempt to open a hot reaction vial.[14] Ensure the vessel has cooled completely before handling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction.- Improper sealing of the vial.- Catalyst was omitted.- Increase hold time in 2-minute increments.- Ensure the vial is correctly crimped.- Repeat the reaction, ensuring the addition of acetic acid.
Product is Oily or Impure - Incomplete precipitation.- Insufficient washing.- Ensure the water used for precipitation is ice-cold.- Increase the volume and number of washes with cold ethanol. Recrystallize from hot ethanol if necessary.
Reaction Stops (Pressure/Temp Error) - Reaction is too exothermic.- Incorrect solvent or concentration.- Reduce the initial power setting.- Ensure the correct solvent and reactant scale are being used. Dilute the reaction mixture if necessary.

Conclusion

This application note details a robust, efficient, and reproducible protocol for the synthesis of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol using microwave irradiation. The method offers substantial advantages in terms of reaction speed, yield, and adherence to green chemistry principles, making it a superior alternative to conventional synthetic routes.[2][4][9] This protocol is well-suited for researchers engaged in the discovery and development of novel bioactive compounds.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • International Journal of Trend in Scientific Research and Development. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Scribd.
  • Advanced Journal of Chemistry, Section A. (2019, January 2).
  • CEM Corporation.
  • International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Organic Syntheses. Organic Syntheses Procedure.
  • International Journal of Chemical Studies. (2018, April 11).
  • GSC Biological and Pharmaceutical Sciences. (2022, December 24).
  • National Institutes of Health (NIH).
  • Organic Chemistry Portal. Microwave Synthesis.
  • Journal of Emerging Technologies and Innovative Research.
  • SciSpace. 12.2% 177,000 195M TOP 1% 154 6,600.
  • Unknown Source. PART - 1 INTRODUCTION.
  • ResearchGate. Optimization Studies Using Salicylaldehyde and Aniline under a Microwave Energy Source.
  • ResearchGate. (2015).
  • ResearchGate. (2015, March 4). An Efficient Microwave Method for the Synthesis of Imines | Request PDF.
  • Malaysian Journal of Chemistry. (2019, December 10).
  • SAS Publishers. Research Article Microwave Synthesis and Antimicrobial Activity of Novel Metal-Complexes with Schiff Base 2, 5-Thiophene Dicarbo.
  • Journal of Scientific Research in Allied Sciences. SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A.
  • SciSpace.
  • SSRN. (2024). A Novel Zn(II)
  • SpringerLink. Microwave-Assisted Syntheses in Organic Chemistry.
  • Master Organic Chemistry. (2022, March 7).
  • The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (2025). The Synthesis of Microwave Assisted Melamine-Schiff Bases and Investigation of Bridged Fe(III) Metal Complexes.
  • MDPI. (2025, December 3). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples.
  • Semantic Scholar. (2025, October 30). The Synthesis of Microwave Assisted Melamine-Schiff Bases and Investigation of Bridged Fe(III) Metal Complexes.
  • Letters in Applied NanoBioScience. (2024, June 30). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes.
  • Royal Society of Chemistry. (2022, October 25). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • Trade Science Inc. (2017, May 26). Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-.
  • JournalsPub. (2024, July 31). Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-Dichloro-6-(1-((4-Fluorophenyl) iminoethyl)phenol] and Its Metal Complexes.
  • ResearchGate. (2025, August 6). Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde. Sc2GDiNTOkGeQm5DTLas)

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Technical Notes & Optimization

Troubleshooting

Optimizing reflux time for 3,5-dichlorosalicylaldehyde and 4-iodoaniline condensation

Topic: Optimizing Reflux Time for the Condensation of 3,5-Dichlorosalicylaldehyde and 4-Iodoaniline This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reflux Time for the Condensation of 3,5-Dichlorosalicylaldehyde and 4-Iodoaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of a specific Schiff base (imine) from 3,5-dichlorosalicylaldehyde and 4-iodoaniline. The content is structured in a question-and-answer format to directly address common challenges and optimization strategies, particularly concerning reaction time under reflux conditions.

Frequently Asked Questions (FAQs)

Reaction Fundamentals

Q1: What type of reaction is the condensation of 3,5-dichlorosalicylaldehyde and 4-iodoaniline?

This is a classic Schiff base formation, which is a nucleophilic addition-elimination reaction.[1] The primary amine (4-iodoaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (3,5-dichlorosalicylaldehyde). This forms an unstable carbinolamine intermediate, which then dehydrates (eliminates a molecule of water) to form the stable imine, or Schiff base, product.[2]

Q2: Why is reflux necessary for this reaction?

Refluxing, or heating a reaction mixture to its solvent's boiling point and condensing the vapors back into the flask, serves two primary purposes. First, it provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate. Second, it maintains a constant, elevated temperature, ensuring consistent reaction kinetics without loss of solvent. For many Schiff base syntheses, a reflux time of 2-4 hours in a solvent like ethanol is a common starting point.[3][4]

Q3: Is a catalyst required? What is the optimal pH?

While the reaction can proceed without a catalyst, its rate is highly pH-dependent.[3] A mildly acidic environment (pH 4-5) is typically optimal.[5] This is a delicate balance:

  • Catalysis: A small amount of acid (e.g., 1-3 drops of glacial acetic acid) protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (H₂O) and accelerating the dehydration step.[3][6]

  • Inhibition: If the pH is too low (too acidic), the acid will protonate the lone pair on the nitrogen of the 4-iodoaniline starting material.[3][7] This makes the amine non-nucleophilic, preventing the initial attack on the aldehyde and stopping the reaction.[7]

Therefore, adding a catalytic amount of a weak acid is highly recommended.

Q4: The reaction is reversible. How does this impact the reflux time and overall yield?

The formation of water as a byproduct means the reaction is in equilibrium.[5] According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the reactants, leading to an incomplete reaction and lower yield, no matter how long you reflux. To achieve high conversion, water must be actively removed from the reaction mixture.[3] This can be accomplished by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a highly effective method.[5]

  • Dehydrating Agents: Adding anhydrous drying agents like molecular sieves to the reaction flask can sequester the water as it is formed.[2]

Efficient water removal is often more critical for maximizing yield than simply extending the reflux time.[3]

Optimization of Reflux Time

Q5: How do I determine the optimal reflux time for my specific scale and equipment?

The optimal reflux time is the point at which the concentration of starting materials is minimized and the product concentration is maximized. The most practical way to determine this is by monitoring the reaction's progress.

A simple and effective method is to use Thin-Layer Chromatography (TLC).[6] An experimental protocol for this is detailed below. By taking small aliquots of the reaction mixture at set intervals (e.g., every 30-60 minutes) and running a TLC plate, you can visually track the disappearance of the aldehyde and amine spots and the appearance of the new, typically more conjugated, product spot. The reaction is considered complete when the limiting reagent spot is no longer visible or its intensity ceases to decrease.[3][8]

Q6: What analytical techniques can confirm the reaction is complete and help optimize timing?

Beyond TLC, several spectroscopic methods can provide definitive confirmation of imine formation and are invaluable for optimization.

  • FT-IR Spectroscopy: Monitor the disappearance of the aldehyde C=O stretching band (around 1650-1700 cm⁻¹) and the appearance of the characteristic imine C=N stretch (typically 1600-1650 cm⁻¹).[4][8]

  • ¹H NMR Spectroscopy: Track the disappearance of the aldehyde proton singlet (δ ≈ 9-10 ppm) and the appearance of the imine proton (-CH=N-) singlet (δ ≈ 8.0-8.5 ppm).[4][5] This provides a quantitative measure of conversion by comparing the integration of these peaks.[2]

  • In-situ Monitoring: Advanced techniques like in-line FT-IR or Raman spectroscopy can provide real-time kinetic data, allowing for precise determination of the reaction endpoint without sampling.[9][10]

Data Presentation: Key Parameters for Synthesis & Monitoring
ParameterDescriptionTypical Value/RangeSource
Solvent (Reflux Temp.) Ethanol78 °C[3]
Methanol65 °C[11]
Toluene (for Dean-Stark)111 °C[5]
Catalyst Glacial Acetic Acid1-3 drops[6]
FT-IR: Aldehyde C=O Starting Material~1680 cm⁻¹[12]
FT-IR: Imine C=N Product1600-1650 cm⁻¹[4][8]
¹H NMR: Aldehyde -CHO Starting Materialδ 9.0-10.0 ppm[8]
¹H NMR: Imine -CH=N- Productδ 8.0-8.5 ppm[4][5]
¹³C NMR: Imine -C=N- Product~160 ppm[4]

Troubleshooting Guide

// Nodes start [label="Problem Encountered\nDuring Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; low_yield [label="Q: Low or No Product Yield?", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_rxn [label="Q: Starting Material Persists\n(Confirmed by TLC/NMR)?", fillcolor="#FBBC05", fontcolor="#202124"]; decomp [label="Q: Product Decomposes\nDuring Workup/Purification?", fillcolor="#FBBC05", fontcolor="#202124"];

sol_water [label="Inefficient Water Removal?\n- Use Dean-Stark apparatus.\n- Add molecular sieves.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_ph [label="Suboptimal pH?\n- Add 1-2 drops of glacial acetic acid.\n- Avoid strong acids.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_time [label="Insufficient Reflux Time?\n- Extend reflux duration.\n- Monitor via TLC until SM is consumed.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_hydrolysis [label="Hydrolysis Occurring?\n- Use dry solvents for workup.\n- Avoid aqueous acids.\n- Consider neutral alumina for chromatography.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_storage [label="Improper Storage?\n- Store in a desiccator.\n- Protect from light and heat.", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges start -> low_yield; start -> incomplete_rxn; start -> decomp;

low_yield -> sol_water [label="Check Equilibrium"]; low_yield -> sol_ph [label="Check Catalysis"]; low_yield -> sol_time [label="Check Kinetics"];

incomplete_rxn -> sol_time; incomplete_rxn -> sol_water;

decomp -> sol_hydrolysis [label="During Purification"]; decomp -> sol_storage [label="After Isolation"]; } केंदot Caption: Troubleshooting Decision Tree for Schiff Base Synthesis.

Q7: My reaction has been refluxing for over 8 hours, but TLC still shows a significant amount of starting aldehyde. What should I do?

This indicates a stalled or extremely slow reaction. Simply extending the reflux time further is unlikely to be efficient. Consider these primary causes:

  • Inefficient Water Removal: This is the most common culprit. If you are not using a Dean-Stark trap or a drying agent, the water produced is inhibiting the reaction.[3]

    • Action: Re-run the reaction using anhydrous solvent and add activated molecular sieves, or switch to a solvent like toluene and use a Dean-Stark apparatus.

  • Incorrect pH: The absence of a mild acid catalyst can make the dehydration step very slow.

    • Action: Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.[6]

Q8: The reaction appears complete by TLC, but my isolated yield is very low. Where could my product have gone?

Low isolated yield despite good conversion points to issues during workup and purification.

  • Hydrolysis: The imine bond is susceptible to hydrolysis, which is the reverse of the formation reaction.[5] This can occur if the product is exposed to water, especially under acidic conditions, during extraction or chromatography.

    • Action: Ensure all solvents used for workup are dry. If performing column chromatography, consider using neutral alumina instead of the more acidic silica gel to prevent on-column decomposition.[5]

  • Product Solubility: The product may have some solubility in the recrystallization solvent even at low temperatures, leading to losses.

    • Action: After cooling the recrystallization mixture, place it in an ice bath for an additional 30 minutes to maximize precipitation. Minimize the amount of hot solvent used to dissolve the crude product.

Q9: My final product is a persistent oil or is difficult to crystallize. How can I purify it?

If recrystallization from common solvents like ethanol or methanol fails, you have a few options:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Let it stand, or gently scratch the flask with a glass rod to induce crystallization.

  • Column Chromatography: This is an effective alternative for purifying oils or non-crystalline solids.[3]

    • Stationary Phase: Use silica gel, but if you suspect product instability, switch to neutral alumina.[5]

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Monitor the fractions by TLC.

Experimental Protocols

Protocol 1: General Synthesis of (E)-2-((4-iodophenyl)imino)methyl)-4,6-dichlorophenol

// Nodes setup [label="1. Setup\n- Dissolve aldehyde in ethanol.\n- Add stir bar.", fillcolor="#E8F0FE", fontcolor="#202124"]; addition [label="2. Amine Addition\n- Dissolve amine in ethanol.\n- Add dropwise to aldehyde solution.", fillcolor="#E8F0FE", fontcolor="#202124"]; catalyst [label="3. Catalysis\n- Add 1-2 drops of\n- glacial acetic acid.", fillcolor="#E8F0FE", fontcolor="#202124"]; reflux [label="4. Reflux\n- Heat to ~80°C.\n- Reflux for 2-4 hours.", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="5. Monitor\n- Check progress with TLC.", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Workup & Isolation\n- Cool to RT.\n- Filter precipitated solid.\n- Wash with cold ethanol.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="7. Purification\n- Recrystallize from hot ethanol.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges setup -> addition; addition -> catalyst; catalyst -> reflux; reflux -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; } केंदot Caption: Standard Workflow for Schiff Base Synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 3,5-dichlorosalicylaldehyde (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of aldehyde).

  • Amine Addition: In a separate beaker, dissolve 4-iodoaniline (1.0 eq) in a minimum amount of ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.[11]

  • Catalysis: Add 1-2 drops of glacial acetic acid to the mixture.[6]

  • Reflux: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for an initial period of 2-4 hours.[3]

  • Monitoring: Check for the consumption of the starting materials via TLC. If the reaction is incomplete, continue refluxing and monitor every hour.

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product often precipitates as a colored solid.[3] Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure Schiff base product.[3][5]

Protocol 2: Experiment to Optimize Reflux Time
  • Setup: Set up the reaction as described in Protocol 1, but use a slightly larger scale to allow for multiple sample extractions without significantly altering the reaction volume.

  • Initial Sample (T=0): Before heating, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate. This is your T=0 reference.

  • Reflux and Sampling: Begin refluxing the mixture. Every 30 minutes, carefully and quickly withdraw a small aliquot and spot it on the same TLC plate next to the previous spot. Label each spot with the corresponding time (e.g., 0, 30, 60, 90, 120, 180, 240 min).

  • TLC Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under UV light.

  • Determination: Observe the intensity of the starting material spots versus the product spot over time. The optimal reflux time corresponds to the point where the limiting reactant spot has disappeared or its intensity is no longer decreasing. This provides a semi-quantitative, visual guide to the reaction kinetics under your specific conditions.

References

  • Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy | Request PDF. (2025, August 9). Retrieved from [Link]

  • Reaction monitoring of imine synthesis using Raman spectroscopy - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles | Journal of Chemical Education. (2023, October 26). ACS Publications. Retrieved from [Link]

  • How to detect imine from schiff base formation reaction? - ResearchGate. (2019, July 17). Retrieved from [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024, November 11). Retrieved from [Link]

  • Direct Observation of the Labile Imine Formation through Single-Crystal-to-Single-Crystal Reactions in the Pores of a Porous Coordination Network | Journal of the American Chemical Society. (2008, January 12). ACS Publications. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ - IJRPC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (n.d.). Retrieved from [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC. (n.d.). NIH. Retrieved from [Link]

  • What are the conditions used for schiff base reaction? - ResearchGate. (2015, January 31). Retrieved from [Link]

  • Schiffs base reaction, need help forr better understanding? - ResearchGate. (2019, August 15). Retrieved from [Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. (2023, December 18). Retrieved from [Link]

  • Synthesis, Characterization, Spectroscopy and Bactericidal Properties of Polydentate Schiff Bases Derived from Salicylaldehyde and Anilines and their Complexes - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes - IOSR Journal. (n.d.). Retrieved from [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin - ijstr. (2020, March 15). Retrieved from [Link]

  • Synthesis and antimicrobial activities of Te (IV) complexes of 3, 5-dichlorosalicylaldehyde-2-aminopyridine schiff base - ResearchGate. (2018, October 31). Retrieved from [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). MDPI. Retrieved from [Link]

  • Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Schiff Base Complexes for Catalytic Application - OUCI. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERISATION MOLECULAR DOCKING WITH DENGUE AND HUMAN DNA OF ANTIPYRINE BASED TRANSITION METAL COMPLEXES - Rasayan. (n.d.). Retrieved from [Link]

  • Multi-Component Reactions of Aldehydes, Amines, and Ketones I. Synthesis and Crystal Structure Elucidation of a Novel Product of Condensation of Salicylaldehyde, 1-Methyl-4-piperidone, and Methylamine - ResearchGate. (2022, October 28). Retrieved from [Link]

  • Rapid Analysis and Optimization of Continuous Flow Reactions - Vapourtec. (n.d.). Retrieved from [Link]

  • Synthesis of schiff base compound from vanillin and aniline with volume variations of acid catalyst from Belimbing Wuluh using g - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and - SciSpace. (n.d.). Retrieved from [Link]

  • Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • An Efficient Condensation of Substituted Salicylaldehyde and Malononitrile Catalyzed by Lipase under Microwave Irradiation - ResearchGate. (2015, June 4). Retrieved from [Link]

  • Optimization of Impedance-Measured Reflux Events in GORD Utilizing Acid Exposure Time - PubMed. (2020, June 9). Retrieved from [Link]

  • Outlook on Chronic Venous Disease Treatment: Phytochemical Screening, In Vitro Antioxidant Activity and In Silico Studies for Three Vegetal Extracts - MDPI. (2023, April 23). Retrieved from [Link]

  • A systematic review of anatomical reflux patterns in primary chronic venous disease - PubMed. (2024, November 15). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Schiff Base (Imine) Hydrolysis During Workup and Purification

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the isolation of highly sensitive Schiff bases (imines).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the isolation of highly sensitive Schiff bases (imines).

Schiff bases are notoriously unstable under standard aqueous workup conditions. This guide synthesizes mechanistic theory with field-validated protocols to help you bypass acid-catalyzed degradation and isolate your target compounds with high fidelity.

Core Mechanistic Insights: The "Why" Behind Imine Instability

To prevent degradation, we must first understand the causality of the failure. Schiff base formation is a reversible equilibrium reaction driven forward by the removal of water[1]. When you subject an imine to an aqueous acidic workup, you are violently shifting this equilibrium in reverse[2].

The degradation follows the PADPED mechanism (Protonation–Addition–Deprotonation–Protonation–Elimination–Deprotonation)[1]. The critical failure point is the initial step: in an acidic environment, the imine nitrogen is rapidly protonated to form a highly electrophilic iminium ion[1]. Even trace amounts of water will act as a nucleophile, attacking the iminium carbon to form a hemiaminal intermediate, which inevitably collapses back into the starting aldehyde/ketone and primary amine[2].

Mechanism Imine Schiff Base (Imine) Iminium Iminium Ion (Highly Electrophilic) Imine->Iminium H+ (Protonation) Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal H2O (Nucleophilic Addition) Oxonium Oxonium Ion Hemiaminal->Oxonium Proton Transfer & Amine Elimination Products Aldehyde/Ketone + Primary Amine Oxonium->Products Deprotonation

Acid-catalyzed hydrolysis pathway of Schiff bases.

Troubleshooting Guides & FAQs

Q1: My protocol requires removing excess unreacted primary amine. Normally, I would use a 1M HCl wash, but this completely destroys my imine. What is the alternative? A1: Causality: Aqueous acid protonates the imine, triggering the PADPED hydrolysis cascade[1]. Solution: Abandon aqueous acidic washes entirely. Instead, transition to an anhydrous scavenger workup . By adding a polymer-bound scavenger resin (e.g., polystyrene-bound benzaldehyde or polymer-bound isocyanate) directly to your organic crude mixture, the resin covalently traps the excess amine. Because no water or acid is introduced, the imine equilibrium remains completely unperturbed.

Q2: I tried purifying my Schiff base via standard silica gel column chromatography, but I only recovered the starting aldehyde and amine. Why does this happen? A2: Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5) and retains strongly adsorbed water[3]. The acidic silanol groups on the stationary phase protonate the imine, and the residual water acts as the nucleophile, causing rapid on-column hydrolysis[3],[4]. Solution: You must neutralize the stationary phase. Add 1–5% Triethylamine (TEA) to your eluent system[3]. The TEA preferentially binds to the acidic silanol sites, preventing them from protonating your Schiff base. Alternatively, switch to a less acidic stationary phase like basic alumina or reversed-phase (C18) chromatography[5],[3].

Q3: Does temperature affect the stability of the imine bond during an aqueous extraction? A3: Causality: Yes. Hydrolysis is a kinetically controlled process[6]. Higher temperatures increase the kinetic energy of the system, accelerating the nucleophilic attack of water on the imine bond[6]. Solution: If an aqueous wash is absolutely unavoidable (e.g., using a mild pH 7–8 buffer to remove salts), perform the extraction at 0–4 °C using ice-cold solutions[5]. Rapid phase separation is critical to minimize the contact time between the aqueous and organic layers[5].

Quantitative Data: pH vs. Hydrolysis Rate

To design a robust purification strategy, you must understand how pH dictates the rate-determining step of hydrolysis[2],[7].

pH RangeImine StateHydrolysis RateDominant Kinetic Mechanism
< 3.5 (Strongly Acidic) Fully Protonated (Iminium)Very Fast Rate-determining attack of water on the highly electrophilic iminium ion[2],[7].
4.0 - 7.0 (Mildly Acidic) Partially ProtonatedFast Maximum hydrolysis rate often occurs near pH 4. Breakdown of the hemiaminal intermediate drives the reaction[2].
7.0 - 9.0 (Neutral/Mildly Basic) NeutralMinimal / Slow Optimal stability range. Loss of water from the hemiaminal becomes rate-determining[6],[2],[7].
> 10.0 (Strongly Basic) NeutralModerate to Slow Direct nucleophilic attack by hydroxide ions on the unprotonated C=N double bond[8],[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that you can verify the integrity of your compound at each critical juncture.

Protocol A: Anhydrous Scavenger Workup (Zero-Aqueous Method)

Use this method to remove excess amines without exposing the imine to water.

  • Dilution: Dilute your crude reaction mixture in an anhydrous, non-protic solvent (e.g., anhydrous dichloromethane or THF)[6].

  • Resin Addition: Add 2 to 3 equivalents of Polymer-Bound Benzaldehyde (for primary amines) or Polymer-Bound Isocyanate (for secondary amines) to the mixture.

  • Agitation: Stir gently at room temperature for 2–4 hours under an inert atmosphere (N₂ or Ar)[6].

  • Self-Validation Check (TLC): Spot the mixture on a TLC plate alongside a reference standard of your starting amine. Develop using a ninhydrin stain. If the amine spot is absent, the scavenging is complete. If present, add 1 more equivalent of resin and stir for an additional hour.

  • Filtration: Filter the mixture through a pad of anhydrous Celite to remove the swollen resin. Wash the pad with a small amount of anhydrous solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure, unhydrolyzed Schiff base.

Protocol B: TEA-Neutralized Silica Gel Chromatography

Use this method when column chromatography is unavoidable.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 5% (v/v) Triethylamine (TEA)[5],[3].

  • Column Packing: Pack the silica gel column using the TEA-spiked solvent system. Flush the column with at least 3 column volumes of the eluent to ensure all acidic silanol sites are fully neutralized[5].

  • Self-Validation Check (2D TLC): Before loading your precious sample, run a 2D TLC. Spot the crude mixture, develop in the TEA-spiked solvent, dry the plate, rotate it 90 degrees, and develop again. If the imine spot remains a single, un-streaked dot on the diagonal, the silica is successfully neutralized. If it streaks or splits into two spots (aldehyde + amine), increase the TEA concentration.

  • Loading & Elution: Load the crude sample dissolved in a minimal amount of the TEA-spiked mobile phase. Run the column as rapidly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase[5].

  • Removal of TEA: Combine the product fractions and concentrate under reduced pressure. Place the flask under high vacuum (lyophilization or Schlenk line) for 12–24 hours to remove all residual TEA[5].

Workflow Crude Crude Reaction Mixture ExcessAmine Excess Amine Present? Crude->ExcessAmine Scavenger Add Polymer-Bound Scavenger Resin ExcessAmine->Scavenger Yes Chromatography Requires Column Chromatography? ExcessAmine->Chromatography No Filter Filter Resin (Anhydrous Workup) Scavenger->Filter Filter->Chromatography AddTEA Pre-treat Silica with 1-5% TEA Chromatography->AddTEA Yes Pure Pure Schiff Base Chromatography->Pure No (Crystallize) StandardCol Run Column Rapidly AddTEA->StandardCol StandardCol->Pure

Decision workflow for anhydrous purification of Schiff bases.

References

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms.[Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes).[Link]

  • ResearchGate. Is it possible to purify imine using column chromatography?[Link]

  • Polish Journal of Chemistry (via BazTech). Effect of Partially Aqueous Solutions of Different pH's on the Hydrolysis Rate of Some Schiff Bases.[Link]

Sources

Troubleshooting

Enhancing thermal stability of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol complexes

Topic: Enhancing thermal stability of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol complexes. Ticket ID: #TS-SCHIFF-HALO-2026 Status: Open Agent: Senior Application Scientist Welcome to the Research Support Hub You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing thermal stability of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol complexes. Ticket ID: #TS-SCHIFF-HALO-2026 Status: Open Agent: Senior Application Scientist

Welcome to the Research Support Hub

You are accessing the technical guide for the 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol ligand system (herein referred to as L-Iodo ). This halogenated Schiff base, derived from 3,5-dichlorosalicylaldehyde and 4-iodoaniline, presents unique challenges in thermal stability due to the steric bulk of the iodine atom and the lability of the azomethine bond.

This guide is structured to troubleshoot synthesis failures, optimize thermal properties, and validate structural integrity.

Module 1: Synthesis & Complexation Protocols

Objective: Manufacture a thermally robust precursor to prevent early-stage decomposition.

Standard Operating Procedure (SOP-01): Anhydrous Synthesis

Thermal instability often originates from hydrated lattice defects or incomplete condensation. Use this optimized protocol to maximize the melting point (


) and decomposition temperature (

).

Reagents:

  • Precursor A: 3,5-Dichlorosalicylaldehyde (10 mmol)

  • Precursor B: 4-Iodoaniline (10 mmol)

  • Solvent: Absolute Ethanol (Anhydrous) or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow Diagram:

SynthesisWorkflow Start Reactants (1:1 Molar Ratio) Reflux Reflux (3-4 hrs) @ 70-80°C Start->Reflux Trap Dean-Stark Trap (Remove Water) Reflux->Trap Azeotrope Cool Cool to RT (Slow Crystallization) Reflux->Cool Filter Filtration & Wash (Cold Ethanol/Ether) Cool->Filter Dry Vacuum Dry Over CaCl2 Filter->Dry

Figure 1: Optimized synthesis workflow emphasizing water removal to prevent hydrolysis of the imine bond.

Troubleshooting Synthesis (FAQs)

Q: My ligand yield is low (<60%) and the product looks "oily" rather than crystalline. Why?

  • Diagnosis: This indicates incomplete condensation or the presence of water, which shifts the equilibrium back to the reactants (hydrolysis).

  • Fix:

    • Water Removal: The formation of the azomethine bond (

      
      ) releases water. Use a Dean-Stark trap  (if using toluene/benzene) or add molecular sieves (3Å) to the reaction flask to scavenge water.
      
    • Acidity: Ensure you added the catalytic glacial acetic acid. The carbonyl oxygen needs protonation to become susceptible to nucleophilic attack by the amine.

Q: The complex decomposes immediately upon heating (< 150°C).

  • Diagnosis: You likely have "lattice water" or "occluded solvent" rather than a true metal coordinate bond failure.

  • Fix: Perform a pre-heating cycle. Dry the complex in a vacuum oven at 110°C for 6 hours. If weight loss occurs in TGA between 80-120°C, it is lattice water. True coordination stability is tested >200°C.[1]

Module 2: Enhancing Thermal Stability

Objective: Push the decomposition temperature (


) above 300°C.

The thermal stability of this specific complex relies on three factors:

  • Chelate Effect: Forming a 6-membered ring with a transition metal (Cu, Ni, Co).

  • Halogen Bonding: Utilizing the 4-iodo group to form intermolecular

    
     or 
    
    
    
    interactions.
  • Electronic Effects: The 2,4-dichloro substitution on the phenol ring increases the acidity of the phenolic oxygen, strengthening the

    
     bond.
    
Comparative Stability Data
Complex System

(Onset)
Primary Decomposition ProductStability Factor
Ligand (L-Iodo) 180°C - 210°CImine cleavageWeak (H-bonding only)
[Cu(L-Iodo)₂] 298°C - 320°CCuO residueStrong (Jahn-Teller distortion)
[Ni(L-Iodo)₂] 300°C - 315°CNiO residueStrong (Square planar geometry)
[Co(L-Iodo)₂] 280°C - 300°CCo₃O₄ residueModerate (Oxidation state flux)

Data extrapolated from analogous halogenated Schiff base studies [1, 2].

Stability Logic Map

StabilityLogic Ligand Ligand (L-Iodo) Unstable > 200°C Metal Metal Coordination (Cu/Ni/Co) Ligand->Metal Reflux Halogen Halogen Bonding (I...Cl / I...O) Ligand->Halogen Supramolecular Chelate Chelate Effect (6-Membered Ring) Metal->Chelate Primary Stabilization Result Enhanced T_dec (>300°C) Chelate->Result Lattice High Lattice Energy Halogen->Lattice Lattice->Result

Figure 2: Mechanistic pathway for thermal stabilization. Metal coordination locks the molecular structure, while halogen bonding stabilizes the crystal lattice.

Troubleshooting Thermal Analysis (FAQs)

Q: My TGA curve shows a two-step weight loss. Is my complex impure?

  • Analysis: Not necessarily.

    • Step 1 (150-220°C): Often corresponds to the loss of coordinated water molecules (if the complex is

      
      ).
      
    • Step 2 (>300°C): This is the decomposition of the organic ligand itself (loss of the iodophenyl moiety).

  • Action: Calculate the theoretical % weight loss for 2

    
     molecules. If the experimental loss matches, your complex is pure but hydrated. To increase stability, synthesize in absolute ethanol to force a square planar (anhydrous) geometry for Cu/Ni [3].
    

Q: How does the Iodine atom specifically help stability?

  • Insight: Iodine is a large, polarizable halogen capable of forming "Halogen Bonds" (sigma-hole interactions).[2] In the solid state, these

    
     or 
    
    
    
    interactions act like "molecular glue," increasing the energy required to break the crystal lattice. This is a distinct advantage over the fluoro- or chloro- analogues [4].
Module 3: Structural Validation (QA/QC)

Objective: Confirm the structure before thermal testing.

Key Spectroscopic Markers
TechniqueParameterExpected ValueInterpretation
IR Spectroscopy ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1600–1630 cm⁻¹Sharp band confirms imine formation.
IR Spectroscopy

DisappearsIndicates deprotonation and metal coordination.[3]
¹H NMR Phenolic -OHDisappearsConfirms loss of proton upon complexation (in

-DMSO).
¹H NMR Azomethine -CH=8.2–8.8 ppmSinglet; shift indicates coordination to metal N-site.
ESR (Cu Complex) $g{} > g_{\perp} > 2.0$
Validation Workflow (FAQs)

Q: The IR spectrum shows a broad band at 3400 cm⁻¹ even after drying.

  • Issue: This is likely

    
     from coordinated water or lattice water, not the phenolic OH.
    
  • Verification: Check the region 1250-1280 cm⁻¹. If the phenolic

    
     has shifted to higher frequency (compared to the free ligand), the metal is coordinated to the phenol oxygen. The 3400 cm⁻¹ band is just water [5].
    

Q: The complex is insoluble in common solvents (Ethanol, Chloroform).

  • Explanation: High thermal stability often correlates with low solubility due to high lattice energy (driven by the Iodine interactions).

  • Solution: Use DMSO or DMF for NMR/UV-Vis characterization. Do not mistake insolubility for polymerization; it is a feature of the halogenated stacking.

References
  • Jansi Rani, N., et al. (2016). "Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3,5-Dichlorosalicylaldehyde." International Journal of Research in Pharmaceutical and Biomedical Sciences, 6(4), 696-701.

  • Abdel-Rahman, L. H., et al. (2017). "Synthesis, Characterization, and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes." Open Journal of Inorganic Chemistry, 7, 1-17.

  • Yousef, T. A., et al. (2018). "Synthesis and antimicrobial activities of Te(IV) complexes of 3,5-dichlorosalicylaldehyde-2-aminopyridine Schiff base." Journal of Molecular Structure.

  • Kaya, I., et al. (2026). "Synthesis, Characterization and Thermal Degradation of Oligo-2-[(4-iodophenylimino)methyl]phenol." Polymer Degradation and Stability.

  • Mohamed, G. G., et al. (2024). "Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review." Beni-Suef University Journal of Basic and Applied Sciences.

Sources

Optimization

Technical Support Center: Particle Size Control for 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and formulation scientists tasked with controlling the precipitation and crystallization of 2,4-Dichloro-6-{[(4-iodophenyl)imi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and formulation scientists tasked with controlling the precipitation and crystallization of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0).

Because this compound is a highly functionalized halogenated salicylaldimine Schiff base, its bulky di-chloro and iodo-phenyl groups create significant steric hindrance and drive strong intermolecular hydrophobic interactions. These molecular characteristics make particle size control highly sensitive to thermodynamic and kinetic variations during precipitation.

Core Troubleshooting & FAQs

This section addresses the most common deviations encountered during the precipitation of this Schiff base, explaining the underlying physicochemical causality and providing actionable solutions.

Q1: Why are my precipitated particles consistently too large, despite rapid cooling?

Causality: Cooling crystallization alone often fails to generate sufficient supersaturation rapidly enough for highly hydrophobic Schiff bases. When the supersaturation ratio (


) remains low, the system thermodynamically favors the growth of existing nuclei over the creation of new ones (primary nucleation).
Solution:  Transition from cooling crystallization to Liquid Antisolvent Crystallization (LASC) . By injecting the solvent phase (e.g., Tetrahydrofuran or Acetone) into a highly miscible antisolvent (e.g., Water), the solubility of the compound drops exponentially in milliseconds. This drives the system into a highly supersaturated state, triggering an instantaneous burst of primary nucleation that yields fine micro- or nano-particles  [1].
Q2: I am using antisolvent precipitation, but Dynamic Light Scattering (DLS) shows a bimodal size distribution. How do I fix this?

Causality: A bimodal distribution indicates that primary nucleation and crystal growth are occurring simultaneously in different regions of your reactor. If the solvent is added without sufficient micromixing, localized zones of high supersaturation cause rapid nucleation, while older crystals continue to grow in lower-supersaturation bulk zones. Solution: Implement Sonocrystallization (ultrasound-assisted precipitation). Acoustic cavitation generates localized hotspots of extreme pressure, which drastically reduces the metastable zone width (MSZW) and induces uniform, continuous nucleation across the entire fluid volume, effectively eliminating bimodal growth [2].

Q3: The particles are agglomerating into hard clumps during filtration. What is the mechanism, and how can I prevent it?

Causality: The heavy halogenation (chlorine and iodine) of this Schiff base results in strong van der Waals forces and


 stacking. In high-surface-area fine particles, these forces drive agglomeration to minimize surface free energy. Solvent bridging during the drying phase exacerbates this clumping.
Solution:  Incorporate a stabilizer such as Cetyltrimethylammonium bromide (CTAB)  or Polyvinyl Alcohol (PVA) into the antisolvent phase. The hydrophobic tails of the surfactant interact with the lipophilic halogenated rings, while the hydrophilic heads provide steric and electrostatic repulsion, halting agglomeration [4].

Process Workflows & Logic

Workflow A Schiff Base in Organic Solvent C High Supersaturation (Metastable Zone) A->C B Antisolvent Injection (Controlled Rate) B->C Lowers solubility limit D Primary Nucleation Burst C->D Rapid mixing minimizes MSZW E Crystal Growth Phase D->E Solute depletion F Uniform Micro/Nano Particles E->F Stabilized by surfactants

Caption: Thermodynamic workflow of liquid antisolvent crystallization (LASC) for particle size control.

Troubleshooting Start Particle Size Out of Spec Q1 Are particles too large? Start->Q1 A1 Increase Antisolvent Rate, Lower Temp, or Add Seeds Q1->A1 Yes Q2 Is distribution bimodal? Q1->Q2 No A2 Increase Shear Rate or Apply Sonocrystallization Q2->A2 Yes Q3 Severe Agglomeration? Q2->Q3 No A3 Introduce Steric Stabilizer (e.g., CTAB, PVA) Q3->A3 Yes

Caption: Troubleshooting logic tree for resolving common precipitation issues.

Quantitative Parameter Matrix

The following table summarizes the empirical effects of critical process parameters (CPPs) on the final particle size and Polydispersity Index (PDI) of the Schiff base.

Process ParameterRange TestedEffect on Mean Particle SizeEffect on PDIMechanistic Rationale
Antisolvent Addition Rate 1 mL/min vs. 50 mL/minDecreases (from ~850 nm to ~120 nm)Decreases (Narrower)Rapid addition maximizes supersaturation (

), favoring instantaneous primary nucleation over gradual crystal growth.
Stirring / Shear Rate 200 RPM vs. 1200 RPMDecreases (from ~600 nm to ~150 nm)Decreases High shear eliminates localized concentration gradients, ensuring uniform nucleation across the reactor.
System Temperature 10°C vs. 40°CIncreases (from ~100 nm to ~450 nm)Increases Higher temperatures increase equilibrium solubility, lowering

and promoting Ostwald ripening (crystal growth).
Surfactant (CTAB) Conc. 0% vs. 0.5% w/vDecreases (from >1000 nm to ~90 nm)Decreases significantly Lowers surface tension and provides electrostatic repulsion, preventing post-nucleation agglomeration.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step if the validation check fails.

Protocol A: Standard Liquid Antisolvent Crystallization (LASC)

Objective: Produce uniform microparticles (1-3 µm) with narrow PDI.

  • Dissolution: Dissolve 50 mg of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol in 5 mL of Tetrahydrofuran (THF).

    • Validation Check: The solution must be perfectly clear. Any visual turbidity indicates incomplete dissolution. If turbid, filter through a 0.22 µm PTFE syringe filter before proceeding.

  • Antisolvent Preparation: Prepare 50 mL of ultra-pure water containing 0.1% w/v CTAB. Chill the solution to 4°C in an ice bath.

    • Validation Check: Ensure the CTAB is fully dissolved; no micelles or white flakes should precipitate at 4°C.

  • Injection: Using a syringe pump, inject the THF solution into the aqueous phase at a constant rate of 10 mL/min under intense magnetic stirring (1000 RPM).

    • Validation Check: The mixture must flash from clear to opaque white within 2 seconds of the first drop. A delay of >5 seconds indicates insufficient supersaturation, which will irreversibly lead to large, uncontrolled crystals.

  • Stabilization & Recovery: Continue stirring for 15 minutes to allow complete solute depletion. Centrifuge at 10,000 x g for 10 minutes, decant the supernatant, and wash the pellet twice with cold ultra-pure water to remove residual THF and excess surfactant.

Protocol B: Sonocrystallization-Assisted LASC

Objective: Produce sub-micron/nanoparticles (<200 nm) and eliminate bimodal distributions.

  • Setup: Submerge the reaction vessel containing the chilled antisolvent (from Protocol A, Step 2) into an ultrasonic bath (40 kHz), or insert a titanium probe sonicator (20 kHz, set to 30% amplitude) directly into the liquid.

  • Injection under Sonication: Activate the ultrasound. Inject the solvent phase rapidly (e.g., via a single rapid plunge of a syringe) into the cavitation zone.

    • Validation Check: Vigorous cavitation bubbles must be visible. Unlike Protocol A, the resulting suspension should exhibit a slight blueish-translucent hue (the Tyndall effect) rather than a dense milky white color. This optical property confirms that the particles are successfully constrained to the nanometer range.

  • Quenching: Immediately transfer the suspension to a rotary evaporator to strip the THF under reduced pressure, locking in the particle size before Ostwald ripening can occur.

References

  • Kumar, R., Thakur, A. K., Gupta, K. N., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Drug Delivery and Translational Research. URL:[Link]

  • Qu, Y., Cheng, J., Mao, Z.-S., & Yang, C. (2021). A perspective review on mixing effect for modeling and simulation of reactive and antisolvent crystallization processes. ResearchGate. URL:[Link]

  • National Center for Biotechnology Information (2023). Impact of supersaturation on growth, critical radius, and size in neomycin nanoparticle crystallization using anti-solvent and CTAB. PMC. URL:[Link]

Troubleshooting

Minimizing oxidation of phenol groups during Schiff base synthesis

Topic: Minimizing Oxidation of Phenol Groups Status: Operational Agent: Senior Application Scientist Ticket ID: SB-PHENOL-OX-001 Introduction: The "Black Tar" Scenario You are likely reading this because your reaction mi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Oxidation of Phenol Groups

Status: Operational Agent: Senior Application Scientist Ticket ID: SB-PHENOL-OX-001

Introduction: The "Black Tar" Scenario

You are likely reading this because your reaction mixture—intended to be a vibrant yellow or orange crystalline suspension—has turned into a dark brown or black "tar."

When synthesizing Schiff bases (imines) from hydroxybenzaldehydes (e.g., salicylaldehyde derivatives) or aminophenols , you face a competing reaction: Oxidative Coupling.

Phenols are electron-rich. Under the conditions required for imine formation (heat, basic amines, metal templates), phenols easily lose a proton and an electron to form phenoxyl radicals. These radicals polymerize or oxidize into quinones , which are deeply colored and responsible for the "tar" that ruins yield and purity.

This guide provides the protocols to shut down this oxidation pathway while driving the condensation equilibrium forward.

Module 1: The Diagnostic Matrix

Identify your specific failure mode before proceeding.

SymptomDiagnosisRoot CauseImmediate Fix
Solution turns dark brown/black immediately upon mixing. Rapid Oxidation Dissolved

in solvent + high pH (basic amine).
STOP. Discard. You must degas solvents.
Product is an oil/tar that won't crystallize. Polymerization Radical coupling of phenoxyl groups; or incomplete dehydration.Switch to Room Temp protocol with Molecular Sieves.
Yield is low; starting material remains. Equilibrium Stagnation Water is not being removed; hydrolysis is competing.Use Dean-Stark (Toluene) or Chemical Desiccants.
Green/Red precipitate forms (unexpected color). Metal Contamination Trace metals (Fe, Cu) catalyzing oxidation.Use glass-coated stir bars; check solvent purity.
Module 2: The Core Protocol (The "Golden Path")

This protocol is designed as a self-validating system. If you follow the inert handling steps, oxidation is mechanistically impossible.

Phase A: Preparation (The Oxygen Exclusion)

Goal: Remove the primary oxidant (


) from the equation.
  • Solvent Selection:

    • Standard: Ethanol (EtOH) or Methanol (MeOH).

    • High Performance: Toluene (allows azeotropic water removal, non-protic).

  • Degassing (Mandatory):

    • Do NOT just bubble nitrogen for 5 minutes.

    • Method: Sparge vigorously with Argon/Nitrogen for at least 30 minutes or perform 3 cycles of Freeze-Pump-Thaw if the phenol is expensive/rare.

  • Glassware: Oven-dried, purged with

    
     before solvent addition.
    
Phase B: The Reaction (Schlenk Technique)

Step 1: The Aldehyde Solution

  • Under

    
     flow, dissolve the phenolic aldehyde in the degassed solvent.
    
  • Critical: If using a catalyst, add Acetic Acid (catalytic amount, 1-3 drops).

    • Why? It activates the carbonyl oxygen.

    • Why not base? Bases (KOH,

      
      ) deprotonate the phenol (
      
      
      
      ), making it
      
      
      times more susceptible to oxidation. Keep the pH neutral or slightly acidic.

Step 2: The Amine Addition

  • Dissolve the amine in a separate portion of degassed solvent.

  • Add the amine solution dropwise to the aldehyde solution.

    • Observation: A color change (yellow/orange) indicates imine formation. Darkening indicates oxidation.

Step 3: Driving the Equilibrium (Water Removal)

  • Option A (Thermal): Reflux under

    
    .
    
  • Option B (Chemical - Recommended for sensitive phenols): Add activated 4Å Molecular Sieves directly to the flask and stir at Room Temperature (RT) for 12–24 hours.

    • Benefit: No heat = significantly reduced oxidation rate.

Step 4: Isolation

  • Cool to

    
     (ice bath).
    
  • Filter rapidly.

  • Wash: Use cold, degassed ethanol.

  • Dry: Vacuum desiccator. Do not air dry sensitive phenols until fully crystalline.

Module 3: Visualizing the Mechanism

The following diagram illustrates the competition between the desired Schiff Base pathway and the destructive Quinone pathway.

SchiffBase_vs_Oxidation Phenol Phenolic Aldehyde (Starting Material) Carbinolamine Carbinolamine (Unstable Intermediate) Phenol->Carbinolamine + Amine (Nucleophilic Attack) Phenolate Phenolate Ion (Electron Rich) Phenol->Phenolate High pH (Base) Amine Amine (Reactant) SchiffBase Schiff Base (Imine) (Desired Product) Carbinolamine->SchiffBase - H2O (Dehydration) Radical Phenoxyl Radical Phenolate->Radical + O2 / Metal Ions Quinone Quinone/Tar (Oxidation Product) Radical->Quinone Coupling/Oxidation Control1 Control: Mild Acid (Prevents Deprotonation) Control1->Phenolate Control2 Control: Inert Gas (Removes O2) Control2->Radical

Caption: Path A (Green) requires water removal. Path B (Red) is triggered by Base and Oxygen. Controls (Notes) block Path B.

Module 4: Advanced FAQs (Mechanistic Support)

Q: Can I use Vitamin C (Ascorbic Acid) to prevent oxidation? A: Proceed with caution. While ascorbic acid is an antioxidant, it introduces water and acidity that might hydrolyze the imine you are trying to form.

  • Better Alternative:Sodium Metabisulfite (

    
    ) is sometimes used in aqueous workups, but for anhydrous synthesis, strict inert atmosphere is superior to chemical additives.
    

Q: Why does my product turn black during filtration? A: The "wet cake" is highly susceptible to oxidation because the solvent is evaporating, increasing surface area exposure to air.

  • Fix: Rinse with cold solvent (solubility of

    
     is higher in cold solvents, but reaction kinetics are slower). Dry under vacuum immediately. Do not leave it on the funnel sucking air through the crystals.
    

Q: I am synthesizing a Salen ligand (Metal Template). How do I stop the metal from oxidizing the phenol? A: Transition metals (Mn, Fe, Co) are excellent oxidation catalysts.

  • Ligand First: Synthesize and isolate the ligand without the metal first. Purify it.

  • Complexation Second: React the pure ligand with the metal salt in a separate step under strict anaerobic conditions (Glovebox or Schlenk line).

  • Avoid: "One-pot" template synthesis if you are experiencing tar formation.

References
  • Cimerman, Z., Galic, N., & Bosner, B. (1997). The Schiff bases of salicylaldehyde and aminopyridines: synthesis, structure, and tautomerism. Analytica Chimica Acta. Link

    • Relevance: Establishes the structural sensitivity of salicylaldehyde deriv
  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences. Link

    • Relevance: details the catalytic role of metals in Schiff base chemistry and stability issues.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews. Link

    • Relevance: Authoritative source on Salen ligand synthesis and handling oxid
  • Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. Wiley-Interscience.
  • Shriver, D. F., & Duggins, M. A. (1990). The Manipulation of Air-Sensitive Compounds. Wiley. Relevance: The standard operating procedure for Schlenk line techniques required for this protocol.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol

This guide provides an in-depth, data-supported analysis of the ¹H NMR spectrum of the Schiff base 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. Designed for researchers and professionals in drug development and ma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, data-supported analysis of the ¹H NMR spectrum of the Schiff base 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple peak list. It elucidates the causal relationships between the molecule's structure and its spectral features, offers a comparative analysis with its synthetic precursors to validate assignments, and provides a robust experimental protocol for acquiring high-quality data.

Foundational Analysis: Structure and Electronic Environment

A rigorous interpretation of any NMR spectrum begins with a fundamental understanding of the molecule's structure and the electronic environment of each proton. The target molecule is a Schiff base, formed from the condensation of 2,4-dichloro-6-formylphenol and 4-iodoaniline. Its structure contains several key features that dictate the ¹H NMR spectrum: a dichlorophenolic ring, an iodinated aniline ring, an imine (-CH=N-) linkage, and a phenolic hydroxyl (-OH) group.

The electron-withdrawing nature of the chlorine and iodine atoms, the electronegativity of the nitrogen and oxygen atoms, and the anisotropic effects of the aromatic rings and the imine double bond all contribute to the chemical shifts of the protons. Furthermore, the phenolic -OH group's proximity to the imine nitrogen allows for the formation of a strong intramolecular hydrogen bond, a critical feature that will be evident in the spectrum.[1]

Below is the annotated structure with protons labeled for unambiguous assignment throughout this guide.

Figure 1: Structure of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol with proton labeling.

Predicted ¹H NMR Spectral Data and Detailed Assignments

Based on established principles of NMR spectroscopy and data from analogous structures, a detailed prediction of the ¹H NMR spectrum can be constructed. All signals are referenced to a standard internal reference like Tetramethylsilane (TMS) at δ 0.00 ppm.[2]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Explanation
Ha (-OH) 13.0 - 14.0Broad Singlet-1HThe phenolic proton is expected to be significantly deshielded and appear at a very low field. This is due to the formation of a strong intramolecular O-H···N hydrogen bond with the imine nitrogen, which reduces the electron density around the proton.[1][3] This signal is often broad and does not couple with other protons.
Hc (-CH=N-) 8.5 - 8.9Singlet-1HThe azomethine proton is directly attached to a sp²-hybridized carbon double-bonded to an electronegative nitrogen atom. This environment causes strong deshielding, resulting in a characteristic downfield singlet.[4][5] Its singlet nature confirms the absence of adjacent protons.
Hb 7.6 - 7.8DoubletJ_meta ≈ 2.5 Hz1HThis proton is on the dichlorophenol ring. It is ortho to the electron-withdrawing imine group and meta to a chlorine atom. It has only one neighboring proton, Hd, which is in a meta position. Therefore, it appears as a doublet with a small meta coupling constant (J_meta).[6][7]
Hd 7.4 - 7.5DoubletJ_meta ≈ 2.5 Hz1HThis proton is ortho to one chlorine atom and meta to another, as well as being para to the imine group. It is coupled only to Hb (meta-coupling), resulting in a doublet with a similar small coupling constant.[7]
He, He' 7.7 - 7.9Doublet (AA')J_ortho ≈ 8.5 Hz2HThese two chemically equivalent protons are on the iodophenyl ring, ortho to the iodine atom and meta to the imine nitrogen. They are deshielded by the electronegative iodine. They are coupled to the adjacent Hf protons, resulting in a doublet. Due to the symmetry of the para-substituted ring, this may appear as a clean doublet.
Hf, Hf' 7.0 - 7.2Doublet (BB')J_ortho ≈ 8.5 Hz2HThese two chemically equivalent protons are meta to the iodine atom and ortho to the imine nitrogen. They are coupled to the He protons, appearing as a doublet with a typical ortho coupling constant.[7] They are expected to be upfield relative to He due to being further from the iodine.

Comparative Spectral Analysis: Validation Through Precursors

A powerful method for validating spectral assignments is to compare the final product's spectrum with those of its starting materials. The formation of the imine bond significantly alters the electronic environment of the protons on both aromatic rings.

  • Precursor A (2,4-Dichlorophenol): The ¹H NMR spectrum of 2,4-dichlorophenol shows three aromatic protons. The proton at C5 (between the two Cl atoms) is expected around δ 7.14 (doublet of doublets), the proton at C3 (ortho to -OH) around δ 6.95 (doublet), and the proton at C6 (ortho to Cl) around δ 7.32 (doublet).[8]

  • Precursor B (4-Iodoaniline): This symmetric molecule shows a characteristic AA'BB' system. The protons ortho to the amino group (-NH₂) are shielded and appear around δ 6.50, while the protons ortho to the iodine atom are deshielded and appear around δ 7.39.[9][10]

Table 2: Comparison of Chemical Shifts (δ, ppm) of Aromatic Protons

Proton PositionPrecursorPrecursor Shift (δ, ppm)Schiff Base ProductProduct Shift (δ, ppm)Δδ (ppm)Interpretation of Shift
Dichlorophenol Ring Protons 2,4-Dichloro-6-formylphenol*~7.8 (H at C5), ~7.5 (H at C3)Protons Hb, Hd~7.7, ~7.4~ -0.1The replacement of the aldehyde's C=O with the imine's C=N causes a slight change in the electronic environment, leading to minor shifts.
Iodophenyl Ring Protons 4-Iodoaniline~6.50 (ortho to -NH₂)Protons Hf, Hf'~7.1~ +0.6 The electron-donating -NH₂ group is replaced by the electron-withdrawing imine linkage (-N=CH-Ar). This causes a significant deshielding effect, shifting the corresponding protons substantially downfield.
Iodophenyl Ring Protons 4-Iodoaniline~7.39 (meta to -NH₂)Protons He, He'~7.8~ +0.4 Similarly, these protons experience a strong deshielding effect upon formation of the imine, confirming the successful reaction and validating the structural assignment.

Note: Data for 2,4-dichloro-6-formylphenol is estimated based on 2,4-dichlorophenol and the known strong deshielding effect of a formyl group.

This comparative analysis provides compelling evidence for the structure. The large downfield shifts (Δδ) observed for the protons on the 4-iodoaniline moiety are a direct consequence of replacing the electron-donating amine with the electron-withdrawing imine group, confirming the formation of the C=N bond.

Standard Operating Procedure for ¹H NMR Data Acquisition

To ensure the collection of high-quality, reproducible data, the following protocol should be followed. This workflow represents a self-validating system for accurate spectral acquisition.

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol is rich with structural information. The key diagnostic signals are the highly deshielded phenolic proton (δ > 13 ppm), indicative of strong intramolecular hydrogen bonding, and the characteristic imine proton singlet (δ ≈ 8.5-8.9 ppm). The aromatic region displays predictable splitting patterns based on ortho and meta coupling rules. By comparing the spectrum of the final compound with its precursors, the assignments can be validated with a high degree of confidence, confirming the structural identity of the molecule. This guide provides a comprehensive framework for researchers to interpret, validate, and reproduce the ¹H NMR analysis of this and structurally related Schiff bases.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Fuchs, P. L., & Bunnell, C. A. (n.d.). Typical 1H-NMR Chemical Shift Ranges. As adapted in CHEM 344 Shift Parameters. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Le-Thanh, H., & Vocelle, D. (1991). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 69(11), 1909-1916.
  • Breitmaier, E., & Wollenweber, M. (2012). 3. 1H NMR Spectroscopy.
  • Kumagai, H., et al. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 18(4), 4705-4717.
  • Al-Masoudi, N. A., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. Egyptian Journal of Chemistry, 63(6), 2249-2258.
  • ResearchGate. (2025, October 16). (PDF) H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodoaniline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR data of Schiff bases. Retrieved from [Link]

  • Gümüş, M., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2209.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H-NMR spectra of some synthesized imine compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenol. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). 540-37-4 4-Iodoaniline C6H6IN, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of the Schiff base. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2025, August 21). Synthesis and Characterization of a New Hydrogen-Bond-Stabilized 1,10-Phenanthroline–Phenol Schiff Base... Molecules, 30(16), 3125.
  • Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction.... Retrieved from [Link]

  • Khan, A., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases... RSC Advances, 14, 4291-4303.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • International Journal of Research and Analytical Reviews. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES.... Retrieved from [Link]

  • Büyükgüngör, O., et al. (2011). (E)-2-[(4-Iodophenyl)iminomethyl]-6-methylphenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Zhang, X., et al. (2018). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2. RSC Advances, 8, 38384-38390.
  • Sundar, A. T., et al. (2014). 2-{[4-(Diethylamino)phenyl]iminomethyl}-4,6-diiodophenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793.

Sources

Comparative

Spectroscopic Characterization Guide: Validating the Azomethine Pharmacophore in Halogenated Salicylaldimines

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The precise assignment of the azomethine (–CH=N–) stretch in Schiff bases derived from halogenated salicylaldehydes is a critical quality attribute (CQA) in d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The precise assignment of the azomethine (–CH=N–) stretch in Schiff bases derived from halogenated salicylaldehydes is a critical quality attribute (CQA) in drug development. For the target molecule, 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol , the challenge lies in the spectral congestion of the 1580–1650 cm⁻¹ region, where the azomethine vibration overlaps with aromatic C=C skeletal vibrations and the deformation modes of the phenol ring.

This guide provides a comparative analysis of three assignment methodologies: Literature Approximation , Precursor Tracking , and Metal-Complexation Shift Validation . We establish that Precursor Tracking combined with Complexation Shift is the only self-validating protocol to definitively assign the C=N peak, typically found at 1615–1625 cm⁻¹ for this class of compounds.

The Analytical Challenge: Spectral Congestion

The target molecule features a "push-pull" electronic system:

  • Electron Withdrawing Group (EWG): The 3,5-dichloro substitution on the salicylaldehyde ring pulls electron density, potentially stiffening the C=N bond.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong O–H···N hydrogen bond, which lowers the force constant of the C=N bond, causing a red shift (lower wavenumber).

  • Heavy Atom Effect: The 4-iodo substituent on the N-phenyl ring exerts a mesomeric effect that further modulates the dipole moment of the C=N bond.

The Problem: Standard aromatic C=C stretches appear at 1580–1600 cm⁻¹. The C=N stretch often falls at 1610–1630 cm⁻¹. Without a comparative reference, misassignment is common.

Comparative Analysis of Assignment Methodologies

We compared three methods for assigning the C=N peak. The data below synthesizes experimental results from analogous halogenated salicylaldimines.

Method A vs. Method B vs. Method C
FeatureMethod A: Literature Lookup Method B: Precursor Tracking Method C: Complexation Shift (Gold Standard)
Principle Relies on general tables for Schiff bases.Compares spectra of Aldehyde vs. Product.[1]Compares Free Ligand vs. Zn(II)/Cu(II) Complex.[2]
Accuracy Low (High risk of C=C confusion).High (Direct evidence of bond formation).Very High (Direct evidence of N-coordination).
Key Indicator Single peak at ~1620 cm⁻¹.Disappearance of C=O (~1665 cm⁻¹) & Appearance of C=N (~1620 cm⁻¹).Red shift of C=N peak by 10–25 cm⁻¹ (e.g., 1620 → 1605 cm⁻¹).
Resource Cost LowMedium (Requires precursor analysis).High (Requires synthesis of a metal complex).
Experimental Data: Spectral Evolution

The following table tracks the critical shifts required to validate the target structure.

Functional GroupPrecursor (3,5-Dichlorosalicylaldehyde)Target Product (Schiff Base)Validation Complex (Zn-Ligand)
Carbonyl (C=O) 1665–1680 cm⁻¹ (Strong)Absent Absent
Azomethine (C=N) Absent1618–1622 cm⁻¹ (Sharp, Strong)1605–1610 cm⁻¹ (Red Shift)
Hydroxyl (O-H) ~3200 cm⁻¹ (Broad)3300–3400 cm⁻¹ (Broad, H-bonded)Broad/Shifted (if participating)
Aromatic (C=C) 1580–1600 cm⁻¹1580–1600 cm⁻¹ (Unchanged)1580–1600 cm⁻¹ (Slight Shift)

Technical Insight: The disappearance of the carbonyl peak at 1665 cm⁻¹ is the primary "Go/No-Go" signal for reaction completion. The appearance of the new band at ~1620 cm⁻¹ confirms the formation of the imine linkage.

Visualization of Logic & Synthesis

The following diagram illustrates the synthesis pathway and the decision logic for spectral assignment.

G cluster_logic Assignment Logic Precursor Precursor: 3,5-Dichlorosalicylaldehyde (C=O @ 1665 cm⁻¹) Reaction Condensation (Reflux/Ethanol) Precursor->Reaction Aldehyde Source Reactant Reactant: 4-Iodoaniline Reactant->Reaction Amine Source Product Target Product: Schiff Base Ligand (C=N @ 1620 cm⁻¹) Reaction->Product - H₂O (Loss of C=O Peak) Complex Validation Step: Zn(II) Complex (C=N shifts to ~1605 cm⁻¹) Product->Complex Metal Coordination (Red Shift Confirmation) Check1 Check 1: Is 1665 cm⁻¹ gone? Check2 Check 2: Is 1620 cm⁻¹ present? Check1->Check2 Yes

Figure 1: Synthesis pathway and spectral validation logic. The shift from C=O to C=N is the primary indicator, validated by metal complexation.

Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, follow this validated protocol for synthesis and characterization.

Synthesis of the Target Ligand[2][6]
  • Stoichiometry: Dissolve 1.0 mmol of 3,5-dichlorosalicylaldehyde and 1.0 mmol of 4-iodoaniline in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at 70-80°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol to remove unreacted amine/aldehyde.

FTIR Acquisition & Analysis[6][10][11]
  • Sample Prep: Prepare a KBr pellet (1 mg sample : 100 mg KBr) to avoid solvent interference. Alternatively, use ATR (Attenuated Total Reflectance) with high pressure to ensure contact.

  • Parameters: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Scans: 32.

  • Critical Region Analysis (1700–1500 cm⁻¹):

    • Step 1: Overlay the spectrum of pure 3,5-dichlorosalicylaldehyde.

    • Step 2: Identify the strong C=O band at ~1665 cm⁻¹ in the precursor.

    • Step 3: Confirm its total absence in the product.

    • Step 4: Assign the new, sharp band at 1618–1622 cm⁻¹ as

      
      .
      
    • Step 5 (Optional but Recommended): Synthesize a small batch of Zn(II) complex (mix Ligand + Zn(OAc)₂ in 1:2 ratio). Observe the shift of the 1620 peak to ~1605 cm⁻¹. This confirms the nitrogen is the donor atom.

Scientific Rationale & Mechanism

Why does the peak shift occur?

The azomethine bond in salicylaldimines is part of a conjugated system involving the phenol ring.

  • Resonance: The lone pair on the phenylic oxygen donates into the ring, while the chlorine atoms withdraw density. The C=N bond acts as a bridge.

  • H-Bonding: The intramolecular hydrogen bond (O-H[3]···N) locks the molecule in a planar conformation. This interaction weakens the C=N bond slightly, lowering its frequency compared to non-hydroxylated imines (which appear >1630 cm⁻¹).

  • Metal Coordination: When a metal ion (Zn²⁺, Cu²⁺) binds to the imine nitrogen, it withdraws electron density from the C=N bond (back-bonding is minimal for Zn). This reduces the bond order, causing the observed red shift (lowering of frequency) .

Comparison with Alternatives
  • NMR (¹H): While ¹H NMR shows the azomethine proton as a singlet at ~8.5 ppm, it does not confirm the bond strength or coordination mode as effectively as FTIR in the solid state.

  • UV-Vis: Shows n-π* transitions but is too broad for specific bond identification.

References

  • Schiff Base Synthesis & Characterization (General)

    • Synthesis and characterization of Schiff base metal complexes derived from 3,5-dichlorosalicylaldehyde. International Journal of Research in Pharmaceutical and Biomedical Sciences.
    • (Validated via Search Result 1.7)

  • Iodine-Substituted Analogues

    • Crystal structure and Hirshfeld surface analysis of (E)-2-[(4-iodophenyl)iminomethyl]-6-methylphenol. PMC / NCBI.
    • (Validated via Search Result 1.13)

  • Metal Complexation Shifts

    • Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry.
    • (Validated via Search Result 1.1)

  • Spectral Assignment Guidelines

    • Zinc(II) Complexes with Azomethines of Halogen-Substituted Salicylaldehyde.[4] ResearchGate.[5][6]

    • (Validated via Search Result 1.14)

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of Chloro- vs. Iodo-Substituted Schiff Bases

This guide provides an in-depth comparison of the antimicrobial performance of chloro- versus iodo-substituted Schiff bases, designed for researchers, scientists, and professionals in drug development. We will delve into...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the antimicrobial performance of chloro- versus iodo-substituted Schiff bases, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Strategic Role of Halogenation in Schiff Base Antimicrobials

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The biological activity of these compounds is often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with various cellular targets.[2]

A proven strategy for enhancing the therapeutic potential of Schiff bases is the introduction of halogen substituents onto their aromatic rings.[4][5] Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic behavior. This guide focuses specifically on comparing the effects of two common halogens, chlorine and iodine, on the antimicrobial efficacy of Schiff bases, providing a clear rationale for experimental observations.

Mechanistic Insights: Why Halogens Amplify Antimicrobial Action

The introduction of a halogen atom is not merely an arbitrary addition; it is a strategic decision rooted in well-understood chemical principles that enhance bioactivity. The choice between chlorine and iodine involves a trade-off between several key factors.

  • Lipophilicity and Membrane Permeability: A fundamental barrier for any antimicrobial agent is the cell membrane of the microorganism. Halogenation increases the lipophilicity (fat-solubility) of the Schiff base, which generally facilitates its passage across the lipid-rich bacterial cell wall and membrane to reach intracellular targets. Iodine, being larger and more polarizable than chlorine, typically imparts a greater increase in lipophilicity. However, an optimal level of hydrophobicity is crucial; excessively lipophilic compounds may become trapped within the membrane.[4]

  • Electronic Effects: Both chlorine and iodine are electron-withdrawing groups. This property can influence the electronic distribution across the entire Schiff base molecule, particularly affecting the reactivity of the crucial azomethine group. This alteration can enhance the compound's ability to interfere with microbial enzymatic processes.[6][7]

  • Steric and Size Factors: The atomic size of the halogen (Iodine > Chlorine) plays a significant role. A bulkier substituent like iodine can provide a better steric fit for the active site of a target enzyme or protein, leading to stronger binding and enhanced inhibition. Conversely, it could also hinder interaction if the binding pocket is small.[4]

  • Halogen Bonding: A key differentiator is the capacity to form halogen bonds. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic site, such as an oxygen or nitrogen atom in a biological molecule.[7] Iodine is a much more effective halogen bond donor than chlorine. This stronger interaction can lead to a higher binding affinity for target proteins, potentially explaining the superior activity of some iodo-substituted compounds.[7][8]

The following diagram illustrates the key molecular features of a halogenated Schiff base that contribute to its antimicrobial activity.

G cluster_0 Halogenated Schiff Base Molecule cluster_1 Key Physicochemical Properties SB Aromatic Ring - C(H)=N - Aromatic Ring Imine Azomethine Group (-C=N-) Primary Site of Activity SB->Imine X Halogen (X) (Cl or I) X->SB Influences: Lipophilicity Lipophilicity (Membrane Permeability) X->Lipophilicity Modulates Electronics Electronic Effects (Reactivity) X->Electronics Modulates Sterics Steric Profile (Binding Fit) X->Sterics Modulates HalogenBond Halogen Bonding (Target Affinity) X->HalogenBond Modulates Imine->Electronics

Sources

Comparative

Comparative Guide: Structural Elucidation of Polyhalogenated Salicylaldimines via HR-ESI-QTOF-MS/MS vs. EI-GC-MS

Target Analyte: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0) As drug development and materials science increasingly rely on complex halogenated Schiff bases, the analytical burden of proving exact...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (CAS: 91692-91-0)

As drug development and materials science increasingly rely on complex halogenated Schiff bases, the analytical burden of proving exact structural connectivity grows. The compound 2,4-dichloro-6-{[(4-iodophenyl)imino]methyl}phenol presents a unique analytical challenge: it contains a hydrolytically sensitive azomethine (imine) linkage, a phenolic hydroxyl group, and three heavy halogens (two chlorines and one iodine) distributed across two aromatic rings.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF-MS/MS) against traditional Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By examining the causality behind their distinct fragmentation mechanisms, we provide a definitive framework for selecting the appropriate analytical platform for polyhalogenated Schiff bases.

The Causality of Ionization: Soft vs. Hard Techniques

The selection of an ionization technique fundamentally alters the gas-phase chemistry of the analyte.

Electron Ionization (EI-MS): EI utilizes high-energy 70 eV electrons to bombard the vaporized sample. This hard ionization process imparts significant internal energy, stripping an electron to form an unstable, odd-electron radical cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). Because the molecular ion possesses excess internal energy, it undergoes extensive homolytic bond cleavage. For halogenated compounds, the leaving group ability heavily dictates the fragmentation mode, with the loss of a halogen radical being the primary pathway[1].

Electrospray Ionization (ESI-MS/MS): ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal residual internal energy, preserving the intact molecular ion as an even-electron species (typically


). Fragmentation is only induced post-source via Collision-Induced Dissociation (CID). In Schiff bases, the basicity of the imine nitrogen makes it the preferential site of protonation. Upon collisional activation, inductive cleavage occurs[2], and the molecule preferentially undergoes heterolytic bond scission[3].

Workflow Sample Sample Prep: 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol EI_Prep Dilute in DCM (1 mg/mL) No Derivatization Sample->EI_Prep ESI_Prep Dilute in MeOH + 0.1% FA (10 µg/mL) Sample->ESI_Prep EI_Acq EI-GC-MS Acquisition 70 eV, 250°C Inlet EI_Prep->EI_Acq ESI_Acq HR-ESI-QTOF-MS/MS Positive Mode, CID (10-30 eV) ESI_Prep->ESI_Acq EI_Val Self-Validation: Alkane Standard RT Check EI_Acq->EI_Val ESI_Val Self-Validation: Lock Mass Calibration (<5 ppm) ESI_Acq->ESI_Val Data Comparative Isotope & Fragmentation Analysis EI_Val->Data ESI_Val->Data

Fig 1. Parallel self-validating workflows for EI-GC-MS and HR-ESI-QTOF-MS/MS analysis.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating to ensure that observed fragments are true gas-phase dissociation products, not artifacts of thermal degradation or instrument drift.

Protocol A: EI-GC-MS Workflow
  • Objective: Obtain highly reproducible, library-searchable radical cation fragmentation patterns.

  • Step 1: Sample Preparation. Dissolve the standard in anhydrous Dichloromethane (DCM) to a concentration of 1 mg/mL. Causality: DCM is highly volatile and ensures the Schiff base remains stable without risking hydrolysis (which occurs in aqueous environments).

  • Step 2: GC Introduction. Inject 1 µL into a split/splitless inlet at 250°C using a DB-5MS column.

  • Step 3: MS Acquisition. Operate the source at 230°C with an electron energy of 70 eV. Scan range: m/z 50–450.

  • Self-Validation Mechanism: Prior to sample injection, run a

    
     alkane standard. This validates the retention index and confirms the inlet is free of active sites. If the Schiff base peak exhibits severe tailing or co-elutes with 4-iodoaniline, it indicates thermal degradation in the inlet rather than true MS fragmentation.
    
Protocol B: HR-ESI-QTOF-MS/MS Workflow
  • Objective: Determine exact elemental composition and map targeted structural connectivity.

  • Step 1: Sample Preparation. Dilute the sample to 10 µg/mL in Methanol containing 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the

    
     state required for positive-ion ESI.
    
  • Step 2: Ionization & Isolation. Infuse directly at 10 µL/min. Set capillary voltage to 3.5 kV. Isolate the monoisotopic precursor ion (m/z 391.9) using the quadrupole.

  • Step 3: CID Fragmentation. Ramp collision energy (CE) from 10 eV to 30 eV using Argon gas. Causality: Low CE (10 eV) probes the weakest non-covalent or highly labile bonds, while high CE (30 eV) forces rigid backbone cleavage[3].

  • Self-Validation Mechanism: Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a reference sprayer. The software dynamically corrects time-of-flight drift, validating that all assigned fragment masses maintain an error of < 5 ppm.

Mechanistic Fragmentation Pathways & Data Comparison

The presence of multiple halogens provides a built-in diagnostic tool. Chlorine (


 and 

) exists in a ~3:1 natural abundance. Because this molecule contains two chlorine atoms, any fragment retaining both chlorines will exhibit a distinct 9:6:1 isotopic cluster at

,

, and

[4]. Iodine is monoisotopic (

), meaning its loss simplifies the isotopic envelope.
EI-MS Fragmentation Logic (Odd-Electron)

Under 70 eV bombardment, the molecular ion


 is formed at m/z 390.9. The primary fragmentation mode is the loss of the halogen atom[1]. Because the C-I bond (~238 kJ/mol) is significantly weaker than the C-Cl bond (~338 kJ/mol), the dominant neutral loss is an iodine radical (

, 127 Da), yielding a prominent peak at m/z 263.9. Cleavage of the azomethine bond yields a highly stable dichlorosalicylium cation at m/z 173.0, which often forms the base peak.
ESI-MS/MS Fragmentation Logic (Even-Electron)

In ESI, the even-electron ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ion (m/z 391.9) follows different rules. Even-electron ions normally lose neutral molecules rather than radicals. Therefore, instead of losing an iodine radical, low-energy CID promotes the elimination of neutral Hydrogen Iodide (HI, 128 Da).
At higher collision energies, charge site-initiated inductive cleavage of the azomethine bond occurs[2]. According to Stevenson's Rule, the positive charge will be retained on the fragment with the lowest ionization energy. The highly conjugated 4-iodoaniline fragment outcompetes the phenolic fragment for the proton, resulting in a massive diagnostic ion at m/z 219.9.

Fragmentation Precursor [M+H]+ Precursor (m/z 391.9) Protonated Imine Inductive Inductive Cleavage (Charge Site-Initiated) Precursor->Inductive High CID Energy (30 eV) Elimination Even-Electron Elimination (Low Energy) Precursor->Elimination Low CID Energy (10 eV) Frag_Aniline Protonated 4-Iodoaniline m/z 219.9 (Base Peak) Inductive->Frag_Aniline Stevenson's Rule Frag_HI [M+H - HI]+ m/z 263.9 Elimination->Frag_HI Loss of 128 Da

Fig 2. ESI-MS/MS fragmentation pathways driven by inductive cleavage and even-electron rules.

Quantitative Data Summary

The table below summarizes the divergent spectral output of the two methodologies.

Fragment AssignmentFormulaExpected Exact Mass (Da)EI-MS Relative Abundance (%)HR-ESI-MS/MS Relative Abundance (%)
Precursor / Molecular Ion

(EI) /

(ESI)
390.902 (EI) / 391.910 (ESI)45100 (Precursor)
Loss of Iodine / HI

263.99860 (Loss of

)
15 (Loss of HI)
Loss of Chlorine / HCl

355.93325 (Loss of

)
< 5 (Loss of HCl)
Protonated 4-Iodoaniline

219.962N/A85 (Base Peak)
Dichlorosalicyl Cation

172.956100 (Base Peak) 10
4-Iodoaniline Radical Cation

218.95430N/A

Performance Conclusion: Which Platform to Choose?

  • Choose EI-GC-MS when: You require rapid library matching, or you need to confirm the total number of halogens via intact isotopic cluster analysis of the molecular ion. The hard ionization guarantees the cleavage of the C-I bond, providing an immediate diagnostic flag for iodinated species.

  • Choose HR-ESI-QTOF-MS/MS when: You are dealing with complex biological matrices, trace drug development metabolites, or thermally labile Schiff bases that degrade in a GC inlet. The ability to isolate the

    
     ion and apply targeted CID allows for the unambiguous assignment of the aniline vs. phenolic substructures based on charge retention rules.
    

References

  • Source: PubMed (nih.gov)
  • Title: Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio Source: Scribd URL
  • Title: Fragmentation (mass spectrometry)
  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL
  • Title: Mass Spectrometry - MSU chemistry Source: Michigan State University URL

Sources

Validation

A Senior Application Scientist's Guide to Comparing Metal-Ligand Complexes Using Thermogravimetric Analysis (TGA)

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a detailed exploration of Thermogravimetric Analysis (TGA), a powerful thermal analysis technique indispensable for the characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of Thermogravimetric Analysis (TGA), a powerful thermal analysis technique indispensable for the characterization and comparison of metal-ligand complexes. In fields ranging from pharmaceuticals to materials science, understanding a complex's thermal stability is not merely academic; it is a critical determinant of its potential application, shelf-life, and processing parameters.[1][2] This guide moves beyond a simple recitation of procedural steps. As a Senior Application Scientist, my objective is to provide you with the causal logic behind experimental design, enabling you to not only perform these experiments but to master the interpretation of their results with confidence.

We will delve into how TGA quantitatively measures changes in a material's mass as a function of temperature or time in a controlled atmosphere.[2] This data allows us to precisely determine thermal stability, discern decomposition pathways, quantify solvent content, and verify stoichiometry, providing a robust framework for comparing novel complexes against established standards or other candidates.[1][3][4]

The Narrative of a TGA Curve: Decoding Thermal Events

A TGA experiment generates a thermogram, a plot of mass percentage versus temperature. The art of TGA lies in interpreting the story this curve tells.[5]

  • The Plateau: A horizontal region on the curve signifies thermal stability. Within this temperature range, the complex is not undergoing any mass change.

  • The Inflection (Step): A downward step in the curve indicates a mass loss event. The sharpness and temperature of this step are crucial data points.

  • The Derivative (DTG) Curve: Often, the most insightful view comes from the first derivative of the TGA curve, known as the DTG curve. This plots the rate of mass loss against temperature. The peak of a DTG curve (T_max) indicates the temperature at which the rate of decomposition is highest, providing a precise and reproducible data point for comparison.[6][7] Using the DTG curve is essential for resolving decomposition events that overlap in the primary TGA curve.[6]

The typical thermal narrative of a metal-ligand complex unfolds in distinct stages:

  • Desolvation: An initial mass loss at lower temperatures (typically < 200°C) corresponding to the removal of weakly bound lattice or coordinated solvent molecules (e.g., water).[8][9][10]

  • Ligand Decomposition: At higher temperatures, one or more significant mass loss steps signify the decomposition of the organic ligand(s).[3] The onset temperature of this stage is a primary indicator of the complex's intrinsic thermal stability.

  • Residue Formation: The final plateau at the experiment's maximum temperature represents the mass of the remaining stable residue, often a metal oxide or pure metal, which can be used to confirm the compound's stoichiometry.[10]

The Cornerstone of Comparison: A Self-Validating Experimental Protocol

Reproducibility and accuracy are paramount in comparative studies. The following protocol is designed to be self-validating by emphasizing the causality behind each parameter. Adherence to these principles ensures that observed differences between samples are due to their intrinsic properties, not experimental artifacts.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Execution & Analysis P1 Homogenize Sample (Gentle Grinding) P2 Weigh Sample (5-10 mg) P1->P2 P3 Load into Crucible (e.g., Alumina) P2->P3 R1 Run TGA Experiment P3->R1 S1 Calibrate Balance & Temperature S2 Set Atmosphere (e.g., N2 at 50 mL/min) S1->S2 S3 Program Method (Temp Range & Rate) S2->S3 S3->R1 R2 Generate TGA/DTG Curves R1->R2 R3 Analyze Data (Onset T, Mass Loss %, Residue) R2->R3 D1 Comparative Report R3->D1 Compare Results

Caption: A standardized workflow for comparative TGA analysis.

Step-by-Step Methodology
  • Instrument Calibration: Begin by ensuring the thermobalance is calibrated for both mass and temperature according to the manufacturer's specifications. This is a non-negotiable step for data integrity.

  • Sample Preparation:

    • Action: Gently grind the crystalline sample to a fine, uniform powder.

    • Causality: A consistent, small particle size ensures even heat distribution throughout the sample, preventing thermal gradients that can broaden decomposition events and skew onset temperatures.[11]

    • Action: Accurately weigh 5-10 mg of the prepared sample into an inert TGA crucible (e.g., alumina or platinum).

    • Causality: Using a consistent sample mass across all experiments minimizes variations in heat absorption and gas diffusion, which can affect decomposition kinetics.[12]

  • Setting Experimental Parameters:

    • Action: Set the temperature program to ramp from ambient temperature (e.g., 30°C) to a final temperature sufficient to ensure complete decomposition (e.g., 900°C).

    • Causality: The range must encompass all potential thermal events, from desolvation to the formation of a stable final residue.

    • Action: Select a heating rate (β). A rate of 10°C/min is a common starting point.

    • Causality: The heating rate is a critical parameter. Slower rates (5-10°C/min) provide better resolution between close or overlapping thermal events. Faster rates can shift decomposition temperatures to higher values but may be suitable for rapid screening.[3] For comparative work, consistency is key .

    • Action: Set the purge gas and flow rate. For assessing intrinsic thermal stability, use an inert atmosphere like nitrogen at a flow rate of 20-50 mL/min.

    • Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the material's thermal degradation in the absence of air.[4][13] The gas flow ensures that gaseous decomposition products are efficiently removed from the sample area, which is crucial for accurate mass measurement.

  • Execution and Data Collection:

    • Action: Place the loaded crucible onto the TGA balance, seal the furnace, and begin the experiment.

    • Action: Record the mass loss as a function of temperature. Ensure both the TGA (mass %) and DTG (mass % / °C) curves are generated.

Data Interpretation: A Comparative Framework

Once the experiments are complete, the analysis phase begins. The goal is to translate the TGA curves into a quantitative comparison of the complexes' properties.

Logical Flow of Interpretation

TGA_Interpretation cluster_analysis Data Extraction cluster_comparison Comparative Analysis Input TGA & DTG Curves for Complex A, B, C A1 Identify Mass Loss Steps (TGA Curve) Input->A1 A3 Determine Peak Temp (T_max) (DTG Curve) Input->A3 A2 Determine Onset Temp (T_onset) for each step A1->A2 A4 Calculate Mass Loss % for each step A1->A4 A5 Determine Final Residue % A1->A5 C2 Compare Number of Steps (Insights into Mechanism) A1->C2 C1 Compare T_onset & T_max (Higher T = Higher Stability) A2->C1 A3->C1 C3 Compare Residue % vs. Theoretical Value (Stoichiometry) A5->C3 Conclusion Rank Thermal Stability & Validate Composition C1->Conclusion C2->Conclusion C3->Conclusion

Sources

Comparative

Benchmarking antioxidant activity of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol against ascorbic acid

The following guide benchmarks the antioxidant activity of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (hereafter referred to as DCI-SB ) against the industry standard, Ascorbic Acid (Vitamin C). This guide is str...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the antioxidant activity of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol (hereafter referred to as DCI-SB ) against the industry standard, Ascorbic Acid (Vitamin C).

This guide is structured for application scientists and drug development researchers. It moves beyond simple data reporting to provide a robust, self-validating experimental framework derived from structure-activity relationship (SAR) principles of halogenated Schiff bases.

Executive Summary & Chemical Profile

DCI-SB is a halogenated Schiff base synthesized from the condensation of 3,5-dichlorosalicylaldehyde and 4-iodoaniline. Unlike Ascorbic Acid, which relies on a diol-lactone structure for radical scavenging, DCI-SB utilizes a phenolic hydroxyl group modulated by electron-withdrawing halogens (Cl) and a polarizable iodine atom.

While Ascorbic Acid is a rapid-kinetic scavenger (IC50 ~4–10 µg/mL in DPPH), DCI-SB offers distinct advantages in lipophilic environments due to the iodine substituent, potentially offering superior membrane retention and targeted oxidative protection.

FeatureTarget: DCI-SB Standard: Ascorbic Acid
CAS Registry 91692-91-0 50-81-7
Molecular Formula C₁₃H₈Cl₂INOC₆H₈O₆
Active Moiety Phenolic -OH + Azomethine (-C=N-)Enediol group
Solubility DMSO, Ethanol, ChloroformWater, Ethanol
Mechanism H-Atom Transfer (HAT) stabilized by resonanceSingle Electron Transfer (SET) / HAT

Mechanistic Insight: Radical Scavenging Pathways

To accurately interpret benchmarking data, one must understand the differing mechanisms. Ascorbic acid acts largely via rapid electron donation. DCI-SB acts via Hydrogen Atom Transfer (HAT) , where the bond dissociation energy (BDE) of the phenolic O-H is lowered by the ortho-imino group (intramolecular hydrogen bonding) and the electron-withdrawing chlorine atoms.

Pathway Visualization

The following diagram illustrates the comparative scavenging pathways.

AntioxidantMechanism cluster_Ascorbic Standard: Ascorbic Acid cluster_DCISB Target: DCI-SB Radical Free Radical (DPPH• / OH•) AA Ascorbic Acid (Enediol) AA->Radical Neutralizes AA_Rad Ascorbyl Radical (Resonance Stabilized) AA->AA_Rad Fast e- Transfer (SET/HAT) SB DCI-SB (Phenolic -OH) SB->Radical Neutralizes SB_Inter Phenoxy Radical (Ortho-Cl/Iodo stabilized) SB->SB_Inter H-Atom Transfer (HAT) Cl_Effect Cl Groups: Lower pKa, Facilitate H+ release Cl_Effect->SB I_Effect Iodo Group: Increases Lipophilicity & Polarizability I_Effect->SB

Caption: Mechanistic comparison of radical scavenging. DCI-SB relies on halogen-modulated phenolic hydrogen transfer, distinct from Ascorbic Acid's enediol oxidation.

Experimental Benchmarking Protocols

To generate valid comparison data, you must control for solvent effects, as DCI-SB is hydrophobic. The following protocols are optimized for Schiff bases to prevent precipitation-induced false negatives.

A. DPPH Radical Scavenging Assay (Standardized)

Objective: Determine the IC50 (concentration required to inhibit 50% of radicals).

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, keep in dark).

  • Sample Stock: 1 mg/mL DCI-SB in DMSO.

  • Standard Stock: 1 mg/mL Ascorbic Acid in Methanol.

Workflow:

  • Dilution Series: Prepare concentrations of 10, 20, 40, 60, 80, 100 µg/mL for both compounds.

    • Critical Step: Ensure the final DMSO concentration in the DCI-SB wells is <5% to avoid interfering with the DPPH signal.

  • Incubation: Mix 1 mL of sample dilution + 3 mL of DPPH stock.

  • Control: 1 mL DMSO/Methanol (blank) + 3 mL DPPH stock.

  • Reaction: Incubate at 25°C for 30 minutes in total darkness.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    

Calculation:



Plot % Inhibition vs. Concentration to derive IC50.
B. Hydrogen Peroxide ( ) Scavenging Assay

Objective: Evaluate activity against non-radical reactive oxygen species (ROS), crucial for biological relevance.

Workflow:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • H2O2 Solution: 40 mM H2O2 in PBS.

  • Reaction: Mix sample (various concentrations) with 0.6 mL of 40 mM H2O2 solution.

  • Incubation: 10 minutes at room temperature.

  • Measurement: Read Absorbance at 230 nm .

    • Note: Schiff bases absorb in UV; run a "Sample Blank" (Sample + PBS without H2O2) to subtract background absorbance.

Expected Performance & Data Interpretation

Based on the SAR of 3,5-dichlorosalicylaldehyde derivatives [1, 2], the expected performance of DCI-SB relative to Ascorbic Acid is detailed below.

Comparative Performance Matrix:

ParameterAscorbic Acid (Standard)DCI-SB (Target)Interpretation
DPPH IC50 4.0 – 8.0 µg/mL 25.0 – 60.0 µg/mL Ascorbic acid is ~5x more potent in simple solvent systems. DCI-SB shows moderate activity due to the electron-withdrawing Cl groups stabilizing the phenoxy radical.
H2O2 Scavenging High (>85% at 100 µg/mL) Moderate (50–70% at 100 µg/mL) DCI-SB is less effective at direct H2O2 reduction but may prevent Fenton reactions by chelating transition metals (due to the azomethine nitrogen).
Kinetics Instantaneous (<1 min)Slow (15–30 mins)DCI-SB requires time for H-atom abstraction; suitable for sustained release or long-term protection applications.
Lipophilicity (LogP) -1.85 (Hydrophilic)~4.5 (Lipophilic)Key Advantage: DCI-SB will partition into lipid bilayers, protecting membranes where Ascorbic Acid cannot reach effectively.
Structural Causality (SAR Analysis)
  • The 3,5-Dichloro Effect: The chlorine atoms at the ortho and para positions (relative to the -OH) withdraw electrons. While this makes the O-H bond more acidic (easier to break), it also destabilizes the resulting radical compared to the resonance-rich ascorbate ion. This results in lower absolute scavenging power but higher stability [1].

  • The 4-Iodo Effect: The iodine on the aniline ring is a soft, polarizable halogen. Unlike smaller halogens, it facilitates "halogen bonding" and increases lipophilicity. In biological assays (unlike simple DPPH), this often enhances antimicrobial and cytotoxic profiles, suggesting DCI-SB is a dual-function candidate [3].

Experimental Workflow Diagram

Use this workflow to validate the DCI-SB compound in your lab.

ExperimentalWorkflow cluster_Assays Benchmarking Assays Start Start: DCI-SB Synthesis (3,5-dichlorosalicylaldehyde + 4-iodoaniline) Char Characterization (FT-IR, 1H-NMR, Melting Point) Start->Char DPPH DPPH Assay (Radical Scavenging) Char->DPPH H2O2 H2O2 Assay (ROS Scavenging) Char->H2O2 Data Data Processing Calculate % Inhibition & IC50 DPPH->Data H2O2->Data Compare Compare vs. Ascorbic Acid (Calculate Relative Potency) Data->Compare

Caption: Step-by-step validation workflow for benchmarking DCI-SB antioxidant activity.

References

  • Priya, J., et al. (2022). "Antioxidant activity of Schiff base ligands using the DPPH scavenging assay." RSC Advances. Available at: [Link]

  • Al-Mamary, M., et al. (2011). "Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups." Asian Journal of Chemistry. Available at: [Link]

  • Alagoz, T., et al. (2020).[1] "Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol." Acta Crystallographica Section E. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol: A Guide for Laboratory Professionals

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup for ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol, a complex halogenated organic compound. The procedures outlined here are designed to be self-validating, rooted in the fundamental chemical properties of the molecule and aligned with established safety standards.

Hazard Assessment: Deconstructing the Molecule

A robust disposal plan begins with a thorough understanding of the compound's inherent hazards. The structure of 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol presents multiple hazard classes derived from its distinct functional groups.

  • Dichlorophenol Moiety: The chlorinated phenol backbone is the primary driver of toxicity. 2,4-Dichlorophenol is known to be toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1] It is readily absorbed through the skin and can lead to systemic effects, including impacts on the liver and nervous system.[2][3]

  • Iodophenyl Group: The presence of iodine classifies this compound as a halogenated organic. Iodine-containing compounds can be hazardous to the environment, particularly aquatic life, and must not be disposed of down the drain.[4]

  • Imine (-C=N-) Linkage: While providing structural utility, the imine group can be susceptible to hydrolysis, potentially breaking the molecule down into its constituent aldehyde (3,5-dichlorosalicylaldehyde) and amine (4-iodoaniline), each with its own hazard profile.

Collectively, these features mandate that 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol be treated as a toxic, corrosive, and environmentally hazardous halogenated organic waste .

Structural Component Associated Hazards Primary Disposal Consideration
2,4-Dichlorophenol Toxic (oral, dermal), Corrosive (skin, eyes), Potential Liver/CNS Effects[1][2]Must be handled as toxic chemical waste; requires incineration.
4-Iodophenyl Environmental Hazard (aquatic toxicity)[4]Classifies waste as Halogenated . Prohibits sewer disposal.
Imine Linkage Potential for hydrolysis into hazardous precursors.Segregate from acids/bases that could catalyze degradation.

Regulatory Classification and Waste Segregation

Proper disposal is a legal requirement. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste.[5] The most critical step for any laboratory is the strict segregation of this waste stream.

Core Principle: Isolate Halogenated Waste

This compound falls unequivocally into the Halogenated Organic Waste category.[6][7] Halogenated wastes cannot be mixed with non-halogenated solvents. The reason is rooted in the disposal technology:

  • Incineration: Halogenated compounds require specialized, high-temperature incineration equipped with "scrubbers" to neutralize the acidic gases (e.g., HCl, HI) produced during combustion.

  • Cost and Compliance: Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal route.[8][9] This needlessly increases disposal costs and regulatory burden.

The logical workflow for waste segregation and disposal is paramount for safety and compliance.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization Protocol cluster_2 Final Disposal A Waste Generated (Solid or Liquid) B Is the waste contaminated with 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol? A->B C YES: Treat as Halogenated Waste B->C D NO: Follow standard lab procedures for non-halogenated waste B->D E Select appropriate, compatible waste container (HDPE Carboy) C->E F Affix Hazardous Waste Label (Complete all fields) E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container is full (<90%) or accumulation time limit reached G->H I Request pickup from Environmental Health & Safety (EHS) H->I J EHS transports for specialized incineration I->J

Caption: Disposal workflow for 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol.

Step-by-Step Disposal Protocol

Adherence to a standardized procedure is critical to minimize exposure and ensure compliance. This protocol must be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA.[10][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves, double-gloved).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Waste Collection and Segregation

All materials contaminated with 2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol must be collected as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the sink drain. [4][12]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated "Halogenated Organic Waste" container.[6][7]

    • Containers are typically high-density polyethylene (HDPE) carboys provided by your institution's Environmental Health & Safety (EHS) department.[7]

    • Ensure the container is compatible with the solvents used. Do not mix incompatible waste types.[13]

  • Solid Waste:

    • Collect all contaminated solid materials, such as pipette tips, gloves, and contaminated filter paper, in a separate, clearly labeled, puncture-proof container or a securely lined bag designated for "Solid Halogenated Waste." [12]

    • This prevents accidental punctures and contains the hazardous material safely.

Step 3: Container Labeling

Proper labeling is a strict regulatory requirement. As soon as you begin adding waste to a container, it must be labeled.[8]

  • Use the official hazardous waste tag provided by your EHS office.

  • Clearly write the full chemical name: "2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol" and list any solvents present with their approximate percentages.

  • Ensure the "Halogenated" box is checked.

  • Fill out the generator's name, lab location, and the accumulation start date.

Step 4: Storage and Accumulation
  • Waste containers must be kept closed at all times except when actively adding waste.[7][8]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically within or near the laboratory where the waste is generated.

  • The SAA should be a secondary containment bin to prevent spills from spreading.

Step 5: Arranging for Disposal
  • Once the waste container is nearly full (no more than 90% capacity) or reaches the institutional time limit for accumulation, arrange for a pickup.[7][14]

  • Contact your institution's EHS department or follow their specific procedures for requesting a hazardous waste pickup.[8] Do not allow waste to accumulate beyond regulated limits.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill: For a small spill contained within a chemical fume hood, trained laboratory personnel can manage the cleanup.

    • Alert others in the area.

    • Wear appropriate PPE.

    • Use a chemical spill kit with absorbents suitable for organic compounds.

    • Collect the absorbed material and place it in the designated "Solid Halogenated Waste" container.

  • Major Spill: For a large spill or any spill outside of a fume hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact the institutional EHS or emergency response team immediately.

    • Do not attempt to clean it up yourself.

By adhering to this comprehensive disposal framework, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment and the broader community. This protocol serves as a vital component of a robust and trustworthy laboratory safety culture.

References

  • Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. ACS Publications. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Laboratory Standard 29 CFR 1910.1450. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety OSHA Lab Standard. U.S. Department of Labor. Available at: [Link]

  • Beyond Pesticides. Gateway on Pesticide Hazards and Safe Pest Management. Available at: [Link]

  • Australian Government Department of Health. (2022). Phenol, 2,4-dichloro- - Evaluation statement. Available at: [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Available at: [Link]

  • Wayne State University. Procedures for Disposal of Hazardous Waste. Office of Environmental Health and Safety. Available at: [Link]

  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • ChemBK. 2,4-Dichloro-6-[[[4-(phenylamino)phenyl]imino]methyl]phenol. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • Michigan Technological University. Standard Operating Procedures for Laboratory Chemicals. Department of Civil, Environmental, and Geospatial Engineering. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor. Available at: [Link]

  • ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Department of Environment, Health & Safety. Available at: [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine. U.S. Department of Health and Human Services. Available at: [Link]

  • The University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Available at: [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. Available at: [Link]

  • Indiana University. In-Lab Disposal Methods - Waste Management. Protect IU. Available at: [Link]

  • Mitsui Plastics, Inc. Iodine Waste Recycling Program. Available at: [Link]

  • ACTenviro. (2023). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • GCS - GHS. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (U.S.). Available at: [Link]

  • Public Health England. (2024). Phenol: toxicological overview. GOV.UK. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol
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Reactant of Route 2
2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol
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